5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride
Description
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Properties
IUPAC Name |
5-methyl-1H-1,2,4-triazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H3,4,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIDYWHMJFILSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride (CAS No. 23350-30-3), a heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its structural features, spectral characteristics, a representative synthesis protocol, and its applications as a versatile building block in medicinal chemistry.
Introduction to the 3-Amino-1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a prominent structural motif in a wide array of biologically active compounds.[1] Its prevalence in pharmaceuticals stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, and its metabolic stability. The 3-amino-1,2,4-triazole core, in particular, offers a rich scaffold for chemical modification, making it a valuable starting point for the synthesis of diverse compound libraries.[2] 5-Methyl-4H-1,2,4-triazol-3-amine, as a hydrochloride salt, provides improved solubility in polar solvents, facilitating its use in various synthetic transformations.
Physicochemical and Structural Properties
This compound is the salt form of the free base, 5-Methyl-4H-1,2,4-triazol-3-amine (CAS No. 4923-01-7).[3] The hydrochloride salt is typically a crystalline solid that is more readily soluble in aqueous media compared to its free base.
Structural Representation and Tautomerism
The core structure consists of a five-membered 1,2,4-triazole ring substituted with a methyl group at the 5-position and an amino group at the 3-position. The hydrochloride salt exists with the triazole ring or the exocyclic amino group protonated. The free base can exist in different tautomeric forms, and protonation adds further complexity to its structure in solution.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 23350-30-3 | [4] |
| Molecular Formula | C₃H₇ClN₄ | [4] |
| Molecular Weight | 134.57 g/mol | [4] |
| Appearance | White to off-white crystalline powder (Expected) | General Knowledge |
| Solubility | Soluble in water and polar organic solvents (Expected) | General Knowledge |
Representative Synthesis Protocol
Step-by-Step Methodology
Step 1: Synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine (Free Base)
-
To a round-bottom flask equipped with a reflux condenser, add aminoguanidine hydrochloride and a slight excess of glacial acetic acid.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the free base.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-Methyl-4H-1,2,4-triazol-3-amine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 5-Methyl-4H-1,2,4-triazol-3-amine in a suitable solvent, such as ethanol or isopropanol.
-
To this solution, add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in ethanol, while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid, wash with a small amount of cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to obtain this compound.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired purity.
Spectral Characterization (Expected)
Due to the lack of publicly available spectral data for this compound, this section provides an expert interpretation of the expected spectral characteristics based on the compound's structure.
¹H NMR Spectroscopy
In a suitable deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum is expected to show:
-
Methyl Protons (-CH₃): A singlet peak integrating to 3 protons, likely in the range of δ 2.0-2.5 ppm.
-
Amino/Ammonium Protons (-NH₂/-NH₃⁺): A broad singlet integrating to 2 or 3 protons, depending on the protonation state and exchange with the solvent. This peak would likely appear downfield, potentially in the range of δ 5.0-8.0 ppm.
-
Triazole N-H Proton: A broad singlet integrating to 1 proton, also expected to be downfield, possibly overlapping with the amino/ammonium proton signals. The exact chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is anticipated to display three distinct signals:
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 10-20 ppm.
-
Triazole Ring Carbons (C3 and C5): Two signals in the aromatic/heteroaromatic region, expected between δ 140-160 ppm. The carbon bearing the amino group (C3) and the carbon bearing the methyl group (C5) will have distinct chemical shifts.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum (as a KBr pellet) would be expected to show characteristic absorption bands:
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the amino/ammonium group and the N-H of the triazole ring.
-
C-H Stretching: Bands around 2900-3000 cm⁻¹ due to the methyl group.
-
N-H Bending: A band in the region of 1600-1650 cm⁻¹ corresponding to the scissoring vibration of the amino group.
-
C=N and N=N Stretching: Vibrations associated with the triazole ring, typically appearing in the 1400-1600 cm⁻¹ region.
Reactivity and Applications in Drug Development
The 3-amino-5-methyl-1,2,4-triazole scaffold is a versatile building block in medicinal chemistry due to the presence of multiple reactive sites.
References
- 1. 23350-30-3 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 23350-30-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal and antiviral properties.[1][2] The inherent physicochemical properties of the 3-amino-1,2,4-triazole motif, such as enhanced solubility and chemical stability, make it a valuable pharmacophore in drug design.[3] This guide provides a comprehensive overview of the physicochemical characteristics of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride (CAS 23350-30-3), a key heterocyclic building block.[4]
Due to the limited availability of specific experimental data for the hydrochloride salt, this document synthesizes information from its free amine counterpart, 5-Methyl-4H-1,2,4-triazol-3-amine (CAS 4923-01-7), alongside theoretical predictions and established analytical methodologies for related compounds.[5][6] This approach provides a robust framework for researchers, scientists, and drug development professionals working with this compound.
Chemical and Physical Properties
The fundamental physicochemical properties of 5-Methyl-4H-1,2,4-triazol-3-amine and its hydrochloride salt are summarized in the table below. It is crucial to distinguish between experimentally determined values for the free amine and predicted or inferred values for the hydrochloride salt.
| Property | 5-Methyl-4H-1,2,4-triazol-3-amine | This compound | Data Type |
| CAS Number | 4923-01-7[5] | 23350-30-3[4] | Experimental |
| Molecular Formula | C₃H₆N₄[5] | C₃H₇ClN₄ | Calculated |
| Molecular Weight | 98.11 g/mol [5] | 134.57 g/mol | Calculated |
| Appearance | Pale yellow solid[6] | Expected to be a white to off-white crystalline solid | Inferred |
| Melting Point | 142-144 °C[6] | Expected to be higher than the free amine due to ionic character | Predicted |
| Boiling Point | 345.5 ± 25.0 °C[6] | Not applicable (decomposes) | Predicted |
| Density | 1.348 ± 0.06 g/cm³[6] | Expected to be higher than the free amine | Predicted |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents | Expected to have higher solubility in water and polar protic solvents | Inferred |
| pKa | 11.56 ± 0.40[6] | Expected to have a lower pKa for the triazole ring protons due to the electron-withdrawing effect of the ammonium group | Predicted |
Synthesis and Salt Formation
The synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine can be achieved through the cyclization of appropriate precursors. A common and effective method involves the reaction of aminoguanidine with a suitable carboxylic acid derivative, in this case, a derivative of acetic acid. The resulting free amine can then be readily converted to its hydrochloride salt.
Synthetic Workflow
Caption: Synthetic and salt formation workflow.
Experimental Protocol: Synthesis and Salt Formation
Part A: Synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine
Causality: This protocol is based on established methods for the synthesis of 3-amino-1,2,4-triazoles.[7] The choice of aminoguanidine hydrochloride as a starting material provides the necessary N-C-N backbone and the 3-amino group. Acetonitrile serves as both the source of the 5-methyl group and the C5 atom of the triazole ring. The use of a strong acid catalyst facilitates the cyclization reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aminoguanidine hydrochloride (1 equivalent) and acetonitrile (excess, acts as reactant and solvent).
-
Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Methyl-4H-1,2,4-triazol-3-amine.
Part B: Formation of the Hydrochloride Salt
Causality: This is a standard acid-base reaction. The basic amino group on the triazole is protonated by hydrochloric acid to form the more crystalline and often more water-soluble hydrochloride salt. The choice of a non-aqueous solvent like ethanol or isopropanol is crucial to precipitate the salt.
-
Dissolution: Dissolve the purified 5-Methyl-4H-1,2,4-triazol-3-amine in a minimal amount of a suitable alcohol (e.g., ethanol or isopropanol).
-
Acidification: While stirring, add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise until the solution becomes acidic (check with pH paper).
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the addition of a less polar co-solvent (e.g., diethyl ether).
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of the cold solvent, and then with a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the this compound in a vacuum oven at a moderate temperature to remove any residual solvent.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.
Analytical Workflow
Caption: Comprehensive analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For the hydrochloride salt, the protonation of the amino group and potential protonation of the triazole ring nitrogens will influence the chemical shifts compared to the free amine. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve polar compounds and exchange with labile N-H protons.
Expected Spectral Features:
-
¹H NMR (in DMSO-d₆):
-
Methyl Protons (C₅-CH₃): A singlet expected around δ 2.2-2.5 ppm.[8]
-
Amine Protons (-NH₃⁺): A broad singlet expected at a downfield chemical shift (δ > 8.0 ppm) due to protonation and hydrogen bonding with the solvent. The integration should correspond to three protons.
-
Ring N-H Proton: A broad singlet, also at a downfield chemical shift, which may exchange with water present in the solvent.
-
-
¹³C NMR (in DMSO-d₆):
-
Methyl Carbon (C₅-CH₃): A signal in the upfield region, expected around δ 10-15 ppm.
-
Triazole Ring Carbons (C₃ and C₅): Two signals in the aromatic region, expected around δ 140-160 ppm.[3] The C₃ carbon, attached to the amino group, will be influenced by protonation.
-
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Spectral Interpretation: Integrate the ¹H NMR signals and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The formation of the ammonium salt will lead to the appearance of new bands and shifts in existing ones.
Expected Absorption Bands (cm⁻¹):
-
N-H Stretch (Ammonium): A broad and strong absorption in the range of 3200-2800 cm⁻¹, characteristic of an ammonium salt.
-
N-H Bends: Medium to strong bands around 1600-1500 cm⁻¹.
-
C=N and N=N Stretches (Triazole Ring): Absorptions in the 1650-1400 cm⁻¹ region.[9]
-
C-H Stretches and Bends (Methyl Group): Bands around 2960-2850 cm⁻¹ and 1450-1375 cm⁻¹.
Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR):
-
Instrument Background: Ensure the ATR crystal is clean and record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. The analysis will be performed in positive ion mode to observe the protonated molecule of the free amine.
Expected Mass Spectrum (ESI+):
-
Molecular Ion Peak: The base peak is expected to be the protonated molecule of the free amine [M+H]⁺ at m/z 99.1.
-
Fragmentation: Fragmentation patterns may involve the loss of small neutral molecules such as HCN or N₂.
Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Ionization: Use positive ion mode ESI.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the primary technique for assessing the purity of non-volatile compounds. Due to the polar nature of this compound, a standard reversed-phase C18 column may not provide adequate retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded reversed-phase column is recommended.[10]
Protocol for HPLC Purity Analysis (HILIC):
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).
-
Mobile Phase:
-
Solvent A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium formate) to improve peak shape.
-
Solvent B: Acetonitrile with the same additive.
-
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease it to elute the polar analyte.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-230 nm). A photodiode array (PDA) detector is useful for confirming peak purity.
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 5-10 µL) onto the column.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by the area percentage method.
Safety and Handling
-
Potential Hazards:
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Conclusion
This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. This guide has provided a comprehensive overview of its physicochemical characteristics, leveraging data from its free amine form and related structures. The detailed protocols for synthesis, salt formation, and analytical characterization using NMR, IR, MS, and HPLC offer a practical framework for researchers. Adherence to appropriate safety precautions is essential when handling this and related compounds. Further experimental studies are warranted to definitively determine the physicochemical properties of the hydrochloride salt.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. This compound | 23350-30-3 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 4923-01-7 CAS MSDS (3-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 9. ijsr.net [ijsr.net]
- 10. benchchem.com [benchchem.com]
- 11. ICSC 0631 - AMITROLE [inchem.org]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
A Multi-Platform Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride
Foreword: The Imperative of Structural Certainty
In the realm of pharmaceutical sciences and synthetic chemistry, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and interaction with biological systems. For a molecule such as 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride, a versatile heterocyclic building block, any ambiguity in its structure can lead to significant downstream consequences in drug development or materials science. This guide presents a holistic and self-validating workflow for the unequivocal structure elucidation of this compound. We move beyond a mere checklist of techniques, delving into the strategic reasoning behind the application of each method and the synergistic interpretation of the resulting data. The objective is to build an unassailable case for the compound's identity, grounded in first principles and cross-validated by orthogonal analytical techniques.
Foundational Analysis: Confirming the Building Blocks
Before delving into complex connectivity, we must first confirm the elemental composition and the mass of the molecular entity. This foundational data provides the constraints within which all subsequent spectroscopic interpretations must fit.
Elemental Analysis: The Empirical Formula
The initial and most fundamental verification of a synthesized compound is the confirmation of its elemental composition. Elemental Analysis (CHN) provides the mass percentages of carbon, hydrogen, and nitrogen, which are compared against the theoretical values calculated from the presumed molecular formula (C₃H₇ClN₄).
Protocol: Combustion Analysis
-
A precisely weighed sample (typically 1-3 mg) of the dry, purified hydrochloride salt is subjected to high-temperature combustion in an excess of oxygen.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of detectors (typically thermal conductivity or infrared) to quantify their amounts.
-
The instrument software calculates the mass percentages of C, H, and N in the original sample.
Expected Data & Interpretation: The data must align with the theoretical composition of the hydrochloride salt. A significant deviation (>0.4%) would indicate impurities or an incorrect structural assignment.
| Element | Theoretical % for C₃H₇ClN₄ |
| Carbon (C) | 26.38% |
| Hydrogen (H) | 5.17% |
| Nitrogen (N) | 41.02% |
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
While elemental analysis confirms the ratio of elements, HRMS provides a highly accurate mass measurement of the molecule, allowing for the determination of its molecular formula. For a pre-existing salt, Electrospray Ionization (ESI) is the method of choice due to its soft ionization mechanism, which is ideal for polar and charged molecules.
Protocol: ESI-Time of Flight (TOF) HRMS
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water).
-
The solution is infused into the ESI source, where a high voltage creates a fine spray of charged droplets.
-
As the solvent evaporates, the analyte is desorbed into the gas phase as an ion. For this compound, we expect to observe the protonated free base, [C₃H₆N₄ + H]⁺.
-
The ions are accelerated into the TOF mass analyzer, which measures their mass-to-charge ratio (m/z) based on their flight time.
Expected Data & Interpretation: The primary observation should be the molecular ion of the free amine (5-Methyl-4H-1,2,4-triazol-3-amine, C₃H₆N₄). The hydrochloride salt dissociates in solution, and the amine is protonated.
| Species | Formula | Calculated Exact Mass [M+H]⁺ |
| Protonated Free Base | [C₃H₇N₄]⁺ | 99.0716 |
The experimentally measured m/z value should match this theoretical value to within a few parts per million (ppm), providing strong evidence for the molecular formula C₃H₆N₄.
Spectroscopic Interrogation: Mapping the Molecular Architecture
With the molecular formula confirmed, we employ a suite of spectroscopic techniques to piece together the atomic connectivity and define the functional groups present.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, we can confirm the presence of key functional groups. Assignments of observed bands are often facilitated by computational analysis or comparison with known spectra of related compounds.[1]
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded over the range of 4000–400 cm⁻¹.
Expected Data & Interpretation: The IR spectrum provides a characteristic "fingerprint" of the molecule. For this compound, key vibrational bands are anticipated. The presence of N-H bonds in both the ring and the amino group, as well as the C-H bonds of the methyl group, are primary indicators.[2][3]
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Expected Appearance |
| 3400-3100 | N-H | Stretching (Amine, NH⁺) | Broad, strong absorptions |
| 3100-3000 | N-H | Stretching (Triazole Ring) | Medium to strong absorption |
| 2980-2850 | C-H | Stretching (Methyl) | Weak to medium absorptions |
| ~1650 | N-H | Bending (Amine) | Strong absorption |
| 1600-1450 | C=N / C-N | Ring Stretching (Triazole) | Multiple strong absorptions |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous map of the carbon-hydrogen framework can be constructed. For this molecule, a polar aprotic solvent like DMSO-d₆ is ideal as it can solubilize the salt and slow the exchange of labile N-H protons, allowing them to be observed.
Protocol: Multi-dimensional NMR Analysis
-
The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
A suite of NMR experiments is performed on a high-field spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: To identify all unique proton environments.
-
¹³C NMR: To identify all unique carbon environments.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond C-H correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) C-H correlations, which are crucial for piecing together the molecular skeleton.
-
Expected Data & Interpretation:
¹H NMR (400 MHz, DMSO-d₆):
-
~2.2 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the methyl (-CH₃) group. It is a singlet because there are no adjacent protons to couple with.
-
~6.0-7.0 ppm (Broad Singlet, 3H): This broad signal likely represents the three protons of the protonated amine group (-NH₃⁺). The protons are exchangeable, leading to a broad appearance.
-
~12.0-14.0 ppm (Very Broad Singlet, 1H): This downfield signal corresponds to the N-H proton of the triazole ring itself. Its chemical shift is highly dependent on concentration and solvent.
¹³C NMR (101 MHz, DMSO-d₆):
-
~11-15 ppm: The carbon of the methyl (-CH₃) group.
-
~145-155 ppm: The C5 carbon of the triazole ring, attached to the methyl group.
-
~155-165 ppm: The C3 carbon of the triazole ring, attached to the amine group.
2D NMR (HSQC & HMBC): The Final Proof The true power of NMR is realized in 2D experiments which connect the assigned ¹H and ¹³C signals.
-
HSQC: A cross-peak will be observed between the proton signal at ~2.2 ppm and the carbon signal at ~11-15 ppm, definitively proving they are the same CH₃ group.
-
HMBC: This is the key experiment for final confirmation. We expect to see:
-
A correlation from the methyl protons (~2.2 ppm) to the C5 ring carbon (~145-155 ppm).
-
A correlation from the methyl protons (~2.2 ppm) to the C3 ring carbon (~155-165 ppm), confirming the methyl group's position on the triazole ring.
-
The logical flow of data from these multi-dimensional NMR experiments provides an unassailable confirmation of the molecular structure.
The Gold Standard: Single-Crystal X-ray Diffraction
While NMR provides the definitive structure in solution, X-ray crystallography reveals the exact three-dimensional arrangement of atoms in the solid state. It provides incontrovertible proof of connectivity, bond lengths, bond angles, and the specific location of the counter-ion (Cl⁻) relative to the protonated molecule.
Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the compound must be grown. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined and refined to generate a final structural model.
Expected Results & Interpretation: The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule.[4][5] It will:
-
Confirm Connectivity: Unambiguously show the C-C, C-N, and N-N bonds, verifying the 5-methyl and 3-amine substitution pattern on the 1,2,4-triazole ring.
-
Identify Tautomer: Determine the precise location of the proton on the triazole ring (i.e., confirming the 4H-tautomer in the solid state).
-
Locate Counter-ion: Show the position of the chloride anion and identify the specific protonated site (the 3-amino group) it associates with through hydrogen bonding.
-
Provide Geometric Data: Yield precise bond lengths and angles, which can be compared to known values for similar heterocyclic systems.
Integrated Workflow for Structure Elucidation
The strength of this analytical approach lies not in any single technique, but in the convergence of evidence from all of them. The workflow is designed to be self-validating at each step.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structure elucidation of this compound is achieved not by a single measurement, but by a carefully orchestrated synthesis of data from orthogonal analytical techniques. Starting with the foundational confirmation of the elemental and molecular formula via elemental analysis and HRMS, we proceed to map the functional groups and atomic connectivity with IR and advanced multi-dimensional NMR spectroscopy. The final, unequivocal proof is delivered by single-crystal X-ray diffraction, which provides an atomic-resolution snapshot of the molecule in the solid state. This multi-faceted, self-validating approach ensures the highest degree of confidence in the structural assignment, a non-negotiable prerequisite for any further research or development involving this important chemical entity.
References
- 1. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
tautomeric forms of 5-Methyl-4H-1,2,4-triazol-3-amine
An In-Depth Technical Guide to the Tautomeric Forms of 5-Methyl-4H-1,2,4-triazol-3-amine
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The functionality of these molecules, however, is not static; it is profoundly influenced by the subtle, dynamic equilibrium of prototropic tautomerism. This guide provides a comprehensive technical exploration of the tautomeric landscape of 5-Methyl-4H-1,2,4-triazol-3-amine. We will dissect the potential tautomeric forms, from annular prototropic shifts to exocyclic amino-imino equilibria, and present a multi-faceted approach for their elucidation. This document integrates theoretical quantum chemical calculations with practical, field-proven spectroscopic protocols, offering researchers, scientists, and drug development professionals a robust framework for characterizing this and similar heterocyclic systems. The interplay between structure and biological function is critical, and understanding tautomeric preference is paramount for rational drug design, influencing properties such as receptor binding affinity, solubility, and metabolic stability.[2]
The Significance of Tautomerism in 1,2,4-Triazole Systems
Prototropic tautomerism, the migration of a proton between different positions within a molecule, is a key characteristic of many nitrogen-containing heterocycles, including 1,2,4-triazoles.[2] This phenomenon results in a dynamic equilibrium between two or more structural isomers that can rapidly interconvert. The relative populations of these tautomers are sensitive to a variety of factors, including:
-
Substitution: The electronic nature (electron-donating or -withdrawing) of substituents on the triazole ring can significantly alter the basicity of the ring nitrogens, thereby shifting the equilibrium.
-
Solvent Polarity: The solvent environment can preferentially stabilize one tautomer over another through hydrogen bonding and other intermolecular interactions. Polar solvents may favor more polar tautomers.[3]
-
Physical State: The predominant tautomer in the solid state, often dictated by crystal packing forces and intermolecular hydrogen bonding, may differ from the form favored in solution or the gas phase.[4]
-
Temperature: Changes in temperature can alter the Gibbs free energy difference between tautomers, thereby shifting the equilibrium position.
For drug development professionals, a precise understanding of a molecule's tautomeric state is not merely an academic exercise. The specific tautomer present determines the molecule's three-dimensional shape, hydrogen bonding capabilities (as both donor and acceptor), and electrostatic potential surface. These features are the primary determinants of how a ligand interacts with its biological target, such as an enzyme active site or a receptor binding pocket.
Potential Tautomeric Forms of 5-Methyl-4H-1,2,4-triazol-3-amine
The structure of 5-Methyl-4H-1,2,4-triazol-3-amine presents possibilities for both annular (within the ring) and amino-imino (involving the exocyclic amine) tautomerism. The primary tautomers are depicted below.
Annular and Amino-Imino Equilibria
The migration of a proton can occur between the ring nitrogens (N1, N2, N4) and the exocyclic amino group. This gives rise to three principal annular amino tautomers (1H, 2H, 4H) and their corresponding imino forms.
Figure 1: Tautomeric equilibria for 5-Methyl-4H-1,2,4-triazol-3-amine.
While all forms are theoretically possible, computational and experimental studies on related aminotriazoles generally indicate that the amino forms are significantly more stable than the imino forms.[4] Among the annular tautomers, the 1H and 2H forms are often found to be the most stable, with the specific preference depending on the substitution pattern and environment.[3]
A Validated Framework for Tautomer Elucidation
Determining the predominant tautomeric form(s) requires a synergistic approach, combining theoretical calculations with empirical spectroscopic data. No single method is sufficient; rather, a self-validating system is constructed by correlating results from multiple independent techniques.
Figure 2: Integrated workflow for tautomer identification.
Theoretical & Computational Investigation
Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and for simulating spectroscopic data to compare with experimental results.[5] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for these systems.
Protocol 1: DFT Calculation of Tautomer Stability
-
Structure Generation: Build 3D structures for all plausible tautomers (e.g., 1H-amino, 2H-amino, 4H-amino, and corresponding imino forms) using molecular modeling software.
-
Geometry Optimization: Perform full geometry optimization for each tautomer in the gas phase. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[6] This process finds the lowest energy conformation for each isomer.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the single-point electronic energy. The relative stability is determined by comparing the Gibbs free energies (G) of the tautomers, which includes electronic energy, ZPVE, and thermal corrections.
-
Solvation Effects (Optional but Recommended): To model the solution phase, repeat the optimization and energy calculations using a continuum solvation model, such as the SMD (Solvation Model based on Density) or Onsager model.[2][3] Specify the solvent of interest (e.g., DMSO, water).
-
Data Analysis: Summarize the relative energies (ΔG) in a table. The tautomer with the lowest energy is the most stable. The Boltzmann distribution can be used to estimate the population of each tautomer at a given temperature.
Table 1: Hypothetical DFT Calculation Results (in DMSO)
| Tautomer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Predicted Population (%) |
| 5-Methyl-1H -1,2,4-triazol-3-amine | 0.25 | 0.10 | 45.8 |
| 5-Methyl-2H -1,2,4-triazol-3-amine | 0.00 | 0.00 | 54.2 |
| 5-Methyl-4H -1,2,4-triazol-3-amine | 5.80 | 5.95 | <0.1 |
| 5-Methyl-1,4-dihydro-1,2,4-triazol-3-imine | 12.50 | 12.10 | <0.1 |
Note: These are representative values based on trends for similar molecules. Actual results would be derived from the calculation.
Spectroscopic Characterization
Experimental data provides the definitive evidence for tautomeric structure. NMR and X-ray crystallography are the most powerful techniques for this purpose.[7][8]
Protocol 2: NMR Spectroscopic Analysis
NMR spectroscopy is the premier method for studying tautomeric equilibria in solution.[9] The chemical shifts of protons, carbons, and particularly nitrogens are highly sensitive to the electronic environment, which changes significantly between tautomers.
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of purified 5-Methyl-4H-1,2,4-triazol-3-amine in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its N-H proton signals are typically well-resolved.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the signals for the N-H protons (ring NH and exocyclic NH₂). Their chemical shifts, multiplicity, and exchange behavior (e.g., disappearance upon D₂O shake) are highly informative. The methyl group signal will also vary slightly between tautomers.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the two triazole ring carbons (C3 and C5) are key indicators. The position of the proton on the ring nitrogen dramatically influences the shielding of the adjacent carbons.
-
¹⁵N NMR Acquisition (Recommended): If available, ¹⁵N NMR provides the most direct insight.[10][11] The chemical shifts of the ring nitrogens differ substantially depending on whether they are pyrrole-type (-NH-) or pyridine-type (-N=). This can be a definitive experiment for assigning the annular tautomer.
-
Data Interpretation: Compare the observed chemical shifts with values reported for structurally similar 1,2,4-triazoles and with computationally predicted NMR shifts (often calculated using the GIAO method at the same DFT level as the energy calculations).[12] The presence of a single set of sharp signals indicates one dominant tautomer or very rapid interconversion. The presence of multiple sets of signals indicates a mixture of tautomers in slow exchange on the NMR timescale.
Table 2: Expected NMR Chemical Shift Ranges for Tautomers (in DMSO-d₆)
| Tautomer | Key ¹H Shifts (ppm) | Key ¹³C Shifts (ppm) | Distinguishing Features |
| 1H-amino | NH: 11-13; NH₂: ~6.5; CH₃: ~2.3 | C3: ~155; C5: ~148 | Single ring NH proton signal. |
| 2H-amino | NH: 12-14; NH₂: ~6.8; CH₃: ~2.4 | C3 & C5 similar: ~152 | Single ring NH proton signal, often deshielded vs. 1H. |
| 4H-amino | NH₂: ~7.0; CH₃: ~2.2 | C3 & C5 similar: ~145 | Absence of a ring NH proton signal. |
Note: These are estimated ranges based on literature for similar compounds.[12][13]
Protocol 3: Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous snapshot of the molecular structure in the solid state, definitively locating the positions of all non-hydrogen atoms and often the hydrogen atoms as well.[14]
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting electron density map will reveal the positions of the atoms.
-
Hydrogen Atom Location: In high-quality data, hydrogen atoms, including the mobile tautomeric proton, can often be located directly from the difference Fourier map, confirming its position on a specific nitrogen atom.
-
Analysis: The refined structure provides precise bond lengths and angles, confirming the tautomeric form and revealing the intermolecular interactions (e.g., hydrogen bonding networks) that stabilize this form in the crystal lattice.[15]
Conclusion and Outlook
The tautomeric state of 5-Methyl-4H-1,2,4-triazol-3-amine is not a fixed property but a dynamic equilibrium governed by its chemical environment. A rigorous characterization, as outlined in this guide, is essential for any research or development program involving this molecule. By integrating the predictive power of computational chemistry with the definitive evidence from NMR spectroscopy and X-ray crystallography, researchers can build a complete and reliable picture of the molecule's behavior. This detailed structural understanding is the foundation upon which rational drug design and the optimization of physicochemical and biological properties are built, ultimately enabling the development of more effective and targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 10. Triazoles. XIV—15N NMR study of substituted 5‐amino‐1,2,4‐triazoles (1989) | Anita M. Orendt | 12 Citations [scispace.com]
- 11. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum [chemicalbook.com]
- 14. 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic and Structural Elucidation of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
Introduction
5-Methyl-4H-1,2,4-triazol-3-amine and its salts, including the hydrochloride, are pivotal heterocyclic compounds in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities such as antimicrobial, antifungal, and anticancer properties.[1][2] A thorough understanding of the structural and electronic properties of these molecules is paramount for rational drug design and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous structural characterization of these compounds.
This technical guide presents an in-depth analysis of the spectroscopic data for 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride. While direct experimental data for the hydrochloride salt is not extensively published, this guide will leverage data from the free base, 5-Methyl-4H-1,2,4-triazol-3-amine, and related 1,2,4-triazole derivatives to provide a comprehensive and predictive spectroscopic profile. We will delve into the interpretation of the spectral data, explain the underlying principles, and provide insights into the experimental considerations for acquiring high-quality data.
Molecular Structure and Tautomerism
5-Methyl-4H-1,2,4-triazol-3-amine can exist in different tautomeric forms. The tautomerism of 1,2,4-triazole derivatives is a well-documented phenomenon that significantly influences their chemical reactivity and biological interactions.[3] The predominant tautomer in solution and the solid state is crucial for correct spectral interpretation. For 3-amino-1,2,4-triazoles, the equilibrium between the 1H, 2H, and 4H tautomers is influenced by the substituents and the solvent. In the case of this compound, the protonation of the triazole ring or the exocyclic amine will further influence the electronic distribution and, consequently, the spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the amine protons, and the N-H proton of the triazole ring.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | singlet | 3H | -CH₃ |
| ~6.0 - 7.0 (broad) | singlet | 3H | -NH₃⁺ (or -NH₂) |
| ~12.0 - 14.0 (broad) | singlet | 1H | Triazole N-H |
Interpretation and Experimental Considerations:
-
Methyl Protons (-CH₃): A sharp singlet is anticipated around 2.3 ppm, characteristic of a methyl group attached to an aromatic heterocycle.[4]
-
Amine Protons (-NH₂ or -NH₃⁺): In the hydrochloride salt, the exocyclic amine is likely protonated, giving rise to a broad singlet for the -NH₃⁺ group. The chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to proton exchange. In some instances, this peak may be difficult to observe.
-
Triazole N-H Proton: The N-H proton of the triazole ring is expected to appear as a broad singlet at a downfield chemical shift (12.0 - 14.0 ppm), a characteristic feature of N-H protons in nitrogen-rich heterocycles.[2] Its broadness is also a result of proton exchange.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve polar compounds and its high boiling point, which allows for variable temperature experiments if needed.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the signals.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~12 | -CH₃ |
| ~150 | C3 (C-NH₂) |
| ~158 | C5 (C-CH₃) |
Interpretation and Experimental Considerations:
-
Methyl Carbon (-CH₃): The methyl carbon is expected to resonate at a high field, typically around 12 ppm.
-
Triazole Ring Carbons (C3 and C5): The two carbons of the triazole ring are in different chemical environments and are expected to appear in the downfield region (150-160 ppm) due to the electron-withdrawing effect of the adjacent nitrogen atoms.[2] The carbon attached to the amino group (C3) and the carbon attached to the methyl group (C5) will have distinct chemical shifts.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensities, especially for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, broad | N-H stretching (amine and triazole N-H) |
| 3100 - 3000 | Medium | C-H stretching (methyl) |
| 1680 - 1620 | Strong | N-H bending (amine) |
| 1600 - 1400 | Medium | C=N and N=N stretching (triazole ring) |
| 1450 - 1350 | Medium | C-H bending (methyl) |
Interpretation and Experimental Considerations:
-
N-H Stretching: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of N-H stretching vibrations from both the amine and the triazole ring N-H groups. Hydrogen bonding can significantly broaden these peaks.[5]
-
C-H Stretching: The C-H stretching vibrations of the methyl group are expected to appear in the 3100-3000 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the primary amine group typically appears as a strong band around 1680-1620 cm⁻¹.
-
Ring Vibrations: The stretching vibrations of the C=N and N=N bonds within the triazole ring will give rise to a series of medium to strong bands in the 1600-1400 cm⁻¹ region.
Experimental Protocol for FT-IR (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the empty sample compartment before running the sample to subtract the contributions from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 98 | High | Molecular ion [M]⁺ of the free base |
| 83 | Moderate | [M - CH₃]⁺ |
| 69 | Moderate | [M - N₂H]⁺ |
| 56 | High | [M - CH₃CN]⁺ |
| 42 | High | [CH₃CN]⁺ or [C₂H₂N]⁺ |
Interpretation and Experimental Considerations:
-
Molecular Ion: In the mass spectrum of the hydrochloride salt, the HCl will likely be lost, and the molecular ion peak corresponding to the free base (C₃H₆N₄) at m/z 98 is expected to be observed.
-
Fragmentation Pattern: The fragmentation of 1,2,4-triazole derivatives often involves the cleavage of the triazole ring and the loss of small neutral molecules like HCN, N₂, and CH₃CN. The major fragmentation pathways can provide valuable structural information.[6]
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol) into the gas chromatograph (GC) for separation. The GC will then introduce the volatilized sample into the mass spectrometer.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Visualization of Spectroscopic Assignments
The following diagrams illustrate the key structural features and their correlation with the expected spectroscopic data.
References
- 1. ripublication.com [ripublication.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 4. orientjchem.org [orientjchem.org]
- 5. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have made it a cornerstone in the development of a wide array of therapeutic agents.[2] This technical guide provides an in-depth exploration of the diverse biological activities of substituted 1,2,4-triazoles, offering insights into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.
Section 1: Antimicrobial Activity - A Continuing Battle
Substituted 1,2,4-triazoles have long been recognized for their potent antimicrobial properties, encompassing antibacterial and antifungal activities.[3] The emergence of drug-resistant pathogens necessitates the continuous development of novel antimicrobial agents, and the 1,2,4-triazole scaffold remains a promising avenue of exploration.[4]
Mechanism of Action: Targeting Fungal Cell Integrity
A primary mechanism of the antifungal action of many 1,2,4-triazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[1] This cytochrome P450 enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function.[1] This leads to the accumulation of toxic sterol intermediates and impairs the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[1] Prominent antifungal drugs like fluconazole and itraconazole are based on this mechanism.[5]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 1,2,4-triazole derivatives is significantly influenced by the nature and position of their substituents.
-
Substitution at N-4: The presence of bulky or aromatic groups at the N-4 position can enhance antibacterial activity.
-
Thiol/Thione Moiety: The incorporation of a thiol (-SH) or thione (=S) group at the C-3 or C-5 position of the triazole ring is often associated with increased antimicrobial efficacy.[6]
-
Schiff Base Formation: The condensation of the amino group of 4-amino-1,2,4-triazoles with various aldehydes to form Schiff bases has been shown to yield compounds with potent antibacterial and antifungal activities.[7] The nature of the substituent on the aldehyde can modulate the activity.[7]
-
Fused Ring Systems: Fusing the 1,2,4-triazole ring with other heterocyclic systems, such as thiadiazoles, can lead to compounds with enhanced antimicrobial profiles.[8]
Experimental Protocols
This protocol outlines a general method for the synthesis of a key intermediate in the development of many biologically active 1,2,4-triazoles.[9]
-
Step 1: Synthesis of Potassium Dithiocarbazinate: A mixture of a substituted benzoic acid hydrazide and carbon disulfide is stirred in a solution of potassium hydroxide in ethanol at room temperature. The resulting potassium dithiocarbazinate salt is then filtered, washed with ether, and dried.
-
Step 2: Cyclization to form the Triazole Ring: The potassium salt from Step 1 is refluxed with hydrazine hydrate. The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[9]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solution: Dissolve the synthesized 1,2,4-triazole derivative in a suitable solvent like DMSO to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Section 2: Anticancer Activity - A Multifaceted Approach
The 1,2,4-triazole scaffold is a prominent feature in a number of anticancer agents, demonstrating a broad spectrum of activities against various cancer cell lines.[10][11] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation and survival.[12]
Mechanisms of Action
Substituted 1,2,4-triazoles exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition:
-
Kinase Inhibition: Many 1,2,4-triazole derivatives have been designed to inhibit protein kinases that are crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[13] Inhibition of these kinases can block downstream signaling pathways that promote cell growth and proliferation.[13]
-
Tubulin Polymerization Inhibition: Some triazole compounds interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization.[13] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and induces apoptosis.[14]
-
-
Apoptosis Induction: Many 1,2,4-triazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[15]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[14]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of 1,2,4-triazoles is highly dependent on their substitution patterns.
-
Aromatic Substituents: The presence of specific aromatic or heteroaromatic rings attached to the triazole core is often crucial for potent anticancer activity. For instance, indolyl-substituted 1,2,4-triazoles have shown significant anti-proliferative effects.[15]
-
Linker Moiety: The nature of the linker connecting the triazole ring to other pharmacophores can influence the compound's ability to interact with its biological target.
-
Hybrid Molecules: Combining the 1,2,4-triazole scaffold with other known anticancer pharmacophores can lead to hybrid molecules with enhanced potency and a broader spectrum of activity.
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[17]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin monomers.[8][18]
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a reaction buffer containing GTP.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compound.
Section 3: Antiviral Activity - A Broad Spectrum of Inhibition
The 1,2,4-triazole moiety is a key component of several clinically important antiviral drugs, such as ribavirin.[19] Derivatives of this scaffold have demonstrated activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus.[20][21]
Mechanism of Action
The antiviral mechanisms of 1,2,4-triazoles are varied and can be virus-specific. Some of the known mechanisms include:
-
Inhibition of Viral Enzymes: Triazole derivatives can inhibit essential viral enzymes like reverse transcriptase, protease, and integrase, which are crucial for viral replication.[5]
-
Interference with Viral Replication: They can interfere with various stages of the viral life cycle, including attachment, entry, replication, and release.
-
Nucleoside Analogs: Some triazole-based compounds act as nucleoside analogs that, once incorporated into the viral genome, can terminate chain elongation or induce mutations. Ribavirin, a broad-spectrum antiviral, functions in this manner.[19]
Structure-Activity Relationship (SAR) Insights
-
Thione Substitution: The presence of a thione group at the C-3 position of the triazole ring has been associated with enhanced antiviral activity.[19]
-
Aromatic and Heterocyclic Substituents: The nature of the substituents on the triazole ring plays a critical role in determining the antiviral potency and spectrum.
-
Bioisosteric Replacement: The triazole ring can act as a bioisostere for amide or ester groups, which can be exploited in the design of novel antiviral agents.[2]
Experimental Protocol: Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.[11]
-
Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus with different concentrations of the 1,2,4-triazole derivative.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation and Staining: Incubate the plates for several days to allow for plaque formation. Then, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the concentration of the compound that reduces the plaque number by 50% (EC50).
Section 4: Anti-inflammatory Activity - Modulating the Inflammatory Cascade
Substituted 1,2,4-triazoles have emerged as a promising class of anti-inflammatory agents.[22] They can modulate the inflammatory response through various mechanisms, offering potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The anti-inflammatory effects of 1,2,4-triazoles are often attributed to their ability to inhibit key enzymes in the inflammatory pathway:
-
Cyclooxygenase (COX) Inhibition: Many 1,2,4-triazole derivatives have been shown to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[23] Some derivatives exhibit selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[23]
-
Lipoxygenase (LOX) Inhibition: Some triazoles can also inhibit lipoxygenases, enzymes that produce leukotrienes, another class of inflammatory mediators.[24]
-
Modulation of Pro-inflammatory Cytokines: Certain 1,2,4-triazole derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[9]
Structure-Activity Relationship (SAR) Insights
-
Aryl Substituents: The presence of specific aryl groups on the triazole ring can significantly influence the anti-inflammatory activity and COX selectivity.
-
Amide and Ester Moieties: The incorporation of amide or ester functionalities can enhance the anti-inflammatory properties of 1,2,4-triazole derivatives.
-
Hybridization with Known Anti-inflammatory Drugs: Hybrid molecules combining the 1,2,4-triazole scaffold with known anti-inflammatory drugs like ibuprofen have shown promising results.[25]
Experimental Protocols
This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of new compounds.[3][26]
-
Animal Grouping and Compound Administration: Divide animals (typically rats or mice) into groups and administer the test compound orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[19]
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[27]
-
Reaction Setup: In a 96-well plate, combine the COX enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection of Prostaglandin Production: The activity of the COX enzyme is determined by measuring the production of prostaglandins. This can be done using various methods, such as colorimetric or fluorometric assays that detect a peroxidase-mediated reaction.[28]
-
Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated from the dose-response curves. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) can then be determined.
Conclusion
The 1,2,4-triazole scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its biological activities, leading to the development of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The in-depth understanding of their mechanisms of action and the application of robust experimental protocols are crucial for the rational design and successful development of the next generation of 1,2,4-triazole-based drugs to combat a wide range of diseases.
Visualizations
Workflow for Screening Biological Activities of Substituted 1,2,4-Triazoles
Caption: General workflow for the synthesis, screening, and evaluation of substituted 1,2,4-triazoles.
Anticancer Mechanisms of 1,2,4-Triazoles
Caption: Key anticancer mechanisms of action for substituted 1,2,4-triazole derivatives.
References
- 1. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibtbioservices.com [ibtbioservices.com]
- 3. inotiv.com [inotiv.com]
- 4. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemmethod.com [chemmethod.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. promega.com [promega.com]
- 24. researchgate.net [researchgate.net]
- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. assaygenie.com [assaygenie.com]
- 28. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
review of 5-methyl-1,2,4-triazole core structures in medicinal chemistry
An In-Depth Technical Guide to the 5-Methyl-1,2,4-Triazole Core in Medicinal Chemistry
Authored by Gemini, Senior Application Scientist
Introduction: The Privileged Stature of the 5-Methyl-1,2,4-Triazole Core
Within the vast landscape of heterocyclic chemistry, the 1,2,4-triazole nucleus stands out as a cornerstone scaffold in modern drug discovery.[1] This five-membered ring, containing three nitrogen atoms and two carbon atoms, is recognized as a "privileged structure" due to its remarkable metabolic stability and its capacity to engage in crucial biological interactions.[1][2] The introduction of a methyl group at the 5-position creates the 5-methyl-1,2,4-triazole core, a specific pharmacophore that further refines the molecule's steric and electronic properties.
This seemingly simple substitution is critical, often enhancing the binding affinity to biological targets and improving the overall pharmacological profile of the resulting compounds.[3] The 1,2,4-triazole ring itself is a versatile bioisostere, capable of replacing amide or ester groups to improve pharmacokinetic properties.[3] Its nitrogen atoms act as effective hydrogen bond acceptors and, in the N-H tautomeric form, as donors, facilitating strong interactions with enzyme active sites.[4]
The result is a molecular core that is integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including potent antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory effects.[2][4][5][6][7] This guide offers a comprehensive exploration of the 5-methyl-1,2,4-triazole core for researchers, scientists, and drug development professionals. We will delve into its synthesis, dissect its role in various therapeutic areas through structure-activity relationship (SAR) analyses, and provide detailed experimental protocols to empower further investigation into this remarkable scaffold.
PART 1: Synthesis and Chemical Architecture
The construction of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with several robust methods available. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Classical methods like the Pellizzari and Einhorn–Brunner reactions provide foundational pathways, while modern approaches offer improved yields and conditions.[8]
A common and effective strategy for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiones, which are versatile intermediates, involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[9] These thione derivatives can then be further modified to introduce a methyl group at the 5-position or used in subsequent reactions. Another powerful method involves the reaction of acylhydrazines with reagents like carbon disulfide, followed by treatment with hydrazine, to form the triazole ring.[10]
Caption: General workflow for synthesizing 1,2,4-triazole-3-thione intermediates.
Experimental Protocol: Synthesis of 4-Hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol describes a representative synthesis of a 1,2,4-triazole-3-thione, a common precursor that can be adapted for synthesizing 5-methyl analogs. The methodology is based on the base-catalyzed cyclization of a thiosemicarbazide intermediate.[9]
Materials:
-
Benzoylhydrazine
-
Hexyl isothiocyanate
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Reflux apparatus, magnetic stirrer, filtration equipment
Step-by-Step Methodology:
-
Formation of Thiosemicarbazide Intermediate:
-
Dissolve benzoylhydrazine (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add hexyl isothiocyanate (10 mmol) to the solution.
-
Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The thiosemicarbazide intermediate will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Cyclization to Triazole-3-thione:
-
Suspend the dried thiosemicarbazide intermediate (5 mmol) in an aqueous solution of 8% sodium hydroxide (50 mL).
-
Reflux the mixture for 6-8 hours with vigorous stirring. During this time, the solid will dissolve as the cyclization proceeds.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the clear solution with dilute hydrochloric acid (HCl) until it is acidic to litmus paper.
-
The 4-hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione will precipitate as a solid.
-
Filter the product, wash thoroughly with cold water to remove any residual acid and salts, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., 70% ethanol) to obtain the purified compound.[9]
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and elemental analysis.[9]
-
PART 2: Therapeutic Applications and Mechanistic Insights
The versatility of the 5-methyl-1,2,4-triazole core is evident in its wide-ranging therapeutic applications. Its derivatives have been extensively investigated as antifungal, anticancer, and antibacterial agents, among others.
Antifungal Activity: The Hallmark Application
The most prominent success of the 1,2,4-triazole core is in the development of antifungal drugs. Marketed agents like Fluconazole and Voriconazole are mainstays in treating serious fungal infections.[1]
Mechanism of Action: Triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. The triazole's nitrogen atom (N4) binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption leads to the accumulation of toxic 14α-methylated sterols, increased membrane permeability, and ultimately, the inhibition of fungal growth or cell death (fungistatic or fungicidal activity).[1][11]
Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
Structure-Activity Relationship (SAR): The SAR for triazole antifungals is well-defined. For instance, in fluconazole, the two 1,2,4-triazole rings are essential for its activity. While not a 5-methyl derivative, its structure highlights key principles. Modifications to the side chains attached to the core triazole ring significantly impact potency and spectrum. The presence of halogenated phenyl groups, such as the 2,4-difluorophenyl group in fluconazole, generally enhances activity.[12]
| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |
| 1,2,4-Triazole-Thione Derivatives | Candida albicans | 1 - 16 | [13] |
| Thiazolo[4,5-d]pyrimidine-Triazole Hybrids | Candida albicans | 0.06 - 32 | [12] |
| Ciprofloxacin-Triazole Hybrids | Candida albicans | 3.125 | [2] |
| Fluconazole (Reference) | Candida albicans | 12.5 | [1] |
Anticancer Properties: A Multifaceted Approach
Derivatives of the 1,2,4-triazole core have demonstrated significant potential in oncology by targeting various cancer-related pathways.[4] Marketed drugs like Letrozole and Anastrozole, which contain the 1,2,4-triazole moiety, are used in breast cancer therapy as aromatase inhibitors.[1]
Mechanisms of Action: Unlike the focused mechanism in antifungal therapy, 1,2,4-triazole anticancer agents act through multiple pathways:
-
Enzyme Inhibition: Certain derivatives are potent inhibitors of kinases like EGFR and BRAF, or tubulin polymerization, which are critical for cancer cell proliferation and survival.[14]
-
Aromatase Inhibition: They can block the production of estrogens, which is crucial for the growth of hormone-receptor-positive breast cancers.
-
Induction of Apoptosis: Many compounds have been shown to trigger programmed cell death in various cancer cell lines.[15]
Structure-Activity Relationship (SAR): SAR studies have revealed that the anticancer activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents.
-
The presence of electron-donating groups (e.g., -OH, -OCH3) can enhance antitumor activity.[16]
-
Incorporating bulky or aromatic substituents, such as a naphthyl group, has been shown to be critical for anticancer activity in some series.[17]
-
Hybrid molecules, combining the triazole core with other known anticancer scaffolds, have yielded compounds with significant cytotoxic effects against human colon and lung cancer cell lines.[15][17]
| Compound Series | Target Cell Line | Activity (IC50 in µM) | Mechanism of Action | Reference |
| Triazole-Thione Metal Complexes | HT29 (Colon), A549 (Lung) | 1064 - 794 | Not specified | [17] |
| Novel 1,2,4-Triazole Scaffolds | Various Cancer Lines | < 10 (for potent compounds) | EGFR, BRAF, Tubulin Inhibition | [14] |
| 3,5-Disubstituted-1,2,4-triazoles | MDA-MB-231 (Breast) | Not specified | Antiproliferative | [5] |
Antibacterial Activity: A Scaffold for Hybrid Drugs
The 1,2,4-triazole nucleus is also a valuable component in the design of novel antibacterial agents, particularly in the fight against drug-resistant strains.[18][19]
Mechanisms and SAR: Many of the most effective antibacterial triazoles are hybrid molecules. For example, combining the 1,2,4-triazole core with quinolone antibiotics like ofloxacin or ciprofloxacin has produced compounds with potent activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria.[2][18] The triazole moiety in these hybrids is thought to enhance cell penetration or interaction with bacterial targets.
SAR studies indicate that:
-
Thione-substituted triazoles often exhibit potent antibacterial properties.[16][18]
-
The nature of the substituent at the N-4 position of the triazole ring can significantly modulate the spectrum of activity.
-
In clinafloxacin-triazole hybrids, a 2,4-difluoro substitution on an attached phenyl ring resulted in the most potent antimicrobial efficacy, especially against methicillin-resistant Staphylococcus aureus (MRSA).[2]
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Ofloxacin-Triazole Hybrids | S. aureus, E. coli | 0.25 - 1 | [18] |
| Triazole-Thione Schiff Bases | S. aureus | 3.125 | [2] |
| 1,2,3-Triazole-bis-1,2,4-Triazole Hybrids | S. aureus, E. coli | 1 - 64 | [13] |
PART 3: The 5-Methyl-1,2,4-Triazole as a Pharmacophore
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The 1,2,4-triazole ring is an exemplary pharmacophore due to its unique combination of properties.[20]
-
Hydrogen Bonding: The ring's nitrogen atoms are excellent hydrogen bond acceptors, while the N1-H proton provides a hydrogen bond donor site. This allows for versatile and strong binding to receptor sites.[4]
-
Dipole Moment: The arrangement of nitrogen atoms creates a significant dipole moment, which can contribute to binding affinity and improve solubility.
-
Metabolic Stability: The aromatic nature of the triazole ring makes it resistant to metabolic degradation, contributing to a longer half-life and improved bioavailability.[4]
-
Bioisosterism: It serves as an effective bioisostere for amide and ester functionalities, offering a metabolically stable alternative while maintaining key electronic and steric properties.[3]
Caption: Key pharmacophoric features of the 1,2,4-triazole core.
Workflow & Protocol: In Vitro Anticancer Activity (MTT Assay)
To assess the cytotoxic potential of newly synthesized 5-methyl-1,2,4-triazole derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method. It measures the metabolic activity of cells as an indicator of cell viability.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HT29, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for an additional 48 to 72 hours at 37°C.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (final concentration ~0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours. During this time, mitochondrial reductases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]
Conclusion and Future Perspectives
The 5-methyl-1,2,4-triazole core is a validated and highly valuable scaffold in medicinal chemistry. Its inherent physicochemical properties—metabolic stability, hydrogen bonding capacity, and structural rigidity—make it an ideal building block for designing new therapeutic agents.[1][4] Its established success in antifungal therapy provides a strong foundation for its exploration in other areas, most notably oncology and bacteriology.
Future research will likely focus on several key areas:
-
Rational Design of Novel Derivatives: The use of computational tools like molecular docking will guide the synthesis of next-generation compounds with enhanced potency and selectivity for specific targets like kinases, tubulin, or bacterial enzymes.[14][21]
-
Development of Hybrid Molecules: The strategy of combining the triazole core with other known pharmacophores to create hybrid drugs is a promising approach to overcoming drug resistance and achieving synergistic effects.[2][18]
-
Exploration of New Biological Targets: While well-studied in certain areas, the full therapeutic potential of this core is likely untapped. Screening 5-methyl-1,2,4-triazole libraries against new targets, such as those involved in viral diseases or neurodegenerative disorders, could open up new therapeutic avenues.[7]
The 5-methyl-1,2,4-triazole core represents a classic example of how a simple heterocyclic system can be leveraged to address complex medical challenges. Its continued exploration is certain to yield novel and effective medicines for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. granulesindia.com [granulesindia.com]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. isres.org [isres.org]
- 16. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 21. Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
Introduction: The Significance of a Versatile Heterocyclic Core
5-Methyl-4H-1,2,4-triazol-3-amine is a pivotal heterocyclic building block in the development of a wide array of functional molecules. Its rigid, planar structure, combined with multiple hydrogen bond donors and acceptors, makes it a privileged scaffold in medicinal chemistry and agrochemical research.[1] Derivatives of this core are integral to compounds exhibiting a broad spectrum of biological activities. The synthesis of its hydrochloride salt is a common and practical final step, enhancing the compound's stability, crystallinity, and aqueous solubility, which facilitates handling, formulation, and subsequent biological testing.
This document provides a comprehensive, field-proven protocol for the synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring a reproducible and scalable synthesis.
Synthetic Strategy: From Aminoguanidine to the Triazole Ring
The most direct and widely adopted method for constructing the 3-amino-5-methyl-1,2,4-triazole core involves the acid-catalyzed condensation of aminoguanidine with acetic acid. This reaction proceeds through two key mechanistic stages:
-
N-Acylaminoguanidine Formation: The initial step is a nucleophilic acyl substitution where the terminal amino group of aminoguanidine attacks the carbonyl carbon of acetic acid. This forms an N-acetylaminoguanidine intermediate.
-
Intramolecular Cyclization and Dehydration: Under heating, this intermediate undergoes an intramolecular cyclization. A nitrogen atom from the guanidinyl moiety attacks the amide carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates a molecule of water to form the stable, aromatic 1,2,4-triazole ring.
The use of aminoguanidine hydrochloride or bicarbonate is common. When using the bicarbonate salt, an initial neutralization with hydrochloric acid is required to generate the reactive aminoguanidinium species in situ.[2] This approach avoids the need to isolate the often unstable free aminoguanidine base.
Caption: Overall reaction for synthesizing the target compound.
Quantitative Data and Reagent Overview
Successful synthesis relies on precise stoichiometry. The following table outlines the recommended quantities for a laboratory-scale preparation. Acetic acid is used in excess to serve as both a reactant and a solvent.
| Reagent | Formula | MW ( g/mol ) | Molar Amount (mol) | Mass / Volume | Molar Ratio |
| Aminoguanidine HCl | CH₆N₄·HCl | 110.55 | 0.10 | 11.06 g | 1.0 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ~1.75 | 100 mL | ~17.5 |
| Sodium Hydroxide | NaOH | 40.00 | As needed | (for neutralization) | - |
| Isopropanol | C₃H₈O | 60.10 | - | ~150 mL | - |
| Conc. HCl (37%) | HCl | 36.46 | As needed | (for salt formation) | - |
Detailed Experimental Protocol
This protocol is presented in two distinct parts: the synthesis of the free base and its subsequent conversion to the hydrochloride salt. Adherence to safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), is mandatory.
Part A: Synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine (Free Base)
Rationale: This stage focuses on the core cyclization reaction. Heating under reflux provides the necessary activation energy to drive the dehydration and ring-closure steps. The subsequent neutralization is critical; the free base is significantly less soluble in cold water than its protonated form, allowing for its precipitation and isolation.
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle.
-
Reagent Charging: To the flask, add aminoguanidine hydrochloride (11.06 g, 0.10 mol) and glacial acetic acid (100 mL).
-
Heating and Reflux: With gentle stirring, heat the mixture to reflux (approximately 118 °C). Maintain a steady reflux for 4-6 hours. The solution will become homogeneous as the reaction progresses.
-
Cooling and Neutralization: After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature (20-25 °C).
-
Precipitation of Free Base: Carefully pour the cooled reaction mixture into a beaker containing 300 mL of cold deionized water. Place the beaker in an ice bath and stir. Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the solution reaches 8-9 (check with pH paper). A white precipitate will form.
-
Expertise Note: The slow addition of base while cooling is crucial. A rapid increase in temperature and pH can lead to side reactions or the formation of an oily product that is difficult to crystallize.
-
-
Isolation: Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove residual salts and acetic acid. Dry the product in a vacuum oven at 60-70 °C to a constant weight. An expected yield is typically in the range of 75-85%.
Part B: Formation of this compound
Rationale: The conversion to the hydrochloride salt is an acid-base reaction. Isopropanol is an ideal solvent as it readily dissolves the free base but provides poor solubility for the ionic hydrochloride salt, leading to efficient precipitation upon acidification.
-
Dissolution: Transfer the dried free base from Part A to a 500 mL Erlenmeyer flask. Add isopropanol (~15 mL per gram of free base) and warm the mixture gently (to ~50 °C) with stirring until all the solid has dissolved.
-
Acidification: Cool the solution to room temperature. While stirring, add concentrated hydrochloric acid (37%) dropwise. The hydrochloride salt will immediately begin to precipitate as a dense white solid. Continue adding HCl until the pH of the solution is strongly acidic (pH 1-2).
-
Trustworthiness Check: The formation of a thick precipitate confirms the successful conversion. Adding a slight excess of HCl ensures the complete protonation of the triazole.
-
-
Crystallization and Isolation: Place the flask in an ice bath and stir for 30-60 minutes to maximize crystal growth and yield. Collect the white crystalline product by vacuum filtration.
-
Final Wash and Drying: Wash the filter cake with a small amount of cold isopropanol (20 mL), followed by diethyl ether (20 mL) to facilitate drying. Dry the final product, this compound, in a vacuum oven at 70-80 °C.
Workflow Visualization and Characterization
The entire process, from starting materials to the final, purified product, involves distinct stages of reaction, isolation, and purification.
Caption: Step-by-step workflow for the complete synthesis protocol.
Product Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on literature data, the following characteristics are expected[2]:
-
Appearance: White crystalline solid.
-
Melting Point: The free base melts around 185-187 °C (literature for a similar compound, 3-amino-5-ethyl-1,2,4-triazole, is 132-134 °C, indicating the methyl analog will have a different but distinct melting point).
-
¹H NMR (DMSO-d₆): Expected signals would include a singlet for the methyl protons (CH₃), a broad singlet for the amine protons (NH₂), and a broad singlet for the triazole NH proton.
-
¹³C NMR (DMSO-d₆): Signals corresponding to the methyl carbon and the two distinct triazole ring carbons are expected.
References
Title: A Validated Protocol for the Laboratory Synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, validated protocol for the laboratory synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride, a crucial heterocyclic building block in medicinal chemistry and materials science. The described methodology is based on the classical and robust condensation reaction between aminoguanidine and acetic acid, followed by conversion to its hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, a step-by-step experimental procedure, characterization data, and a troubleshooting guide to ensure reproducible and high-purity results.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties[1][2]. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for drug design. 5-Methyl-4H-1,2,4-triazol-3-amine, the subject of this protocol, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules.
The synthesis strategy detailed herein is a well-established and cost-effective method involving the acylation of aminoguanidine with acetic acid, followed by a dehydrative cyclization to form the triazole ring[3]. This approach is favored for its operational simplicity and the accessibility of its starting materials. This document provides a comprehensive guide to executing this synthesis, from initial setup to final product validation.
Chemical Principles & Reaction Mechanism
The formation of the 5-methyl-1,2,4-triazol-3-amine ring from aminoguanidine and acetic acid is a two-stage process: acylation followed by intramolecular cyclization.
Stage 1: Acylation of Aminoguanidine The reaction is initiated by the nucleophilic attack of the terminal hydrazino nitrogen of aminoguanidine on the electrophilic carbonyl carbon of acetic acid. This step is the acylation of aminoguanidine, which, after the loss of a water molecule, yields N-acetylaminoguanidine as a key intermediate. The hydrazino moiety is more nucleophilic than the other amino groups, directing the acylation to this site.
Stage 2: Intramolecular Cyclization and Dehydration The N-acetylaminoguanidine intermediate, upon heating, undergoes a spontaneous intramolecular cyclization. A terminal nitrogen atom of the guanidinyl group attacks the carbonyl carbon of the acetyl group. This is followed by a second dehydration step, resulting in the formation of the stable, aromatic 1,2,4-triazole ring.
The overall transformation is a condensation reaction that efficiently constructs the heterocyclic core.
Caption: Reaction mechanism for the synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine HCl.
Experimental Protocol
This protocol is divided into three main parts: synthesis of the triazole free base, formation of the hydrochloride salt, and purification.
Materials and Reagents
| Reagent/Material | CAS Number | Grade | Supplier Example | Notes |
| Aminoguanidine Hydrochloride | 1937-19-5 | ≥98% | Sigma-Aldrich | Starting material. |
| Glacial Acetic Acid | 64-19-7 | ACS Reagent, ≥99.7% | Fisher Scientific | Reactant and solvent. |
| Ethanol | 64-17-5 | 200 Proof, Absolute | VWR | For recrystallization and product washing. |
| Hydrochloric Acid, concentrated | 7647-01-0 | ACS Reagent, ~37% | Sigma-Aldrich | For salt formation. |
| Diethyl Ether | 60-29-7 | Anhydrous, ≥99% | VWR | For precipitation/washing. |
| Round-bottom flask (250 mL) | - | - | - | Reaction vessel. |
| Reflux Condenser | - | - | - | To prevent solvent loss during heating. |
| Magnetic Stirrer/Hotplate | - | - | - | For heating and stirring. |
| Büchner Funnel and Flask | - | - | - | For vacuum filtration. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and nitrile gloves.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Chemical Hazards:
-
Aminoguanidine Hydrochloride: Harmful if swallowed.
-
Glacial Acetic Acid: Corrosive, causes severe skin burns and eye damage.
-
Concentrated Hydrochloric Acid: Highly corrosive and toxic. Causes severe burns.
-
5-Methyl-4H-1,2,4-triazol-3-amine: May cause skin, eye, and respiratory irritation[4].
-
-
Procedure: Handle all reagents and the final product with care. Avoid inhalation of dust and vapors[5].
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of the target compound.
Part A: Synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine (Free Base)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging Flask: To the flask, add aminoguanidine hydrochloride (11.05 g, 0.1 mol).
-
Reaction Initiation: Carefully add glacial acetic acid (60 mL, 1.0 mol). The acetic acid acts as both a reactant and the solvent.
-
Reflux: Heat the mixture under gentle reflux (approximately 110-120 °C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.
-
Work-up: Slowly pour the cooled reaction mixture into 150 mL of cold water. Neutralize the solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Filtration: Collect the resulting white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).
-
Drying: Dry the crude free base in a vacuum oven at 60 °C overnight.
Part B: Formation of this compound
-
Dissolution: Transfer the dried crude free base to a 250 mL Erlenmeyer flask. Add absolute ethanol (~100 mL) and gently heat while stirring until the solid is completely dissolved.
-
Acidification: Cool the ethanolic solution in an ice bath. While stirring, add concentrated hydrochloric acid dropwise until the solution becomes strongly acidic (pH ~1-2, check with pH paper). A white precipitate of the hydrochloride salt will form immediately.
-
Precipitation: Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Filtration: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol followed by diethyl ether to facilitate drying.
Part C: Purification by Recrystallization
-
Solvent: The purity of the hydrochloride salt is often sufficient. However, for higher purity, it can be recrystallized from a minimal amount of hot absolute ethanol.
-
Procedure: Dissolve the crude hydrochloride salt in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum at 60 °C to a constant weight.
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed.
| Property | Expected Result |
| Physical Appearance | White to off-white crystalline solid. |
| Yield | 70-85% (based on aminoguanidine hydrochloride). |
| Melting Point | ~240-245 °C (decomposes). Literature values may vary. |
| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, amine & ring), ~3000 (C-H stretch), ~1650 (C=N stretch), ~1580 (N-H bend). |
| ¹H NMR (400 MHz, D₂O) | δ ~2.4 ppm (s, 3H, -CH₃). The amine and ring NH protons may be exchanged or appear as a broad signal. |
| ¹³C NMR (100 MHz, D₂O) | δ ~12-15 ppm (-CH₃), ~155 ppm (C-NH₂), ~160 ppm (C-CH₃). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction (insufficient time or temperature). Loss of product during work-up. | Ensure reflux temperature is maintained for the full duration. Monitor with TLC. Be careful during neutralization and transfers. |
| Oily Product/No Precipitate | Product is too soluble in the work-up solution. Incomplete neutralization. | Cool the solution thoroughly in an ice bath. Add more water to "crash out" the product. Ensure pH is neutral before filtering. |
| Product is Discolored (Yellow/Brown) | Impurities from starting materials or side reactions due to overheating. | Purify the crude product by recrystallization, possibly with a small amount of activated charcoal. Avoid excessive heating. |
| Broad or Impure NMR Spectrum | Residual solvent (acetic acid, ethanol). Presence of unreacted starting material. | Dry the product thoroughly under vacuum. Perform the recommended recrystallization step to remove impurities. |
Conclusion
This application note details a reliable and scalable laboratory method for the synthesis of this compound. By adhering to the outlined steps for synthesis, purification, and safety, researchers can confidently produce this valuable chemical intermediate with high yield and purity. The provided characterization data serves as a benchmark for validating the final product, ensuring its suitability for subsequent applications in research and development.
References
- 1. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. 5-Methyl-4H-1,2,4-triazol-3-amine | 4923-01-7 [sigmaaldrich.com]
- 5. enamine.enamine.net [enamine.enamine.net]
Guide to the Reaction Mechanism and Synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the reaction mechanism for the formation of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride, a key heterocyclic building block in pharmaceutical and agrochemical research. We will delve into the underlying chemical principles, explain the causality behind experimental choices, and provide a detailed, field-proven protocol for its synthesis. The narrative emphasizes scientific integrity, featuring mechanistic diagrams, structured data, and authoritative citations to support all technical claims.
Introduction and Significance
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1][2] As a bioisostere of the amide bond, it is a core component in numerous clinically significant drugs, including antifungals like fluconazole and antivirals such as ribavirin.[3][4] 5-Methyl-4H-1,2,4-triazol-3-amine, specifically, serves as a versatile synthon for constructing more complex molecules. Understanding its formation is crucial for chemists aiming to innovate in drug discovery and materials science.
This guide moves beyond a simple recitation of steps to provide a deep mechanistic understanding of the classical synthesis pathway: the acid-catalyzed condensation of aminoguanidine with acetic acid, followed by dehydrative cyclization and subsequent salt formation.
The Overall Transformation
The synthesis is a two-stage process. First, aminoguanidine is condensed with acetic acid to form the triazole free base. Second, the free base is treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which is often preferred for its improved handling and stability.
Overall Reaction: Aminoguanidine + Acetic Acid → 5-Methyl-4H-1,2,4-triazol-3-amine + 2 H₂O 5-Methyl-4H-1,2,4-triazol-3-amine + HCl → this compound
Detailed Reaction Mechanism
The formation of the 1,2,4-triazole ring from aminoguanidine and a carboxylic acid is a classic example of a condensation-cyclization reaction. The entire process is typically performed under acidic conditions, which serve to catalyze the key steps.
Pillar of Expertise: Why this Pathway?
The choice of aminoguanidine is strategic; its structure, containing a hydrazine moiety directly attached to a guanidine core, provides the essential N-N-C-N backbone required for the 1,2,4-triazole ring, along with the exocyclic 3-amino group.[5] Acetic acid provides the remaining two carbon atoms and the C-5 methyl substituent. Using aminoguanidine in its salt form (e.g., bicarbonate or hydrochloride) enhances its stability and ease of handling compared to the highly basic free base, which can absorb atmospheric CO₂.[6]
The plausible mechanism unfolds in three distinct phases:
Phase I: Acid-Catalyzed Acylation of Aminoguanidine
-
Protonation of Acetic Acid: The reaction commences with the protonation of the carbonyl oxygen of acetic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine moiety in aminoguanidine, being the most nucleophilic center, attacks the activated carbonyl carbon.
-
Formation of Tetrahedral Intermediate: This attack results in a tetrahedral intermediate.
-
Proton Transfer & Dehydration: A series of proton transfers facilitates the elimination of a water molecule, yielding the key intermediate, N-acetylaminoguanidine (also known as a guanyl hydrazide). This acylation step is often the rate-determining stage of the overall synthesis.[7]
Phase II: Intramolecular Dehydrative Cyclization
-
Tautomerization & Protonation: The N-acetylaminoguanidine intermediate exists in equilibrium with its tautomeric form. The carbonyl oxygen of this intermediate is protonated under the acidic conditions, once again enhancing the electrophilicity of the carbon center.
-
Intramolecular Nucleophilic Attack: A terminal nitrogen atom of the guanidine group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This is the key ring-closing step.
-
Second Dehydration: Following the formation of a new tetrahedral intermediate, subsequent proton transfers and the elimination of a second water molecule occur. This dehydration step results in the formation of the stable, aromatic 1,2,4-triazole ring.
Phase III: Hydrochloride Salt Formation
-
Acid-Base Reaction: The product, 5-Methyl-4H-1,2,4-triazol-3-amine, is a basic compound. It is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid.
-
Protonation: The most basic nitrogen atom is protonated by HCl to form the thermodynamically stable this compound salt. This salt is typically a crystalline solid that is easier to isolate, purify, and store than the free base.
Mechanistic Diagram
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Aminoguanidine - Sciencemadness Wiki [sciencemadness.org]
- 7. mdpi.com [mdpi.com]
Application Note: 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride as a Versatile Building Block in Synthetic Chemistry
Introduction: The Strategic Value of the 3-Amino-5-methyl-1,2,4-triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal and agrochemical chemistry, prized for its metabolic stability, rigid structure, and capacity for diverse hydrogen bonding interactions.[1][2] As a bifunctional building block, 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride offers chemists two primary points for molecular elaboration: the highly nucleophilic exocyclic amino group and the endocyclic nitrogen atoms of the triazole ring. This dual reactivity allows for the construction of a vast array of more complex heterocyclic systems.
Derivatives of 3-amino-1,2,4-triazole are integral to numerous biologically active molecules, including treatments for chronic bronchial asthma, neuropeptide Y receptor ligands, and potent CRF1 receptor antagonists.[3] This application note serves as a technical guide for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols for leveraging the synthetic potential of this valuable intermediate. We will explore its core reactivity and demonstrate its application in key synthetic transformations, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Physicochemical Properties and Handling
5-Methyl-4H-1,2,4-triazol-3-amine is typically supplied as its hydrochloride salt to enhance stability and shelf-life. Understanding its properties is crucial for successful experimental design.
Table 1: Physicochemical and Handling Data
| Parameter | Value | Source / Notes |
| CAS Number | 23350-30-3 (for Hydrochloride) | [4] |
| Alternate CAS | 4923-01-7 (for Free Base) | [5] |
| Molecular Formula | C₃H₇ClN₄ (Hydrochloride) | Calculated |
| C₃H₆N₄ (Free Base) | [5] | |
| Molecular Weight | 134.57 g/mol (Hydrochloride) | Calculated |
| 98.11 g/mol (Free Base) | [5][6] | |
| Appearance | White to off-white solid | [6] |
| Storage | Room temperature, away from light, in an inert atmosphere | [6] |
| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents. | General knowledge for amine hydrochlorides. |
Expert Insight (Trustworthiness): The hydrochloride salt is stable but non-nucleophilic. For reactions requiring the nucleophilic amino group (e.g., acylation, condensation), the free base must be generated in situ or in a prior step. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate, to the reaction mixture. The choice of base is critical and depends on the solvent and the tolerance of other functional groups present.
Core Reactivity: A Bifunctional Intermediate
The synthetic utility of 3-amino-5-methyl-1,2,4-triazole stems from its distinct reactive centers. The choice of reagents and conditions dictates which site is functionalized.
References
- 1. 5-methyl-4H-1,2,4-triazole-3-thiol|High-Purity Reagent [benchchem.com]
- 2. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 23350-30-3 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 5-Methyl-4H-1,2,4-triazol-3-amine [myskinrecipes.com]
Application Notes & Protocols: Leveraging 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride as a Core Scaffold in Agrochemical Discovery
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The 1,2,4-triazole heterocycle is a privileged scaffold in modern agrochemical design, forming the core of numerous highly effective fungicides, herbicides, and plant growth regulators.[1][2] 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride (CAS: 23350-30-3) represents a strategic starting material and versatile synthon for the development of novel active ingredients. Its structure, featuring a reactive primary amine and a stable triazole ring, provides an ideal platform for combinatorial synthesis and the exploration of structure-activity relationships (SAR). This document provides in-depth application notes and detailed protocols for utilizing this compound in the synthesis of derivative libraries and their subsequent evaluation for fungicidal activity, guiding researchers from initial reaction to biological screening.
Introduction: The Strategic Importance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a bioisostere for various functional groups, enabling it to interact with a wide range of biological targets. In agriculture, its most significant impact has been in the development of sterol demethylation inhibitor (DMI) fungicides.[1] These compounds target the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[3] The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the enzyme's active site, leading to potent and specific inhibition.
Beyond fungicides, triazole derivatives have demonstrated broad-spectrum utility as herbicides, insecticides, and plant growth regulators.[1][4][5][6] This versatility makes this compound a high-value starting point for discovery campaigns.
Table 1: Physicochemical Properties of 5-Methyl-4H-1,2,4-triazol-3-amine
| Property | Value | Source |
| CAS Number | 4923-01-7 (Free Base) | [7][8] |
| Molecular Formula | C₃H₆N₄ | [7][8] |
| Molecular Weight | 98.11 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder/solid | [4][7] |
| Boiling Point | 345.5°C at 760 mmHg | [7] |
| Storage | Room temperature, in dark place, under inert atmosphere |
Note: The hydrochloride salt (CAS 23350-30-3) is typically used to improve solubility and stability.
Core Structure and Diversification Potential
The power of 5-Methyl-4H-1,2,4-triazol-3-amine lies in its defined points for chemical modification. The primary amine group at the C3 position is the principal site for derivatization, allowing for the introduction of a vast array of functional groups to probe the chemical space for biological activity.
Caption: Diversification points of the 5-Methyl-4H-1,2,4-triazol-3-amine scaffold.
Application Protocol I: Synthesis of a Schiff Base Derivative Library
This protocol details a robust method for synthesizing a library of Schiff base derivatives from this compound. This reaction is a cornerstone of combinatorial chemistry, providing a rapid and efficient means to generate structural diversity for SAR studies.[9][10]
Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff base derivatives.
Detailed Step-by-Step Protocol
Objective: To synthesize N-(4-chlorobenzylidene)-5-methyl-4H-1,2,4-triazol-3-amine as a representative example.
Materials:
-
This compound (1.0 eq)
-
4-chlorobenzaldehyde (1.05 eq)
-
Absolute Ethanol (200 proof)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactant Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.34 g, 10 mmol).
-
Scientist's Note: The hydrochloride salt is used. If starting with the free base (0.98 g, 10 mmol), the addition of triethylamine in step 3 is unnecessary.
-
-
Dissolution: Add absolute ethanol (40 mL) and a magnetic stir bar. Stir the suspension.
-
Aldehyde Addition: Add 4-chlorobenzaldehyde (1.55 g, 11 mmol, 1.1 eq) to the flask.
-
Scientist's Note: A slight excess of the aldehyde ensures the complete consumption of the starting amine, simplifying purification.
-
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.
-
Scientist's Note: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the amine.
-
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78°C) with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-6 hours.
-
Precipitation: Once the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature. The product will often precipitate out of the solution as a crystalline solid. Cooling further in an ice bath can maximize yield.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted aldehyde and catalyst.
-
Scientist's Note: Using cold solvent minimizes the loss of product due to dissolution during the washing step.
-
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, LCMS, and melting point analysis. The disappearance of the aldehyde proton peak (~9.9 ppm) and the appearance of the imine proton peak (~8.5-9.0 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.
Application Protocol II: In Vitro Antifungal Susceptibility Testing
Once a library of derivatives has been synthesized, the next critical step is to screen them for biological activity. This protocol describes a standard microbroth dilution assay to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a representative phytopathogenic fungus, such as Fusarium graminearum or Botrytis cinerea.
High-Throughput Screening (HTS) Workflow
Caption: Workflow for high-throughput antifungal screening.
Detailed Step-by-Step Protocol
Objective: To determine the MIC90 (the concentration required to inhibit 90% of fungal growth) for a set of synthesized triazole derivatives.
Materials:
-
Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Positive control fungicide (e.g., Tebuconazole)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal culture (Fusarium graminearum)
-
Liquid growth medium (e.g., Potato Dextrose Broth, PDB)
-
Spectrophotometer or plate reader (for measuring absorbance at 600 nm)
-
Sterile multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound and the tebuconazole control in 100% DMSO.
-
Plate Mapping: Design a plate map. Typically, columns 1-10 are for test compounds, column 11 for the positive control (tebuconazole), and column 12 for negative (growth) and sterile controls.
-
Serial Dilution: a. Add 100 µL of PDB to all wells of the 96-well plate. b. Add 2 µL of the 10 mg/mL compound stock to the first well of a row (e.g., A1). This creates a starting concentration of ~200 µg/mL. c. Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then 100 µL from A2 to A3, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
Scientist's Note: This creates a concentration gradient (e.g., 100, 50, 25, 12.5... µg/mL). The final DMSO concentration should be kept below 1% to avoid inhibiting fungal growth.
-
-
Inoculum Preparation: Prepare a fungal spore suspension from a 7-day-old culture plate. Adjust the concentration with sterile water to a final density of 1 x 10⁵ spores/mL using a hemocytometer.
-
Inoculation: Add 100 µL of the spore suspension to each well (except the sterile control wells, which receive 100 µL of sterile PDB). The final volume in each well is now 200 µL.
-
Controls:
-
Growth Control (Negative): Wells containing PDB and fungal inoculum but no compound.
-
Sterility Control (Blank): Wells containing only PDB.
-
Solvent Control: Wells containing PDB, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Seal the plates with a breathable membrane or lid and incubate at 25°C for 48 to 72 hours without shaking.
-
Data Acquisition: Determine fungal growth inhibition. a. Visual: The MIC is the lowest concentration where no visible fungal growth (turbidity) is observed. b. Quantitative: Read the optical density (OD) at 600 nm using a microplate reader. The percent inhibition is calculated as: % Inhibition = [1 - (OD_test - OD_blank) / (OD_growth - OD_blank)] * 100
-
Data Analysis: The MIC90 is the concentration at which 90% or more inhibition is observed.
Data Interpretation: Building a Structure-Activity Relationship (SAR)
The screening results are used to build an SAR, which informs the next round of synthesis. By comparing the chemical structures of active versus inactive compounds, researchers can deduce which molecular features are critical for fungicidal activity.
Table 2: Hypothetical Screening Data and SAR Insights
| Compound ID | R-Group on Imine | MIC90 (µg/mL) vs. F. graminearum | SAR Insight |
| Parent | (Amine) | >100 | The core amine is inactive. |
| EX-01 | Phenyl | 50 | Aromatic substitution is required for activity. |
| EX-02 | 4-Chlorophenyl | 12.5 | Electron-withdrawing group (Cl) at para position enhances activity. |
| EX-03 | 2,4-Dichlorophenyl | 3.1 | Di-substitution further improves potency, a common feature in agrochemicals.[2] |
| EX-04 | 4-Methoxyphenyl | 100 | Electron-donating group (OCH₃) is detrimental to activity. |
| EX-05 | Naphthyl | 6.2 | Increased steric bulk and lipophilicity can be beneficial. |
| Control | Tebuconazole | 0.8 | Benchmark for potency. |
This hypothetical data suggests that future synthesis should focus on attaching aromatic rings with multiple electron-withdrawing substituents to the core triazole scaffold to optimize fungicidal potency.
Conclusion
This compound is a highly valuable and cost-effective building block for modern agrochemical research. Its accessible primary amine allows for straightforward and efficient derivatization, enabling the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a comprehensive framework for synthesizing novel triazole derivatives and systematically evaluating their antifungal potential. By integrating rational synthesis with high-throughput biological screening, research teams can effectively leverage this core scaffold to discover and optimize the next generation of agricultural fungicides.
References
- 1. rjptonline.org [rjptonline.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methyl-4H-1,2,4-triazol-3-amine [myskinrecipes.com]
- 8. chemscene.com [chemscene.com]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride in the synthesis of antifungal agents
Application Note & Protocols
Topic: 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride in the Synthesis of Antifungal Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
The rise of invasive fungal infections, coupled with increasing drug resistance, presents a formidable challenge to global public health.[1][2][3] Azole antifungals, particularly the triazole subclass, remain a cornerstone of clinical therapy.[4] These synthetic compounds, which include drugs like fluconazole and voriconazole, have demonstrated broad-spectrum activity and improved safety profiles over earlier antifungal agents.[4]
The therapeutic efficacy of these drugs is intrinsically linked to their core 1,2,4-triazole ring. This heterocyclic moiety is not merely a structural component; it is a critical pharmacophore that directly interacts with the fungal target enzyme.[1][5] Consequently, the development of novel triazole derivatives is a highly active area of research aimed at overcoming resistance and expanding the spectrum of activity.[2][3]
This application note provides a detailed guide on the use of This compound , a versatile and highly valuable building block for the synthesis of new potential antifungal agents. We will explore its chemical reactivity, provide detailed protocols for its derivatization, and explain the mechanistic rationale behind its application in medicinal chemistry.
The 1,2,4-Triazole Pharmacophore: Mechanism of Action
The primary mechanism of action for triazole antifungals is the targeted inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase.[4][6][7] This enzyme, a cytochrome P450 (CYP51), is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[8][9]
By binding to the heme iron atom in the active site of CYP51, the triazole ring blocks the demethylation of lanosterol.[1][5] This disruption leads to two critical outcomes:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal membrane.[6][9]
-
Accumulation of Toxic Sterol Precursors: The buildup of 14α-methylated sterols further disrupts membrane function and inhibits fungal growth.[6][7]
This targeted action provides a fungistatic effect and is the foundation of the triazole class's therapeutic success.[10]
Chemical Profile of this compound
This compound is an excellent starting material due to its distinct reactive sites. Understanding its structure is key to designing successful synthetic strategies.
-
Structure: The molecule consists of a 1,2,4-triazole ring substituted with a methyl group at position 5 and an amino group at position 3. It is supplied as a hydrochloride salt.
-
Key Reactive Sites:
-
Exocyclic Amino Group (C3-NH₂): This primary amine is a potent nucleophile, making it the primary site for reactions like condensation with aldehydes and ketones to form Schiff bases, or acylation to form amides.
-
Endocyclic Nitrogen Atoms (N1, N2, N4): The nitrogen atoms within the triazole ring are also nucleophilic, particularly N1 and N4. They are key sites for alkylation or arylation reactions to build the complex side chains characteristic of many potent antifungal drugs.
-
-
Role of the Hydrochloride Salt: The HCl salt form enhances the compound's stability and shelf-life. However, for most reactions, the free base is required. This necessitates an in situ or prior neutralization step using a non-nucleophilic base (e.g., triethylamine, sodium bicarbonate) to deprotonate the amino group and the triazole ring, thereby activating their nucleophilicity.
Core Synthetic Strategies and Protocols
The dual reactivity of the amino group and the ring nitrogens allows for diverse synthetic modifications. We present two fundamental protocols that serve as gateways to a wide array of potential antifungal compounds.
Strategy 1: Synthesis of Schiff Base Intermediates via Condensation
The condensation of the C3-amino group with various aromatic or heterocyclic aldehydes is a straightforward and efficient method to generate diverse Schiff base (imine) derivatives. These products can be evaluated directly for biological activity or used as intermediates for further chemical transformations, such as reduction to secondary amines or cyclization reactions.
This protocol is adapted from established methods for forming Schiff bases from amino-triazoles and serves as a reliable template.[11]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount |
| 5-Methyl-4H-1,2,4-triazol-3-amine HCl | C₃H₇N₄Cl | 134.57 | 10 | 1.35 g |
| Benzaldehyde | C₇H₆O | 106.12 | 10 | 1.06 g (1.02 mL) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 11 | 1.11 g (1.53 mL) |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | 50 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 2-3 drops |
Step-by-Step Methodology
-
Neutralization: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.35 g, 10 mmol) and absolute ethanol (30 mL).
-
Stir the suspension and add triethylamine (1.53 mL, 11 mmol) dropwise. Stir for 15-20 minutes at room temperature to ensure complete formation of the free base.
-
Reactant Addition: Add benzaldehyde (1.02 mL, 10 mmol) to the flask, followed by 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of Ethyl Acetate/Hexane 7:3).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Characterize the final product using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity. The formation of the imine bond can be confirmed by a characteristic ¹H-NMR signal for the N=CH proton (typically δ 8.5-9.5 ppm) and the disappearance of the primary amine protons.
Strategy 2: N-Alkylation for Fluconazole-Type Cores
Building analogues of highly successful drugs like fluconazole requires the alkylation of one of the triazole's ring nitrogens.[12][13] This is often achieved by reacting the triazole with a suitable electrophile, such as a substituted oxirane or haloalkane. This strategy is central to creating the characteristic 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol core.
This protocol outlines a key step in building a fluconazole analogue: the nucleophilic attack of the triazole ring onto an epoxide. This reaction requires a strong base to deprotonate the triazole ring, making it sufficiently nucleophilic.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount |
| 5-Methyl-4H-1,2,4-triazol-3-amine | C₃H₆N₄ | 98.11 | 10 | 0.98 g |
| 2-(2,4-Difluorobenzyl)oxirane | C₉H₈F₂O | 170.16 | 10 | 1.70 g |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 11 | 0.44 g |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 40 mL |
Step-by-Step Methodology
-
Setup: In a flame-dried, three-neck 100 mL flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (0.44 g, 11 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Dissolve 5-Methyl-4H-1,2,4-triazol-3-amine (0.98 g, 10 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension at 0°C (ice bath).
-
Stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium triazolide salt.
-
Epoxide Addition: Cool the mixture back to 0°C and add a solution of 2-(2,4-difluorobenzyl)oxirane (1.70 g, 10 mmol) in anhydrous DMF (5 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70°C for 6-8 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl) at 0°C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to isolate the desired N-alkylated product.
-
Characterization: Confirm the structure of the purified product via NMR, IR, and high-resolution mass spectrometry (HRMS).
General Experimental Workflow & Data Summary
A successful synthesis relies on a systematic workflow from reaction setup to final analysis.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemconsai.com [chemconsai.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 9. rjptonline.org [rjptonline.org]
- 10. altmeyers.org [altmeyers.org]
- 11. orientjchem.org [orientjchem.org]
- 12. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity [ouci.dntb.gov.ua]
derivatization of 5-Methyl-4H-1,2,4-triazol-3-amine for biological screening
An Application Guide to the Derivatization of 5-Methyl-4H-1,2,4-triazol-3-amine for Biological Screening
Introduction: The 1,2,4-Triazole Core in Modern Drug Discovery
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities.[1][2] Its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive building block for drug design.[3] Derivatives of 1,2,4-triazole have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents.[3][4][5]
5-Methyl-4H-1,2,4-triazol-3-amine is a particularly valuable starting material. It features a reactive primary amino group and a triazole nucleus, offering multiple sites for chemical modification. This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR) and identify novel drug candidates. This guide provides detailed protocols for the derivatization of this versatile scaffold and outlines standard methodologies for subsequent biological evaluation.
Strategic Derivatization of the Triazole Scaffold
The primary amino group at the C3 position is the most common site for derivatization, readily undergoing condensation, acylation, and cyclization reactions. The following sections detail robust protocols for creating diverse chemical entities primed for biological screening.
Figure 1: Key derivatization pathways for 5-Methyl-4H-1,2,4-triazol-3-amine.
Protocol 1: Synthesis of Schiff Bases via Condensation
The formation of an azomethine (-N=CH-) linkage through the condensation of the primary amine with an aldehyde is one of the most straightforward and effective derivatization strategies. The resulting Schiff bases are widely explored for their antimicrobial and anticancer activities.[6][7][8]
Rationale: This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of the aldehyde. A catalytic amount of acid, such as glacial acetic acid, is often used to activate the carbonyl group by protonating the oxygen atom, making the carbon more electrophilic and facilitating the reaction.[9] Ethanol is a common solvent as it effectively dissolves the reactants and allows for heating under reflux to drive the reaction to completion.[6]
Detailed Protocol:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5-Methyl-4H-1,2,4-triazol-3-amine (1.12 g, 10 mmol) in ethanol (30 mL).
-
Reagent Addition: Add the desired substituted aromatic aldehyde (10 mmol) to the solution. Examples include benzaldehyde, 4-chlorobenzaldehyde, or 4-hydroxy-3-methoxybenzaldehyde (vanillin).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate:hexane, 7:3).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven.[6][9] Recrystallization from hot ethanol can be performed for further purification if necessary.
-
Characterization: Confirm the structure using IR (disappearance of N-H stretching of the primary amine, appearance of C=N stretch around 1600-1630 cm⁻¹), ¹H-NMR (appearance of a singlet for the azomethine proton around δ 8-10 ppm), and mass spectrometry.[9]
Protocol 2: Synthesis of Fused 7-Methyl-[4][11][12]triazolo[1,5-a]pyrimidines
The reaction of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds provides a direct route to the synthesis of fused triazolopyrimidine systems.[10][11] These bicyclic heterocycles are of significant interest in medicinal chemistry due to their structural similarity to purine bases found in DNA and RNA.[11]
Rationale: This reaction is a cyclocondensation. The more nucleophilic exocyclic amino group of the triazole attacks one of the carbonyl groups of the β-diketone, followed by an intramolecular cyclization where the endocyclic N1 nitrogen attacks the second carbonyl group, leading to the fused pyrimidine ring after dehydration.
Detailed Protocol:
-
Setup: Combine 5-Methyl-4H-1,2,4-triazol-3-amine (1.12 g, 10 mmol) and a β-diketone (e.g., acetylacetone, 1.0 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask with a reflux condenser.
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.
-
Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent like ethanol or an ethanol/water mixture.
-
Characterization: Analyze the product using spectroscopic methods to confirm the formation of the fused ring system.
Biological Screening Methodologies
Once a library of derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of assay depends on the therapeutic target of interest.
Figure 2: General workflow for in vitro biological screening of synthesized compounds.
Application 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for the initial screening of potential anticancer agents.[4][12][13]
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan indicates cytotoxic or anti-proliferative activity.
Screening Protocol:
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Treat the cells with various concentrations of the compounds (e.g., ranging from 1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug like Cisplatin or 5-FU).[1][13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example Anticancer Screening Data for Triazole Derivatives
| Compound ID | Modification | Target Cell Line | IC₅₀ (µM) | Reference |
| 4g | Triazolo-tetrazine | HT-29 (Colon) | 12.69 | [13] |
| Cisplatin | (Positive Control) | HT-29 (Colon) | 14.01 | [13] |
| T2 | Schiff Base | HCT116 (Colon) | 3.84 | [1][2] |
| T7 | Schiff Base | HCT116 (Colon) | 3.25 | [1][2] |
| 5-FU | (Positive Control) | HCT116 (Colon) | 25.36 | [1][2] |
Application 2: In Vitro Antimicrobial Activity (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for assessing the potency of new antibacterial or antifungal compounds.[7][14]
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.
Screening Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Table 2: Example Antimicrobial Screening Data for Triazole Schiff Bases
| Compound ID | Substituent on Phenyl Ring | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 4a | 4-Chloro | >100 | 50 | [14] |
| 4c | 4-Nitro | 25 | 25 | [14] |
| 4e | 4-Methyl | >100 | >100 | [14] |
| Ciprofloxacin | (Positive Control) | <1 | <1 | [1] |
Conclusion and Future Directions
5-Methyl-4H-1,2,4-triazol-3-amine serves as an exceptional starting point for the generation of chemically diverse compound libraries. The straightforward derivatization protocols described herein, particularly for Schiff base formation, provide a reliable platform for medicinal chemists. Subsequent screening using established assays, such as the MTT and MIC methods, allows for the efficient identification of lead compounds with potential therapeutic value. Structure-activity relationship studies based on the screening data can then guide the rational design of second-generation derivatives with improved potency and selectivity, ultimately accelerating the drug discovery process.
References
- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EMAN RESEARCH PUBLISHING |Full Text|Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]
- 9. orientjchem.org [orientjchem.org]
- 10. Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole: a Simple Route to Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Regioselective N-Alkylation of 5-Methyl-4H-1,2,4-triazol-3-amine
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with N-alkylated derivatives frequently exhibiting a wide range of biological activities. This document provides a comprehensive guide for the N-alkylation of 5-Methyl-4H-1,2,4-triazol-3-amine, a key building block for the synthesis of novel pharmaceutical agents. This guide delves into the mechanistic intricacies of this reaction, explores various synthetic strategies to control regioselectivity, and presents a detailed, field-tested protocol. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore the chemical space of N-alkylated triazoles.
Introduction: The Significance of N-Alkylated Triazoles
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents. N-alkylation of the triazole core is a common strategy to modulate a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn can significantly impact its pharmacokinetic and pharmacodynamic profile.
5-Methyl-4H-1,2,4-triazol-3-amine is a particularly interesting starting material due to the presence of multiple reactive nitrogen atoms: the two ring nitrogens (N1 and N2) and the exocyclic amino group. The regioselective alkylation of this molecule is a significant challenge, as the reaction can potentially yield a mixture of N1, N2, and N4-alkylated isomers, as well as products of alkylation on the exocyclic amine. Controlling the site of alkylation is therefore paramount for the synthesis of a single, well-defined biologically active compound.[1][2][3]
Mechanistic Considerations and Regioselectivity
The N-alkylation of 5-Methyl-4H-1,2,4-triazol-3-amine typically proceeds via a nucleophilic substitution reaction (SN2) where a nitrogen atom of the triazole ring acts as the nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide). The regioselectivity of this reaction is influenced by several factors:
-
Electronic Effects: The electron density on the different nitrogen atoms plays a crucial role. The exocyclic amino group is generally the most nucleophilic, but its reactivity can be modulated. Within the triazole ring, the relative nucleophilicity of N1, N2, and N4 can be influenced by the electronic nature of the substituents on the ring.
-
Steric Hindrance: The accessibility of the nitrogen atoms to the incoming alkylating agent is a key determinant of the reaction outcome. Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom.[4]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact regioselectivity. The base can deprotonate specific nitrogen atoms, enhancing their nucleophilicity. The solvent can influence the solubility of the reactants and stabilize the transition state, thereby favoring one reaction pathway over another.[4]
Experimental Protocol: A General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of 5-Methyl-4H-1,2,4-triazol-3-amine. Researchers should note that optimization of reaction conditions may be necessary for specific alkylating agents.
Materials and Equipment
-
Reagents:
-
5-Methyl-4H-1,2,4-triazol-3-amine
-
Alkylating agent (e.g., alkyl halide, tosylate)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Methyl-4H-1,2,4-triazol-3-amine (1.0 eq).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) to dissolve the starting material. Add the base (1.1 - 2.0 eq) portion-wise while stirring. The choice of base is critical; stronger bases like NaH will deprotonate the triazole ring more effectively.[4]
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[5][6]
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the N-alkylation of 5-Methyl-4H-1,2,4-triazol-3-amine.
Strategies for Controlling Regioselectivity
Achieving the desired regioselectivity is often the most challenging aspect of this synthesis. Below are some field-proven strategies:
Choice of Base and Solvent
The combination of base and solvent can have a profound effect on the reaction's outcome.[4]
| Base | Solvent | Predominant Isomer(s) | Rationale |
| K₂CO₃ | DMF | N1 and N2 mixture | A weak base that promotes a mixture of isomers.[7][8] |
| NaH | THF | N1 | A strong, non-nucleophilic base that deprotonates the most acidic proton, often leading to the thermodynamically more stable N1 isomer.[4] |
| Cs₂CO₃ | Acetonitrile | N2 | The "cesium effect" can favor the formation of the sterically less hindered N2 isomer. |
Protecting Group Strategies
In cases where achieving selectivity is particularly difficult, a protecting group strategy can be employed.[9][10][11] The exocyclic amino group can be protected (e.g., as a Boc or Cbz derivative) prior to the N-alkylation step.[12] This prevents alkylation at the amino nitrogen and can also influence the regioselectivity of the ring alkylation due to steric and electronic effects. The protecting group is then removed in a subsequent step.[13]
Visualization of Regioselectivity
Caption: Factors influencing the regioselective N-alkylation of 5-Methyl-4H-1,2,4-triazol-3-amine.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Alkylating agents are often toxic and/or carcinogenic. Handle with extreme care.
-
Strong bases like sodium hydride are highly reactive and flammable. Handle under an inert atmosphere and quench carefully.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficiently active base or alkylating agent. Low reaction temperature. | Use a stronger base (e.g., NaH). Check the purity of the alkylating agent. Increase the reaction temperature. |
| Mixture of isomers | Non-optimized reaction conditions. | Screen different bases, solvents, and temperatures. Consider a protecting group strategy. |
| Side reactions | The reaction temperature is too high. Presence of water in the reaction mixture. | Lower the reaction temperature. Use a more selective alkylating agent. Ensure all glassware is dry and use anhydrous solvents. |
Conclusion
The N-alkylation of 5-Methyl-4H-1,2,4-triazol-3-amine is a versatile reaction for the synthesis of novel compounds with potential therapeutic applications. By carefully considering the mechanistic principles and systematically optimizing the reaction conditions, researchers can achieve high yields and control the regioselectivity of this important transformation. The protocol and strategies outlined in this application note provide a solid foundation for the successful synthesis and exploration of this valuable class of molecules.
References
- 1. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. jocpr.com [jocpr.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride in Coordination Chemistry
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Coordination Potential of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its metabolic stability and versatile non-covalent interaction capabilities. Within this class of heterocycles, 5-Methyl-4H-1,2,4-triazol-3-amine, and its hydrochloride salt, present a compelling case for exploration as a ligand in coordination chemistry. The strategic placement of a methyl group and an amino substituent on the triazole ring offers multiple potential coordination sites, suggesting a rich and varied coordination behavior with a wide array of metal ions.
These coordination complexes are of significant interest due to their potential applications in catalysis, the development of novel therapeutic agents, and the design of advanced materials with unique magnetic and photophysical properties. The amino group and the nitrogen atoms of the triazole ring can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with transition metal ions. The methyl group, while not directly participating in coordination, can influence the ligand's steric and electronic properties, thereby tuning the geometry and stability of the resulting metal complexes.
This guide provides a comprehensive overview of the anticipated coordination chemistry of this compound. In the absence of extensive literature on this specific ligand, the protocols and mechanistic discussions herein are synthesized from studies on closely related 1,2,4-triazole derivatives, most notably 3-amino-1,2,4-triazole and its analogues. This approach provides a robust framework for researchers to begin their investigations into the coordination chemistry of this promising ligand.
Physicochemical Properties and Structural Considerations
5-Methyl-4H-1,2,4-triazol-3-amine can exist in different tautomeric forms. The hydrochloride salt form is particularly relevant for experimental work as it enhances the compound's solubility in polar solvents. However, for coordination synthesis, the free base is typically generated in situ or used directly, as the protonated form of the ligand is less likely to coordinate to a metal center. The presence of the hydrochloride implies that a base will likely be required in the reaction mixture to deprotonate the ligand and facilitate coordination.
| Property | Anticipated Value/Characteristic |
| Molecular Formula | C₃H₇ClN₄ |
| Molecular Weight | 134.57 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. |
| Coordination Sites | The exocyclic amino group and the N1, N2, and N4 atoms of the triazole ring. |
General Workflow for the Synthesis of Coordination Complexes
The synthesis of coordination complexes with this compound will typically follow a self-assembly process in solution. The choice of solvent, metal salt, and reaction conditions will be critical in directing the stoichiometry and dimensionality of the final product.
Application Note & Protocol: Synthesis of Novel Schiff Bases from 5-Methyl-4H-1,2,4-triazol-3-amine
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of Schiff bases derived from 5-Methyl-4H-1,2,4-triazol-3-amine and various aromatic aldehydes. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, and its combination with the versatile imine (azomethine) functionality of Schiff bases leads to compounds with significant therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] This document provides a step-by-step methodology, explains the chemical principles and rationale behind the experimental choices, and outlines the necessary characterization and validation techniques. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction and Scientific Rationale
Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[1][3] This class of organic compounds is of profound interest due to its relative ease of preparation and the stability of the resulting imine linkage, particularly when derived from aromatic aldehydes.[1] The 1,2,4-triazole ring system is a cornerstone in the design of bioactive molecules, valued for its metabolic stability and ability to engage in hydrogen bonding.[3]
The synthesis of Schiff bases from 5-Methyl-4H-1,2,4-triazol-3-amine combines these two critical pharmacophores. The primary amino group at the C3 position of the triazole ring serves as the nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde, initiating the condensation reaction. The resulting compounds are of significant interest for screening as potential therapeutic agents.[2][4][5]
Principle of the Reaction
The formation of a Schiff base is a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 5-Methyl-4H-1,2,4-triazol-3-amine attacks the partially positive carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate is then protonated (often acid-catalyzed), turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final Schiff base product.
The reaction is typically reversible and is driven to completion by removing the water formed during the reaction, often by azeotropic distillation or by conducting the reaction in a suitable solvent.
Caption: General mechanism for Schiff base formation.
Detailed Synthesis Protocol
This protocol provides a generalized method that can be adapted for various aromatic aldehydes.
Materials and Equipment
-
Reagents:
-
5-Methyl-4H-1,2,4-triazol-3-amine
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)
-
Recrystallization Solvent: Hot Ethanol
-
TLC Eluent: Ethyl acetate/Hexane mixture (e.g., 7:3 v/v)
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Melting point apparatus
-
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 5-Methyl-4H-1,2,4-triazol-3-amine (e.g., 10 mmol) in absolute ethanol (30-40 mL). Add an equimolar amount (10 mmol) of the selected aromatic aldehyde to this solution.[6]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial nucleophilic attack.[7][8]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a magnetic stirrer hotplate. Maintain reflux for approximately 3-5 hours.[7]
-
Monitoring: The reaction progress should be monitored by TLC. Periodically take a small aliquot from the reaction mixture, spot it on a TLC plate, and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The consumption of starting materials and the appearance of a new product spot indicate reaction progression.
-
Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. A solid product will typically precipitate out of the solution.[6]
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities. For further purification, recrystallize the crude product from hot ethanol to obtain pure crystals.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature. Record the final yield and determine the melting point.
Product Characterization and Validation
To ensure the successful synthesis and purity of the target Schiff base, a combination of spectroscopic methods is essential.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a strong absorption band in the range of 1600-1640 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration.[6][10] Concurrently, the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the primary amine N-H stretching bands (around 3300-3400 cm⁻¹) from the triazole provides further evidence.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A key diagnostic signal is a singlet appearing in the downfield region of δ 8.5-9.5 ppm , corresponding to the azomethine proton (-CH=N-).[6][11] The exact chemical shift is influenced by the substituents on the aromatic ring.[11] Signals for the aromatic protons and the triazole ring protons will also be present.
-
¹³C NMR: The carbon of the azomethine group typically resonates in the range of δ 155-165 ppm .[6]
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[11]
Example Syntheses and Expected Data
The following table summarizes reaction parameters for the synthesis of Schiff bases from 5-Methyl-4H-1,2,4-triazol-3-amine and various aldehydes, based on established literature procedures.
| Aldehyde Reactant | Product Name | Solvent | Catalyst | Reflux Time (h) | Expected Yield (%) |
| Benzaldehyde | (E)-N-benzylidene-5-methyl-4H-1,2,4-triazol-3-amine | Ethanol | Acetic Acid | 3 | ~85-95 |
| Salicylaldehyde | 2-(((E)-(5-methyl-4H-1,2,4-triazol-3-yl)imino)methyl)phenol | Ethanol | Acetic Acid | 4 | ~80-90 |
| 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-5-methyl-4H-1,2,4-triazol-3-amine | Methanol | Acetic Acid | 5 | ~90-98 |
| 4-Nitrobenzaldehyde | (E)-5-methyl-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine | Ethanol | None | 5 | ~70-80 |
Note: Yields are illustrative and can vary based on specific experimental conditions and purification efficiency.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; impure reagents; insufficient heating. | Extend reflux time and monitor with TLC. Ensure reagents are pure and dry. Confirm reflux temperature is reached. |
| Oily Product / Failure to Precipitate | Product may be highly soluble in the reaction solvent. | Try cooling the reaction mixture in an ice bath. If still no precipitate, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system. |
| Impure Product | Unreacted starting materials; side reactions. | Ensure equimolar stoichiometry. Optimize purification by selecting an appropriate recrystallization solvent. Column chromatography may be required in some cases. |
Conclusion and Applications
This protocol outlines a reliable and efficient method for synthesizing a variety of Schiff bases from 5-Methyl-4H-1,2,4-triazol-3-amine. The simplicity of the reaction, coupled with the high yields and purity of the products, makes this an accessible procedure for most organic chemistry laboratories. The synthesized compounds serve as valuable scaffolds for drug discovery, with documented potential in developing new antimicrobial, anticancer, and anti-inflammatory agents.[2][5][12] Further derivatization and coordination with metal ions can also lead to novel complexes with enhanced biological activities and catalytic applications.[4][7][10]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. EMAN RESEARCH PUBLISHING |Full Text|Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]
- 3. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]
- 4. Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes – Oriental Journal of Chemistry [orientjchem.org]
- 11. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nepjol.info [nepjol.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
Introduction: Welcome to the technical support guide for the synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride (3-amino-5-methyl-1,2,4-triazole hydrochloride). This molecule is a valuable building block in the development of pharmaceuticals and agrochemicals.[1] The synthesis, commonly achieved through the cyclocondensation of aminoguanidine hydrochloride with acetic acid, appears straightforward but is often plagued by issues of low yield and impurity formation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate these challenges and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic logic and actionable protocols.
Issue 1: Critically Low or No Product Yield
Question: My reaction has resulted in a very low yield, or in some cases, no discernible product. What are the common causes, and how can I systematically troubleshoot this?
Answer: A low or nonexistent yield is a frequent issue that can typically be traced back to one of three areas: reagent integrity, reaction conditions, or workup/isolation procedure. The following workflow provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for troubleshooting low product yield.
In-Depth Analysis:
-
Reagent Quality:
-
Aminoguanidine Hydrochloride: This reagent is hygroscopic. Absorbed moisture can dilute the reactants and interfere with the dehydration steps of the cyclization. Ensure it is a dry, free-flowing powder. If clumpy, dry it in a vacuum oven at 50-60°C before use.
-
Acetic Acid: Use glacial acetic acid (>99.7%). The presence of water will shift the reaction equilibrium away from the cyclized product, hindering the final dehydration step required to form the triazole ring.
-
-
Reaction Conditions:
-
Temperature: This reaction is a condensation that eliminates two molecules of water. Adequate thermal energy is critical. A temperature range of 105-115°C (internal) is optimal. Below 100°C, the reaction rate is impractically slow. Above 120°C, you risk the formation of dark, polymeric byproducts, which complicates purification and lowers the yield of the desired product.
-
Reaction Time: Typically, the reaction requires 4-6 hours at reflux. Monitor the reaction's progress using a suitable technique like TLC or LC-MS to ensure it has proceeded to completion before initiating workup.
-
-
Workup and Isolation:
-
Precipitation: The hydrochloride salt of the product has limited solubility in the cooled acetic acid reaction mixture, but its precipitation can be incomplete if cooled too quickly or not to a low enough temperature. Ensure the mixture is cooled gradually to room temperature and then chilled in an ice bath (0-5°C) for at least one hour to maximize crystallization.
-
Solvent Washing: The crude product is filtered and washed to remove residual acetic acid and any soluble impurities. Water is unsuitable as a wash solvent because the hydrochloride salt is highly soluble. A cold, relatively non-polar solvent like isopropanol or acetone is ideal. Using a warm or highly polar solvent will dissolve a significant portion of your product.
-
Issue 2: Product is Impure After Isolation
Question: My isolated product is off-color (yellow/brown) and analytical data (NMR/HPLC) shows significant impurities. What are the likely side products and how can I improve purity?
Answer: Impurities typically arise from incomplete reactions, side reactions due to excessive temperature, or improper stoichiometry. The primary method for purification is recrystallization.
Common Impurities and Their Causes:
| Impurity/Issue | Likely Cause | Prevention & Mitigation Strategy |
| Unreacted Aminoguanidine HCl | Insufficient reaction time or temperature. Excess aminoguanidine used. | Ensure reaction goes to completion (4-6 hrs at 105-115°C). Use a slight excess of acetic acid (1.1 to 1.5 equivalents). |
| Acetylated Aminoguanidine Intermediate | Incomplete cyclization. | Ensure sufficient heating and reaction time to drive the final ring-closing dehydration step. |
| Polymeric/Colored Byproducts | Reaction temperature exceeded 120°C. | Maintain strict temperature control using an oil bath and an internal thermometer. |
| Residual Acetic Acid | Inadequate washing of the filtered product. | Wash the filter cake thoroughly with cold isopropanol or another suitable solvent until the odor of acetic acid is gone. |
Experimental Protocol: Recrystallization for Purification
This protocol is designed to effectively remove both colored impurities and unreacted starting materials.
-
Solvent Selection: A common and effective solvent system is a mixture of ethanol and water. The product is soluble in hot water but less soluble in ethanol.
-
Procedure: a. Dissolve the crude this compound in a minimum amount of hot deionized water (e.g., ~5 mL of water per 1 g of crude product) in an Erlenmeyer flask. b. If colored impurities persist, add a small amount of activated carbon (charcoal), swirl, and keep the solution hot for 5-10 minutes. c. Perform a hot filtration through a fluted filter paper or a Celite pad to remove the activated carbon and any insoluble impurities. d. To the hot, clear filtrate, slowly add ethanol (typically 3-4 volumes relative to the water used) until the solution becomes faintly turbid. e. Gently heat the solution until it becomes clear again, then remove it from the heat source. f. Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals. g. Once at room temperature, place the flask in an ice bath for at least 1 hour to complete the crystallization. h. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of the 1,2,4-triazole ring?
A1: The synthesis follows a classical condensation-cyclization pathway. The mechanism involves two main stages, as outlined in several studies on 1,2,4-triazole synthesis.[2][3]
-
Initial Condensation: The nucleophilic primary amine of aminoguanidine attacks the electrophilic carbonyl carbon of acetic acid. This is followed by the elimination of one molecule of water to form an N-acetylated aminoguanidine intermediate (a guanylhydrazone).
-
Intramolecular Cyclization & Dehydration: The terminal amino group of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon. This ring-closing step is followed by the elimination of a second molecule of water, driven by heat, to yield the aromatic 1,2,4-triazole ring.
Reaction Mechanism Overview
Caption: Simplified mechanism for 1,2,4-triazole formation.
Q2: What is the optimal molar ratio of aminoguanidine hydrochloride to acetic acid?
A2: While the stoichiometry is 1:1, it is beneficial to use acetic acid as both a reactant and the solvent. A large excess ensures the reaction proceeds efficiently. A common and effective approach is to use 10-15 molar equivalents of glacial acetic acid relative to aminoguanidine hydrochloride. This high concentration of acetic acid drives the equilibrium towards the product by Le Châtelier's principle.
Q3: Can I use another acid instead of acetic acid?
A3: The carboxylic acid used determines the substituent at the 5-position of the triazole ring.[4] For the synthesis of 5-Methyl -4H-1,2,4-triazol-3-amine, acetic acid (or a reactive derivative like acetic anhydride) is required to provide the methyl group. Using a different carboxylic acid (e.g., propionic acid) would result in a different 5-substituted triazole (e.g., 5-ethyl-4H-1,2,4-triazol-3-amine).
Q4: Is it possible to run this reaction under microwave irradiation?
A4: Yes, microwave-assisted synthesis is an excellent method for accelerating this type of reaction. Studies have shown that the condensation of aminoguanidine with carboxylic acids can be achieved with significantly reduced reaction times (minutes vs. hours) and often in higher yields under controlled microwave conditions.[4] This is a recommended approach for rapid library synthesis or process optimization.
Q5: What are the key safety precautions for this synthesis?
A5: Standard laboratory safety protocols should be followed. Key points for this specific reaction include:
-
Corrosives: Glacial acetic acid is corrosive. Handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aminoguanidine Hydrochloride: While more stable than its free base, aminoguanidine and its derivatives should be handled with care. Avoid heating the dry solid to high temperatures.
-
Pressure: The reaction is typically performed at reflux under atmospheric pressure. Ensure the reaction vessel is not sealed to avoid pressure buildup.
References
Technical Support Center: Purification of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride
Introduction: 5-Methyl-4H-1,2,4-triazol-3-amine and its hydrochloride salt are pivotal heterocyclic building blocks in medicinal chemistry and drug development. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). However, its polar nature, conferred by the triazole ring and the amine hydrochloride group, presents unique challenges during purification. This guide provides field-proven troubleshooting advice and detailed protocols to address common issues encountered during the purification of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride, ensuring researchers can achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses the most common problems researchers face during the purification of this compound, primarily focusing on the recrystallization technique.
Q1: My compound won't crystallize from the solution after cooling. What should I do?
This is a frequent issue, often caused by either using too much solvent or the formation of a supersaturated solution.
-
Probable Cause 1: Excessive Solvent. The most common reason for crystallization failure is using too much solvent to dissolve the crude product. The concentration of the compound never reaches the saturation point upon cooling, thus preventing crystal formation.
-
Solution: Gently heat the solution to boil off a portion of the solvent. Continue to reduce the volume until the solution becomes slightly turbid or until you observe crystal formation at the edges. Once saturation is achieved, allow the solution to cool slowly again. Be cautious not to evaporate too much solvent, which could cause the product to "crash out" rapidly, trapping impurities.
-
-
Probable Cause 2: Supersaturation. Sometimes, a solution can cool below its saturation point without forming crystals, a state known as supersaturation.
-
Solution A (Induce Crystallization): Scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.
-
Solution B (Seed Crystals): If you have a small amount of the pure, solid compound, add a single tiny "seed" crystal to the supersaturated solution. This provides a template for the dissolved molecules to crystallize upon.
-
Q2: My product has "oiled out," forming a liquid layer instead of crystals. How can I fix this?
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Impure compounds often have a lower melting point, making this problem more likely.
-
Probable Cause 1: Solvent Boiling Point is Too High. If the boiling point of the recrystallization solvent is higher than the melting point of your compound, it will melt instead of dissolving.
-
Solution: Re-heat the solution to dissolve the oil, then add a small amount of a "poorer" solvent (one in which the compound is less soluble) to reduce the overall solvating power and lower the saturation temperature. Alternatively, recover the compound by evaporation and choose a different solvent with a lower boiling point.
-
-
Probable Cause 2: Cooling Too Rapidly. Rapid cooling of a highly concentrated solution can cause the compound to separate as a liquid before it has a chance to form an ordered crystal lattice.
-
Solution: Re-heat the mixture to form a homogeneous solution again. You may need to add a small amount of additional hot solvent (1-2 mL) to ensure everything is fully dissolved. Then, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote the slow formation of pure crystals.
-
Q3: I'm getting a very low yield after recrystallization. What went wrong?
A low yield is frustrating but often preventable. The goal of recrystallization is a trade-off between purity and recovery; some loss is inevitable because the compound has a finite solubility even in the cold solvent.
-
Probable Cause 1: Using Excessive Solvent. As mentioned in Q1, using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor.
-
Probable Cause 2: Premature Crystallization. If crystals form in the hot solution (e.g., during a hot filtration step to remove insoluble impurities), product is lost. Ensure the solution is fully dissolved and kept hot during transfers.
-
Probable Cause 3: Inadequate Cooling. Not cooling the solution to a sufficiently low temperature (e.g., in an ice bath) will leave more product dissolved in the solvent.
-
Probable Cause 4: Improper Washing. Washing the collected crystals with room-temperature or warm solvent will redissolve some of the product.
-
Solution Checklist:
-
Always use the minimum amount of near-boiling solvent.
-
After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Always wash the collected crystals with a minimum amount of ice-cold recrystallization solvent.
-
Before discarding the filtrate (mother liquor), you can test it for remaining product by evaporating a small sample. If a large residue remains, you may be able to recover a second crop of crystals by concentrating the filtrate, though this second crop may be less pure.
-
-
Q4: My compound streaks badly on a silica TLC plate. Is column chromatography a viable purification method?
Yes, but with modifications. The basic amine functionality of the triazole can strongly interact with the acidic silanol groups on standard silica gel, leading to poor separation and streaking. The hydrochloride salt form is also highly polar and may not move from the baseline in many common solvent systems.
-
Solution A (Modified Normal Phase): Neutralize the acidic silica gel by adding a small amount of a competing amine, like triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.5-2% TEA in a Dichloromethane/Methanol system). This deactivates the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Solution B (Alternative Stationary Phases): Use a different stationary phase that is more compatible with basic compounds. Amine-functionalized silica or basic alumina are excellent alternatives to standard silica gel for purifying amines.
-
Solution C (Reversed-Phase Chromatography): For highly polar compounds, reversed-phase flash chromatography can be very effective. The compound is retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adjusting the mobile phase pH to be slightly acidic can improve peak shape for the hydrochloride salt.
Section 2: Detailed Experimental Protocol
Protocol 1: Recrystallization of this compound
This protocol provides a step-by-step methodology for purifying the title compound via recrystallization. The key to success is the careful selection of a solvent or solvent system.
1. Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Given the polar, salt-like nature of the compound, polar protic solvents are the best starting point.
| Solvent System | Suitability Rationale |
| Ethanol (95% or Absolute) | Often a good first choice for polar heterocyclic salts. Provides a good solubility differential between hot and cold. |
| Methanol | Generally has higher solvating power than ethanol. May be too effective (high solubility even when cold), potentially leading to lower yields. |
| Isopropanol | Less polar than ethanol; may require larger volumes but can sometimes provide better crystal formation. |
| Ethanol/Water Mixture | A powerful solvent pair. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then cool. |
2. Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent necessary.
-
(Optional) Hot Filtration: If insoluble impurities or colored impurities (that will be removed by charcoal) are present, you must perform a hot filtration. Add a slight excess of hot solvent (~5-10% more) to prevent premature crystallization. If colored, add a very small amount of activated charcoal and boil for a few minutes. Filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step can trap impurities.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a very small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
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Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a vacuum oven (ensure the temperature is well below the compound's melting point).
Section 3: Visual Guides & Workflows
Recrystallization Troubleshooting Flowchart
Technical Support Center: Navigating the Solubility Challenges of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride in Organic Solvents
Welcome to the technical support center for 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in organic solvents during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these common hurdles and ensure the success of your research.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a salt, which inherently makes it a polar compound. This high polarity is the primary reason for its poor solubility in many common non-polar and weakly polar organic solvents. The presence of the hydrochloride salt means the amine group is protonated, creating a charged species that prefers to interact with polar solvent molecules. The general principle of "like dissolves like" is fundamental to understanding and overcoming the solubility challenges associated with this compound. Polar solutes, such as this hydrochloride salt, will more readily dissolve in polar solvents.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent?
A1: The most common reason is a mismatch in polarity between the highly polar hydrochloride salt and a non-polar or weakly polar organic solvent. The ionic nature of the salt makes it more soluble in polar solvents like water, methanol, and DMSO, and less soluble in solvents like diethyl ether, hexane, or toluene.[3]
Q2: I'm observing a gooey or oily substance instead of a clear solution. What is happening?
A2: This phenomenon, often referred to as "oiling out," can occur when the compound is highly impure or when the solvent is not ideal for crystallization. It can also happen if the melting point of your compound is low relative to the boiling point of the solvent. This indicates that a different solvent or a solvent mixture should be explored for dissolution or recrystallization.
Q3: Can I simply heat the mixture to improve solubility?
A3: Gentle heating can increase the rate of dissolution and the overall solubility of the compound. However, be cautious as excessive heat can lead to degradation of the compound. It is crucial to determine the thermal stability of your compound before applying heat.
Q4: Are there any quick tricks to try and induce dissolution or crystallization?
A4: For crystallization, you can try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the desired solid can also initiate crystallization. For dissolution, ensuring vigorous stirring to maximize the surface area of the solid in contact with the solvent can be beneficial.
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening
The first step in addressing solubility issues is to perform a systematic solvent screening to identify a suitable solvent or solvent system.
Protocol for Qualitative Solubility Testing:
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Preparation: Aliquot a small, accurately weighed amount of this compound (e.g., 10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL) from a range of polarities.
-
Observation at Room Temperature: Vigorously vortex or stir each vial at room temperature for 1-2 minutes. Visually inspect for dissolution.
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Heating: If the compound is not fully dissolved, gently heat the vial while stirring and observe any changes.
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Cooling: If the compound dissolves upon heating, allow the vial to cool to room temperature and then in an ice bath to observe if precipitation occurs. This will be useful for identifying potential recrystallization solvents.
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Documentation: Record your observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble at room temperature and upon heating.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility |
| Water | High | Soluble |
| Methanol (MeOH) | High | Soluble |
| Ethanol (EtOH) | High | Soluble to Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | High | Soluble |
| Dimethylformamide (DMF) | High | Soluble |
| Acetonitrile (ACN) | Medium | Sparingly Soluble to Insoluble |
| Acetone | Medium | Sparingly Soluble to Insoluble |
| Tetrahydrofuran (THF) | Low | Insoluble |
| Dichloromethane (DCM) | Low | Insoluble |
| Ethyl Acetate (EtOAc) | Low | Insoluble |
| Toluene | Non-polar | Insoluble |
| Hexane | Non-polar | Insoluble |
This table provides expected solubilities based on the polar nature of the hydrochloride salt. Actual experimental results are necessary to confirm.
Guide 2: The Co-solvent Approach
If a single solvent does not provide the desired solubility, a co-solvent system can be employed. This involves using a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent.
Protocol for Co-solvent Screening:
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Initial Dissolution: Dissolve the compound in a minimal amount of a "good" polar solvent (e.g., Methanol, DMSO).
-
Titration with a "Poor" Solvent: Slowly add a "poor" or less polar solvent (e.g., Dichloromethane, Ethyl Acetate) dropwise to the solution until a persistent turbidity (cloudiness) is observed.
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Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Cooling for Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. This method is particularly useful for recrystallization and purification.[4]
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting the solubility of this compound.
Guide 3: Conversion to the Free Amine
For reactions requiring a non-polar organic solvent, converting the hydrochloride salt to its free amine form is often the most effective strategy. The free amine is significantly less polar and will be more soluble in a wider range of organic solvents.[3]
Protocol for Conversion to Free Amine (Aqueous Workup):
-
Dissolution: Dissolve the this compound in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with stirring until the pH of the aqueous layer is basic (pH > 8, check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine.
Caution: The free amine may be less stable than its hydrochloride salt. It is often recommended to prepare the free amine immediately before its intended use.
Diagram 2: Conversion of Hydrochloride Salt to Free Amine
References
stability of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride under acidic/basic conditions
Technical Support Center: 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
Introduction
This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. The inherent stability of the 1,2,4-triazole core makes it a metabolically robust scaffold for novel therapeutics.[1] However, understanding the stability profile of any active pharmaceutical ingredient (API) or intermediate under various pH conditions is a critical regulatory requirement and a fundamental aspect of robust experimental design.[2] This guide provides a comprehensive technical overview, troubleshooting advice, and actionable protocols for researchers investigating the stability of this compound. We will delve into the general stability of the triazole ring, potential degradation pathways, and a systematic approach to conducting forced degradation studies as mandated by ICH guidelines.[3]
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,4-triazole ring system in general?
The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers it with significant chemical stability.[4] These structures are generally resistant to cleavage under mild acidic or basic conditions at ambient temperatures. Many synthetic protocols for related triazole compounds even utilize mineral acids during workup to precipitate the final product, indicating good short-term stability in acidic media.[5]
Q2: Under what conditions is this compound likely to degrade?
While the triazole core is robust, degradation can be induced under harsh, or "stressed," conditions. Significant degradation is most likely to occur with prolonged exposure to:
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Strong acidic conditions (e.g., >1M HCl) combined with elevated temperatures (>60°C).[5]
-
Strong basic conditions (e.g., >1M NaOH) combined with elevated temperatures.[6][7]
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Oxidative stress (e.g., exposure to hydrogen peroxide).[3]
Q3: What are the likely degradation pathways for this molecule?
Under strenuous acidic or basic conditions, the primary degradation pathway is expected to be hydrolysis, leading to the cleavage of the triazole ring.
-
Acid-Catalyzed Hydrolysis: This pathway likely begins with the protonation of one of the ring nitrogen atoms. This makes the ring more susceptible to nucleophilic attack by water, which can initiate a series of steps leading to ring opening.
-
Base-Catalyzed Hydrolysis: In a strong alkaline environment, the triazole ring can be attacked by hydroxide ions, leading to cleavage of the C-N bonds within the ring.
Q4: How should I properly store solutions of this compound?
For maximum stability and shelf-life, the solid compound should be stored in a dark place, under an inert atmosphere, at room temperature, as recommended by suppliers. For solutions, especially for long-term storage, it is advisable to use a buffered solution with a neutral or slightly acidic pH (pH 4-7), store at low temperatures (2-8°C or -20°C), and protect from light.[5] Prepare fresh solutions for critical experiments whenever possible.
Troubleshooting Guide: Stability-Related Experimental Issues
This section addresses specific issues that researchers may encounter during their experiments.
Issue 1: Disappearing Analyte Peak in Acidic HPLC Mobile Phase
-
Question: "I've prepared my samples containing this compound in a mobile phase containing 0.1% trifluoroacetic acid (TFA). If I re-inject the same sample a few hours later, I see a significant decrease in my main peak area and the emergence of new, smaller peaks. What is happening?"
-
Analysis & Solution: You are likely observing acid-catalyzed degradation of your compound directly in your analytical vial. While the triazole ring is generally stable, prolonged exposure to even moderately acidic conditions, especially if the mobile phase contains a high percentage of water, can lead to slow hydrolysis.
-
Troubleshooting Steps:
-
Minimize Exposure Time: Analyze samples as soon as possible after preparation. Avoid letting samples sit on the autosampler for extended periods.
-
Adjust pH: If your chromatography allows, try using a less acidic modifier like formic acid or a buffered mobile phase (e.g., ammonium formate buffer) closer to a neutral pH.
-
Perform a Control Experiment: Prepare your sample in the mobile phase and analyze it at t=0, 2, 4, and 8 hours to quantify the rate of degradation under your specific analytical conditions. This will help you define a maximum allowable time for sample analysis.
-
-
Issue 2: Low Yields in Base-Mediated Reactions
-
Question: "I am attempting a reaction where 5-Methyl-4H-1,2,4-triazol-3-amine is used as a nucleophile in the presence of a strong base (e.g., sodium hydroxide) at elevated temperatures. My yields are consistently low, and I see multiple spots on my TLC plate. Could my starting material be degrading?"
-
Analysis & Solution: Yes, it is possible that your starting material is degrading under the strong basic conditions and heat. The combination of a strong base and high temperature can promote hydrolysis of the triazole ring, competing with your desired reaction.
-
Troubleshooting Steps:
-
Run a Control Reaction: Set up a reaction flask containing only your starting material, the solvent, and the base under the same temperature and time conditions as your main experiment. Analyze the results by TLC or HPLC to see if the starting material is consumed.
-
Use a Milder Base: Investigate if your reaction can proceed with a non-nucleophilic organic base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K₂CO₃).
-
Lower the Temperature: Determine the lowest possible temperature at which your desired reaction proceeds to minimize the rate of the competing degradation reaction.
-
-
Visualizing Degradation & Experimental Design
Hypothetical Degradation Pathways
The following diagram illustrates the potential initial steps of degradation under harsh acidic and basic conditions. The actual degradation products would result from further bond cleavages.
Caption: Hypothetical degradation pathways under harsh conditions.
Workflow for a Forced Degradation Study
This workflow provides a systematic approach to experimentally determine the stability of the compound.
Caption: Workflow for a forced degradation stability study.
Protocol: A General-Purpose Forced Degradation Study
This protocol outlines the steps to assess the stability of this compound.
1. Materials & Reagents
-
This compound
-
HPLC-grade Methanol and Water
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Hydroxide (NaOH), 1M solution
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Volumetric flasks, pipettes, and HPLC vials
2. Preparation of Stock Solution
-
Accurately weigh and dissolve 10 mg of the compound in a 1:1 mixture of methanol and water to make a 10 mL stock solution (1 mg/mL).
3. Application of Stress Conditions For each condition, prepare samples in duplicate.
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2M HCl to achieve a final concentration of 0.5 mg/mL in 0.1M HCl. Incubate one set at room temperature and another at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1M NaOH. Incubate one set at room temperature and another at 60°C.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at 4°C.
4. Time Points and Sample Quenching
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from each stress condition.
-
For Acid Samples: Quench by adding an equimolar amount of NaOH (e.g., 100 µL of 0.1M NaOH).
-
For Base Samples: Quench by adding an equimolar amount of HCl (e.g., 100 µL of 0.1M HCl).
-
Dilute all quenched samples and the control sample to a suitable concentration for HPLC analysis (e.g., 0.05 mg/mL) with the mobile phase.
5. HPLC Analysis A stability-indicating method is crucial. This method must separate the parent peak from all potential degradation products.[8][9]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (or lambda max of the compound)
-
Injection Volume: 10 µL
6. Data Interpretation & Hypothetical Results
-
Calculate the percentage of the parent compound remaining at each time point relative to the control sample at t=0.
-
Calculate mass balance by summing the area of the parent peak and all degradation peaks. A good mass balance (95-105%) indicates that all degradation products are being detected.
Table 1: Example Data Summary from a Forced Degradation Study
| Stress Condition | Time (hrs) | Temperature | % Degradation |
| 0.1M HCl | 24 | 60°C | 15.2% |
| 0.1M NaOH | 24 | 60°C | 45.8% |
| 0.1M HCl | 24 | Room Temp | < 2.0% |
| 0.1M NaOH | 24 | Room Temp | 5.5% |
Note: The data in Table 1 is illustrative and should be determined experimentally for the specific compound and conditions.
References
- 1. 5-methyl-4H-1,2,4-triazole-3-thiol|High-Purity Reagent [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
Welcome to the technical support guide for the analytical characterization of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride (CAS: 23350-30-3). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, analytical chemists, and formulation scientists in overcoming common challenges associated with this polar, basic compound.
Section 1: Physicochemical Properties & Handling FAQs
Understanding the fundamental properties of a compound is the first step toward successful characterization. As a hydrochloride salt, its behavior is significantly influenced by its ionic nature.
Q1: What are the key solubility characteristics of this compound?
A1: Being a salt, it is highly soluble in aqueous solutions. Its solubility in organic solvents is limited, which presents a challenge for certain analytical techniques. It is freely soluble in water and methanol, sparingly soluble in ethanol, and practically insoluble in less polar solvents like acetonitrile, ethyl acetate, and dichloromethane. This high polarity is a primary consideration for chromatographic method development.
| Solvent | Solubility | Rationale & Experimental Tip |
| Water | High | The ionic hydrochloride form readily dissolves. |
| Methanol | High | The polarity of methanol is sufficient to dissolve the salt. |
| DMSO | Moderate | A good solvent for NMR, but may need gentle warming. |
| Acetonitrile | Very Low | A common HPLC solvent, but a poor sample diluent. Dissolve samples in the mobile phase or a water/methanol mix to prevent precipitation upon injection. |
| Dichloromethane | Insoluble | Not suitable as a solvent for this compound. |
Q2: Is this compound hygroscopic or sensitive to atmospheric moisture?
A2: Yes, amine hydrochloride salts are often hygroscopic. Absorption of water can lead to inaccuracies in weighing for standard preparation and may introduce water signals in spectroscopic analyses like NMR. It is crucial to store the compound in a desiccator and handle it promptly in a low-humidity environment to ensure accurate and reproducible results.
Q3: How does pH affect the stability and structure of the molecule?
A3: The molecule contains a basic amino group and a triazole ring, making its charge state highly pH-dependent. In acidic to neutral pH, the primary amine group is protonated (-NH₃⁺), which is the state of the supplied hydrochloride salt. Under basic conditions (pH > pKa of the amine), it will be deprotonated to the free base (-NH₂). This transition is critical for chromatographic separations, as the charged (protonated) form will behave very differently from the neutral form. For consistent results in reversed-phase HPLC, it is recommended to work at a low pH (e.g., pH 2.5-4) to ensure the analyte is fully protonated.[1]
Caption: pH-dependent equilibrium of the amine group.
Section 2: Chromatographic Analysis (HPLC/GC) - Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment. However, the high polarity of this compound makes it challenging for traditional reversed-phase methods.
Q4: My compound shows little to no retention on a C18 column and elutes near the solvent front. How can I fix this?
A4: This is a classic issue for highly polar compounds. The analyte has a much higher affinity for the polar mobile phase than the nonpolar C18 stationary phase.
-
Causality: The molecule is too hydrophilic for effective hydrophobic partitioning into the C18 chains.
-
Solution 1: Use a Polar-Embedded or Aqueous-Stable Column. These columns are designed with modifications to prevent phase collapse in highly aqueous mobile phases and offer alternative retention mechanisms.
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Solution 2: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is the recommended approach.[2][3] It uses a polar stationary phase (like silica, diol, or zwitterionic phases) with a high-organic, low-aqueous mobile phase. The analyte partitions into the aqueous layer adsorbed on the stationary phase, providing excellent retention for polar compounds.[4]
Q5: I am observing severe peak tailing in my HPLC chromatogram. What is causing this and how can I improve the peak shape?
A5: Peak tailing for a basic compound like this is almost always caused by secondary ionic interactions between the protonated amine group (R-NH₃⁺) and deprotonated, acidic silanol groups (Si-O⁻) on the surface of silica-based columns.[5][6] This leads to multiple retention mechanisms and results in a tailed peak.
Caption: Troubleshooting workflow for HPLC peak tailing.
Troubleshooting Steps:
-
Lower Mobile Phase pH: Operate at a pH of 2.5-3.5 using an additive like formic acid or phosphoric acid. This protonates the silanol groups (Si-OH), minimizing their ability to interact with the cationic analyte.[1]
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" or use high-purity silica to reduce the number of accessible silanol groups, resulting in better peak shapes for basic compounds.[7]
-
Add a Competing Base: A small amount of an additive like triethylamine (TEA) can be used. The TEA will preferentially interact with the silanol sites, effectively masking them from your analyte. However, this can shorten column lifetime.[6]
-
Check for Sample Overload: Injecting too much sample can saturate the stationary phase and cause tailing. Try diluting your sample by a factor of 10.[7]
-
Ensure Proper Sample Solvent: Dissolve your sample in the mobile phase. If you use a stronger solvent (e.g., pure methanol), it can cause peak distortion upon injection.
Q6: Can I use Gas Chromatography (GC) for this compound?
A6: Direct GC analysis is not recommended. The compound is a non-volatile salt and will decompose at typical GC inlet temperatures. Derivatization to a more volatile, thermally stable form would be necessary, but this adds complexity and potential for error. HPLC remains the preferred method.
Section 3: Spectroscopic Characterization (NMR, MS, FTIR) - FAQs
Q7: What are the expected signals in the ¹H NMR spectrum?
A7: In a solvent like DMSO-d₆, you should expect to see signals for the methyl protons, the amine protons, and the triazole N-H proton. The hydrochloride form means the amine is likely protonated (NH₃⁺) and there may be rapid exchange with water and the N-H proton, leading to broad signals.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Methyl (CH₃) | ~2.3 ppm | Singlet | This is a relatively clean and sharp signal, characteristic of a methyl group on a heterocyclic ring.[8] |
| Amine (NH₃⁺) | ~7.5 - 9.0 ppm | Broad Singlet | As a salt, this will be shifted downfield and will be broad due to quadrupolar effects and chemical exchange. Its integration should correspond to 3 protons. |
| Triazole (N-H) | ~13.0 - 14.0 ppm | Broad Singlet | This proton is also exchangeable and appears significantly downfield. Its presence helps confirm the 4H-tautomer. |
Note: The presence of water in the DMSO-d₆ or the sample itself will appear as a broad peak, typically around 3.3 ppm.[8]
Q8: How can I confirm the molecular weight using Mass Spectrometry (MS)?
A8: Use electrospray ionization (ESI) in positive ion mode. The compound will not be detected as the full hydrochloride salt. Instead, you will observe the protonated free base [M+H]⁺.
-
Molecular Formula (Free Base): C₃H₆N₄
-
Molecular Weight (Free Base): 98.11 g/mol [9]
-
Expected [M+H]⁺ ion: m/z 99.1
Troubleshooting Tip: If you do not see a signal, it may be due to poor solubility in the infusion solvent. Prepare the sample in a water/methanol (50:50) mixture with 0.1% formic acid to ensure it remains dissolved and protonated.
Q9: What are the key stretches to look for in the FTIR spectrum?
A9: The FTIR spectrum will be dominated by N-H and C-N vibrations.
-
~3400-3200 cm⁻¹: Strong, broad N-H stretching from the NH₃⁺ group.
-
~3100-3000 cm⁻¹: C-H stretching from the methyl group.
-
~1650-1600 cm⁻¹: N-H bending (scissoring) vibrations and C=N stretching from the triazole ring.
-
~1550-1400 cm⁻¹: C-N stretching and other ring vibrations.
Section 4: Thermal & Impurity Analysis
Q10: What should I expect from a Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment?
A10: Simultaneous TGA-DSC provides valuable information on stability, melting, and decomposition.[10] For a hydrochloride salt, especially one that may be a hydrate, a multi-stage process is expected.
-
Initial Weight Loss (TGA) with Endotherm (DSC): Typically below 120°C, this corresponds to the loss of adsorbed water or water of hydration.[11][12]
-
Endotherm (DSC) without Weight Loss: This would indicate a solid-state phase transition or melting.
-
Decomposition (TGA/DSC): At higher temperatures (e.g., >200°C), a significant weight loss in the TGA curve accompanied by a sharp exothermic or endothermic event in the DSC curve indicates thermal decomposition.[13] Amine salts can first release HCl gas followed by the decomposition of the free base.
Q11: What are the likely impurities I should look for?
A11: Impurities can originate from starting materials or side reactions during synthesis. The synthesis of aminotriazoles often involves reagents like aminoguanidine or thiocarbohydrazide and carboxylic acids or their derivatives.[14][15]
Caption: Decision tree for impurity identification.
Potential Impurities:
-
Starting Materials: Unreacted aminoguanidine hydrochloride or related precursors.
-
By-products: Isomeric triazoles or products from incomplete cyclization.
-
Degradants: Oxidative degradation products or dimers formed at high temperatures.
Section 5: Detailed Experimental Protocols
Protocol 1: Purity Analysis by HILIC-UV
-
Instrumentation: HPLC system with UV detector.
-
Column: HILIC column (e.g., ZIC-HILIC, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Time 0.0 min: 95% B
-
Time 15.0 min: 60% B
-
Time 15.1 min: 95% B
-
Time 20.0 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL stock. Dilute as necessary with the same solvent.
-
Injection Volume: 5 µL.
Protocol 2: ¹H NMR Characterization
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Run a standard proton spectrum.
-
Acquire 16-32 scans for good signal-to-noise.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
-
Data Analysis: Integrate all peaks and assign them based on the expected chemical shifts provided in Q7.
Protocol 3: Molecular Weight Confirmation by ESI-MS
-
Instrumentation: Mass spectrometer with an ESI source.
-
Solvent/Mobile Phase: 50:50 Water:Methanol with 0.1% Formic Acid.
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in the mobile phase.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Ionization Mode: Positive.
-
Scan Range: m/z 50-200.
-
Optimize capillary voltage and source temperature as per instrument recommendations.
-
-
Data Analysis: Look for the [M+H]⁺ ion at m/z 99.1.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. lcms.cz [lcms.cz]
- 3. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. waters.com [waters.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 9. chemscene.com [chemscene.com]
- 10. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 11. azom.com [azom.com]
- 12. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
Answering the user's request.
Welcome to the technical support guide for the scale-up synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges and critical parameters of this synthesis, moving beyond a simple procedure to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot and optimize your scale-up efforts effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning and executing the synthesis at scale.
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable method involves the acid-catalyzed condensation and cyclization of an aminoguanidine salt with acetic acid.[1][2] The reaction proceeds by forming an intermediate which then undergoes intramolecular cyclization to form the 1,2,4-triazole ring. The use of aminoguanidine bicarbonate is common due to its stability and commercial availability, which is then converted in situ to the hydrochloride salt before reacting with acetic acid.[1]
Q2: Which aminoguanidine salt is preferred for scale-up, Bicarbonate or Hydrochloride?
While aminoguanidine hydrochloride can be used directly, the bicarbonate salt is often preferred for large-scale operations for several reasons:
-
Stability and Safety: Aminoguanidine bicarbonate is generally more stable and less hazardous to store and handle in bulk compared to the free base or other salts.
-
Cost-Effectiveness: It is often the most economical starting material available commercially.
The bicarbonate is converted to the hydrochloride salt in situ by the careful addition of hydrochloric acid. This step is critical as it releases carbon dioxide gas and should be performed under controlled conditions to manage foaming and pressure buildup.[1]
Q3: What are the critical process parameters that require strict control during scale-up?
Four parameters are paramount:
-
Temperature Control: The reaction is exothermic, particularly during the cyclization phase. Inadequate heat removal can lead to a runaway reaction, increased impurity formation, and potential safety hazards.
-
Reagent Addition Rate: The rate of addition for both hydrochloric acid (to the bicarbonate) and acetic acid must be carefully controlled to manage off-gassing and the reaction exotherm.
-
Water Management: The concentration of water in the reaction mixture is crucial. While some water is necessary, excess water can hinder the cyclization and affect the final product's crystallization and isolation.
-
pH Control During Isolation: The final product is isolated as a hydrochloride salt. The pH of the solution during workup and crystallization must be carefully controlled to ensure complete precipitation and prevent the formation of the free base, which has different solubility characteristics.
Q4: What are the primary safety concerns associated with this synthesis?
-
Gas Evolution: The reaction of aminoguanidine bicarbonate with HCl generates a significant volume of CO2. Reactors must be properly vented to avoid pressure buildup.[1]
-
Exothermic Reaction: As mentioned, the reaction can generate substantial heat. A robust cooling system and a well-defined emergency plan are essential for scale-up.
-
Material Handling: 3-Amino-1,2,4-triazoles should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, as they can be hazardous.[3] Empty containers may contain residual dust that could be explosive, so they should not be subjected to cutting, grinding, or welding.[3]
-
Corrosion: The use of hydrochloric and acetic acid requires that the reactor and associated equipment be constructed from corrosion-resistant materials.
Q5: What analytical techniques are recommended for in-process control and final product quality assessment?
High-Performance Liquid Chromatography (HPLC) is the primary technique for both monitoring reaction progress and determining the purity of the final product.[4]
-
For In-Process Control (IPC): A rapid HPLC method can be used to track the disappearance of starting materials and the formation of the product. This helps in determining the reaction endpoint accurately.
-
For Final Product QC: A validated HPLC method is essential for quantifying the purity of this compound and identifying any impurities. Due to the polar nature of the molecule, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized aqueous C18 columns may be required for optimal separation.[4] Other useful techniques include ¹H NMR for structural confirmation and Karl Fischer titration to determine water content.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up process.
Problem 1: Low Yield or Stalled Reaction
Possible Cause A: Incomplete Salt Formation and CO₂ Retention If using aminoguanidine bicarbonate, insufficient addition of HCl or inadequate mixing can lead to incomplete conversion to the active hydrochloride salt. Dissolved CO₂ can also buffer the reaction, impeding the acid-catalyzed cyclization.
-
Validation: Check the pH of the initial mixture after HCl addition. Sample the reaction mixture and analyze via HPLC to confirm the absence of the bicarbonate starting material.
-
Suggested Solution:
-
Add HCl slowly and sub-surface if possible to ensure good dispersion.
-
Allow for a sufficient "degassing" period with agitation after HCl addition is complete before proceeding with heating.
-
Consider a gentle nitrogen sparge to help remove dissolved CO₂.
-
Possible Cause B: Insufficient Dehydration The cyclization step involves the elimination of two molecules of water. If the reaction is too dilute or if the water formed is not effectively removed (in reaction designs that use azeotropic removal), the equilibrium can be unfavorable, leading to a stalled reaction.
-
Validation: Use Karl Fischer analysis on an in-process sample to check the water content.
-
Suggested Solution:
-
Ensure the starting materials are not excessively wet.
-
If the process allows, use a solvent that facilitates azeotropic removal of water (e.g., toluene, xylene), although this complicates the process. More commonly, running the reaction at a higher concentration or at a temperature sufficient to drive the reaction forward is the preferred approach.
-
Problem 2: Product Fails Purity Specifications (e.g., Color, Impurities)
Possible Cause A: Thermal Degradation or Side Reactions Overheating is a common issue during scale-up. Hot spots in the reactor can cause the starting materials or the product to degrade, leading to colored impurities and byproducts.
-
Validation: Analyze the crude product by HPLC-MS to identify the mass of the impurities, which can give clues to their structure (e.g., dimers, oxidation products).
-
Suggested Solution:
-
Improve reactor agitation to ensure uniform temperature distribution.
-
Implement a controlled, stepwise heating profile rather than rapidly heating to the target temperature.
-
Lower the reaction temperature and compensate with a longer reaction time, monitoring progress by IPC.
-
Possible Cause B: Impure Starting Materials The quality of the starting aminoguanidine bicarbonate can significantly impact the final product.
-
Validation: Obtain a Certificate of Analysis (CoA) for the starting material and, if necessary, perform your own purity analysis before use.
-
Suggested Solution:
-
Source high-purity starting materials.
-
If impurities are known, develop a purification step for the starting material or a method to purge the resulting byproducts from the final product (e.g., through recrystallization).
-
| Potential Impurity | Potential Source | Mitigation Strategy |
| Unreacted Aminoguanidine | Incomplete reaction; incorrect stoichiometry | Increase reaction time/temperature; verify stoichiometry. |
| Acetylaminoguanidine | Reaction intermediate | Drive reaction to completion with sufficient heat and time. |
| Dimerization products | High temperatures; prolonged reaction times | Optimize temperature and reaction time; avoid overheating. |
| Unidentified colored impurities | Thermal degradation | Implement stricter temperature control; consider charcoal treatment during workup. |
Problem 3: Difficulties with Product Isolation and Filtration
Possible Cause A: Formation of Fine Particles or Oily Product Rapid cooling or "crashing out" of the product from the solution can lead to the formation of very fine, needle-like crystals or an oil, which are difficult to filter and wash effectively.
-
Validation: Observe the crystallization process. Take a sample of the slurry and examine it under a microscope to assess crystal size and habit.
-
Suggested Solution:
-
Controlled Cooling: Implement a slow, linear cooling ramp to encourage the growth of larger, more easily filterable crystals.
-
Seeding: Add a small amount of pre-isolated, pure product (seed crystals) at the point of supersaturation to promote controlled crystallization.
-
Anti-Solvent Addition: If applicable, add the anti-solvent slowly to a well-agitated solution to control the rate of precipitation.
-
Possible Cause B: Incorrect pH during Isolation As the hydrochloride salt, the product's solubility is highly dependent on pH. If the solution is not sufficiently acidic, some of the product may remain in solution as the more soluble free base, reducing the isolated yield.
-
Validation: Check the pH of the mother liquor after filtration.
-
Suggested Solution:
-
Before cooling/crystallization, adjust the pH of the reaction mixture to be strongly acidic (pH < 2) using HCl.
-
Ensure the pH is maintained throughout the isolation process.
-
Section 3: Protocols & Visual Workflows
Protocol 1: Representative Laboratory-Scale Synthesis
This protocol is for illustrative purposes and must be adapted and optimized for specific equipment and scale. A thorough risk assessment is mandatory before implementation.[5]
-
Setup: Equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a gas outlet.
-
Charge Reagents: To the flask, add aminoguanidine bicarbonate (136 g, 1.0 mol).
-
Salt Formation: Under vigorous stirring, slowly add 37% hydrochloric acid (~85 mL, 1.05 mol) to the flask. Caution: Significant foaming and CO₂ evolution will occur. Control the addition rate to manage the effervescence. Stir the resulting slurry for 1 hour at room temperature to ensure complete gas evolution.
-
Reaction: Add glacial acetic acid (63 g, 1.05 mol) to the mixture.
-
Heating: Heat the reaction mixture cautiously. A common profile is to heat to 105-115 °C and hold for 4-6 hours.[1] Monitor the reaction progress by HPLC.
-
Cooling & Crystallization: Once the reaction is complete, allow the mixture to cool slowly to room temperature. The product should begin to crystallize. Further cool the mixture to 0-5 °C for at least 2 hours to maximize precipitation.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a cold solvent, such as isopropanol or acetone, to remove residual acetic acid and other impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Visual Workflow: Synthesis Pathway
The following diagram outlines the critical steps in the scale-up synthesis.
Caption: Key stages of the 5-Methyl-4H-1,2,4-triazol-3-amine HCl synthesis.
Visual Workflow: Troubleshooting Low Yield
This decision tree helps diagnose potential causes of low product yield.
Caption: A decision tree for troubleshooting low yield issues.
References
troubleshooting failed reactions involving 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride
Welcome to the technical support center for 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile building block. The following question-and-answer format addresses specific experimental challenges with a focus on the underlying chemical principles to ensure your synthetic success.
Section 1: Understanding Your Reagent: Key Properties and Handling
Before troubleshooting failed reactions, it is imperative to understand the properties of this compound. This knowledge is fundamental to designing robust reaction conditions.
| Property | Value | Source |
| CAS Number | 23350-30-3 | [1] |
| Molecular Formula | C₃H₇ClN₄ | [1] |
| Molecular Weight | 134.57 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Predicted pKa | 11.56 ± 0.40 | [3] |
| Storage | Room temperature, in a dark place under an inert atmosphere. | [3][4] |
Q1: What is the significance of the hydrochloride salt form in my reactions?
The hydrochloride salt form of 5-Methyl-4H-1,2,4-triazol-3-amine means that the amine is protonated. This has two major implications for your reaction setup:
-
Solubility: The salt form generally exhibits higher solubility in polar protic solvents like water and alcohols compared to the free base. However, its solubility in many aprotic organic solvents used for synthesis (like dichloromethane or THF) may be limited.
-
Reactivity: The protonated amine is not nucleophilic. Therefore, for reactions where the amino group is intended to act as a nucleophile, such as in acylation or alkylation reactions, the free base must be generated in situ. This is typically achieved by adding a suitable base to the reaction mixture.
Section 2: Troubleshooting N-Acylation Reactions
N-acylation is a common transformation for this aminotriazole. Here, we address frequent problems encountered during this reaction.
Q2: My N-acylation reaction with an acyl chloride/anhydride is not proceeding, or the yield is very low. What are the likely causes and solutions?
This is a frequent issue stemming from the nature of the starting material. Let's break down the potential causes and their remedies.
Potential Cause 1: Inadequate Neutralization of the Hydrochloride Salt
As discussed, the amino group in the hydrochloride salt is protonated and thus, non-nucleophilic. The reaction will not proceed without its deprotonation.
-
Solution: Add a suitable base to your reaction mixture to liberate the free amine. The choice of base is critical:
-
For reactions with acyl chlorides: Use at least two equivalents of a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The first equivalent neutralizes the hydrochloride salt, and the second quenches the HCl generated during the acylation reaction.
-
For reactions with carboxylic acids using coupling agents (e.g., EDC, HATU): One equivalent of a non-nucleophilic base is typically sufficient to neutralize the starting material. The coupling reaction itself does not produce a strong acid.
-
Potential Cause 2: Poor Solubility of the Starting Material
If the hydrochloride salt or the free base has poor solubility in your chosen solvent, the reaction will be slow or incomplete.
-
Solution:
-
Solvent Selection: Consider using more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) where both the salt and the free base tend to have better solubility.[5]
-
Gentle Heating: In some cases, gentle heating (e.g., to 40-50 °C) can improve solubility and reaction rates. However, be mindful of the stability of your acylating agent and other reagents at elevated temperatures.
-
Potential Cause 3: Regioselectivity Issues
1,2,4-triazoles have multiple nitrogen atoms that could potentially be acylated. While the exocyclic amino group is generally the most nucleophilic, acylation can sometimes occur on the triazole ring nitrogens, leading to a mixture of isomers and a lower yield of the desired product.[6]
-
Solution:
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor acylation on the more nucleophilic exocyclic amine.
-
Steric Hindrance: Using a bulkier base or acylating agent may favor reaction at the less sterically hindered exocyclic amine.
-
Here is a general troubleshooting workflow for a failed N-acylation reaction:
Caption: Troubleshooting workflow for N-acylation.
Section 3: Diazotization and Subsequent Reactions
The amino group of 5-Methyl-4H-1,2,4-triazol-3-amine can undergo diazotization, but this reaction can be more complex than with simple anilines.
Q3: I am attempting a diazotization reaction followed by a Sandmeyer-type reaction, but I am getting a complex mixture of products or decomposition. What should I consider?
Diazotization of heteroaromatic amines can be challenging due to the influence of the heterocyclic ring on the stability of the diazonium salt.
Potential Cause 1: Instability of the Diazonium Salt
Heterocyclic diazonium salts are often less stable than their aryl counterparts. Decomposition can lead to a variety of byproducts.
-
Solution:
-
Strict Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction.[7] Use an ice-salt bath for better temperature management.
-
Immediate Use: Use the generated diazonium salt immediately in the next step without attempting to isolate it.
-
Potential Cause 2: Ring Opening or Side Reactions
The triazole ring itself might be susceptible to reaction under the strongly acidic conditions of diazotization, although 1,2,4-triazoles are generally quite stable.[8]
-
Solution:
-
Careful Acid Selection: While strong acids are necessary, using a large excess or extremely harsh conditions should be avoided if possible. Titrate the sodium nitrite solution slowly to avoid localized heating and high concentrations of nitrous acid.
-
Monitor Gas Evolution: Vigorous evolution of nitrogen gas indicates rapid decomposition of the diazonium salt. If this occurs, immediately re-check and lower the reaction temperature.
-
A Self-Validating Experimental Protocol for N-Acylation
This protocol for a typical N-acylation with an acyl chloride includes checkpoints to ensure the reaction is proceeding as expected.
Materials:
-
This compound (1 eq.)
-
Acyl chloride (1.1 eq.)
-
Triethylamine (TEA) (2.2 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Dissolution Checkpoint: Stir the mixture at room temperature. If the solid does not fully dissolve, gently warm the mixture to 30-40 °C until a clear solution is obtained, then cool to room temperature.
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq.) dropwise. A salt (triethylamine hydrochloride) may precipitate.
-
Acylation: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring (Checkpoint): After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after 1-2 hours. A new spot corresponding to the product should appear, and the starting material spot should diminish.
-
Workup: Once the reaction is complete, quench the reaction mixture with water. The product may precipitate. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Section 4: Frequently Asked Questions (FAQs)
-
Q4: How can I purify my final acylated product?
-
A: Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization is not effective, silica gel column chromatography is a standard method.
-
-
Q5: Can I use a stronger base like sodium hydride (NaH) to deprotonate the starting material?
-
A: While NaH is a strong base, it is generally not recommended for this substrate in the presence of an acylating agent. The triazole ring has acidic N-H protons that can also be deprotonated by a strong base like NaH, leading to potential side reactions. Milder organic bases like TEA or DIPEA are preferred.
-
-
Q6: My reaction seems to stall after about 50% conversion. What could be the issue?
-
A: This could be due to several factors. Insufficient base can lead to the reaction stalling as HCl is generated. Alternatively, the product might be inhibiting the reaction. Try adding another portion of the acylating agent and base to see if the reaction proceeds further. Poor solubility of the reactants as the reaction progresses could also be a factor.
-
This guide provides a starting point for troubleshooting your reactions. Remember that each substrate is unique, and some level of optimization is often necessary. Careful observation, methodical adjustments, and analytical monitoring are the keys to successful synthesis.
References
- 1. This compound | 23350-30-3 [chemicalbook.com]
- 2. 5-Methyl-4H-1,2,4-triazol-3-amine [myskinrecipes.com]
- 3. 4923-01-7 CAS MSDS (3-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 5-Methyl-4H-1,2,4-triazol-3-amine | 4923-01-7 [sigmaaldrich.com]
- 5. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
Welcome to the technical support center for the synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. Our focus is on providing in-depth, scientifically grounded advice to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the reaction of aminoguanidine hydrochloride with acetic acid.[1][2] This synthesis is typically carried out at elevated temperatures, often under reflux conditions. The reaction proceeds through the formation of an N-acetylaminoguanidine intermediate, which then undergoes cyclization to form the desired triazole ring.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis with high yield and purity:
-
Temperature and Reaction Time: These factors significantly influence the rate of both the desired reaction and the formation of byproducts. Careful optimization is necessary to drive the reaction to completion while minimizing impurity formation.
-
Stoichiometry of Reactants: The molar ratio of aminoguanidine hydrochloride to acetic acid should be carefully controlled. An excess of acetic acid can lead to the formation of di-acetylated byproducts.
-
Solvent: While the reaction can be run neat with excess acetic acid acting as the solvent, other high-boiling solvents can be employed to control the reaction temperature more effectively.
-
pH: The reaction is typically conducted under acidic conditions due to the use of aminoguanidine hydrochloride and acetic acid. The pH can influence the rate of cyclization and the stability of the final product.
Troubleshooting Guide: Byproduct Identification and Mitigation
A primary challenge in the synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine is the formation of structurally similar byproducts that can be difficult to separate from the final product. Below, we address the identification and mitigation of the most common impurities.
Issue 1: Presence of Unreacted Starting Materials
-
Question: My final product shows signals corresponding to aminoguanidine hydrochloride and acetic acid in the analytical data. How can I address this?
-
Answer:
-
Identification:
-
HPLC: Unreacted starting materials will typically appear as early-eluting, polar peaks in a reverse-phase HPLC analysis.
-
¹H NMR: Aminoguanidine hydrochloride will show characteristic broad signals for its amino and hydrazino protons. Acetic acid will present as a singlet around 2.1 ppm in many deuterated solvents.
-
-
Causality and Mitigation:
-
Incomplete Reaction: The most likely cause is insufficient reaction time or temperature. Ensure the reaction is heated for an adequate period, monitoring its progress by a suitable technique like TLC or HPLC.
-
Inefficient Purification: The purification process, typically recrystallization, may not have been effective in removing all unreacted starting materials. Consider optimizing the recrystallization solvent system or employing an additional purification step like a wash with a non-polar solvent to remove residual acetic acid.
-
-
Issue 2: Detection of N-Acetyl-aminoguanidine Intermediate
-
Question: I have identified a significant amount of an intermediate in my product. How can I confirm its identity and prevent its formation?
-
Answer:
-
Identification:
-
HPLC-MS: The intermediate, N-acetyl-aminoguanidine, will have a molecular weight corresponding to the addition of an acetyl group to aminoguanidine. This can be readily confirmed by mass spectrometry.
-
¹H NMR: The presence of a methyl singlet from the acetyl group in addition to the signals for the aminoguanidine backbone is indicative of this intermediate.
-
-
Causality and Mitigation:
-
Incomplete Cyclization: The formation of the triazole ring from the N-acetyl-aminoguanidine intermediate is the final step of the reaction. Insufficient heating (time or temperature) will result in the accumulation of this intermediate.
-
Mitigation: To drive the cyclization to completion, you can increase the reaction temperature or prolong the reaction time. Monitoring the disappearance of the intermediate by TLC or HPLC is recommended.
-
-
Issue 3: Formation of the Isomeric Byproduct 3,5-Dimethyl-4-amino-4H-1,2,4-triazole
-
Question: My analytical data suggests the presence of an isomer. How can I identify it and what is its formation mechanism?
-
Answer:
-
Identification:
-
HPLC: This isomer may co-elute or have a very similar retention time to the desired product, making its quantification challenging without a well-optimized method.
-
¹H and ¹³C NMR: While the ¹H NMR may show two distinct methyl signals, ¹³C NMR is often more definitive in distinguishing between the two isomers due to the different chemical environments of the methyl groups and the triazole ring carbons.
-
Mass Spectrometry: As an isomer, it will have the same molecular weight as the desired product. Fragmentation patterns in MS/MS analysis may help in differentiation.
-
-
Causality and Mitigation:
-
Reaction Pathway: This isomer can arise from an alternative cyclization pathway of an intermediate formed from the reaction of hydrazine with two molecules of acetonitrile, a reaction that can be analogous to using excess acetic acid in the presence of a nitrogen source like hydrazine hydrate.[3][4]
-
Mitigation: Precise control over the stoichiometry of the reactants is crucial. Avoiding a large excess of acetic acid can help minimize the formation of this byproduct. A carefully controlled temperature profile during the reaction may also favor the formation of the desired product. Purification by fractional crystallization or chromatography may be necessary to remove this impurity.
-
-
Issue 4: Presence of Di-acetylated Byproducts
-
Question: I'm observing a byproduct with a higher molecular weight, suggesting double acetylation. How can this be avoided?
-
Answer:
-
Identification:
-
HPLC-MS: The mass spectrum will show a peak corresponding to the molecular weight of aminoguanidine plus two acetyl groups.
-
-
Causality and Mitigation:
-
Excess Acetic Anhydride or Harsh Conditions: While acetic acid is the common reagent, the use of a more potent acetylating agent like acetic anhydride, or forcing the reaction with a large excess of acetic acid at very high temperatures, can lead to the formation of di-acetylated species.
-
Mitigation: Strictly control the stoichiometry, using a modest excess of acetic acid. If using a stronger acetylating agent is necessary, it should be added portion-wise at a controlled temperature.
-
-
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
A robust HPLC method is essential for separating the main product from potential impurities.[5][6][7][8]
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Note: This is a general method and may require optimization for your specific system and impurity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation of the final product and any isolated byproducts.[9][10][11][12]
-
¹H NMR (in D₂O):
-
5-Methyl-4H-1,2,4-triazol-3-amine: A singlet for the methyl group protons is expected. The exact chemical shift can vary depending on the salt form and pH.
-
-
¹³C NMR (in D₂O):
-
5-Methyl-4H-1,2,4-triazol-3-amine: Distinct signals for the methyl carbon and the two triazole ring carbons are expected.
-
Visualizing Reaction Pathways and Byproduct Formation
To better understand the synthetic process, the following diagrams illustrate the main reaction pathway and the formation of a key byproduct.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. ijisrt.com [ijisrt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 12. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | MDPI [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Establishing Analytical Standards for 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride
For researchers, scientists, and professionals in drug development, the integrity of an analytical standard for a compound like 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride is paramount. This heterocyclic amine is a crucial building block in medicinal chemistry, and the reliability of research and development outcomes is directly linked to the purity and characterization of such starting materials. This guide provides an in-depth comparison of the analytical methodologies required to qualify and compare standards for this compound, offering insights into best practices and the interpretation of experimental data.
The Critical Role of a Well-Defined Analytical Standard
An analytical standard is not merely a bottle of chemical with a label. It is a comprehensively characterized material that serves as a benchmark for identity, purity, and strength. For this compound, a robust analytical standard is essential for:
-
Accurate quantification in analytical assays: Ensuring that the measured concentration of the active moiety is not skewed by the presence of impurities.
-
Reliable impurity profiling: Identifying and quantifying process-related impurities and degradation products.
-
Consistent biological and chemical screening results: Preventing false positives or negatives in assays due to the influence of unknown components.
-
Regulatory compliance: Meeting the stringent requirements of regulatory bodies for the characterization of starting materials and intermediates in drug substance synthesis.
Comparing Analytical Standards: A Multi-faceted Approach
While various commercial suppliers offer this compound, a direct comparison of their analytical standards can be challenging due to the limited publicly available data, such as Certificates of Analysis (CoA). However, a comprehensive evaluation should be based on the following key analytical techniques.
Purity Assessment: Beyond the Percentage
A stated purity of ">98%" is a good starting point, but a deeper understanding of the impurity profile is critical. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.
Key HPLC Parameters for Comparison:
| Parameter | Supplier A (Hypothetical) | Supplier B (Hypothetical) | Rationale |
| Purity (by HPLC) | 99.2% | 98.5% | A higher purity value is generally desirable, but the identity and quantity of the impurities are more informative. |
| Largest Single Impurity | 0.3% at RRT 1.2 | 0.8% at RRT 0.8 | A lower level of the largest single impurity indicates a more controlled manufacturing process. The relative retention time (RRT) helps in tracking specific impurities. |
| Total Impurities | 0.8% | 1.5% | A lower total impurity level signifies a cleaner product. |
| Availability of CoA | Full CoA with chromatogram provided | Purity value stated on the website | A comprehensive CoA with supporting data allows for an independent assessment of the material's quality. |
Experimental Protocols for Qualification
The following are detailed protocols for the essential analytical techniques required to qualify a standard of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
The polar nature of this compound makes reversed-phase chromatography challenging without appropriate method optimization. A hydrophilic interaction liquid chromatography (HILIC) method is often more suitable.[1]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Value |
| Column | HILIC Column (e.g., SeQuant ZIC-HILIC) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 20 mM Ammonium Acetate in Water, pH 4.5 |
| Gradient | 95% A to 60% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |
Causality Behind Experimental Choices:
-
HILIC Column: This stationary phase is specifically designed for the retention of polar compounds that are poorly retained on traditional C18 columns.[1]
-
Ammonium Acetate Buffer: This volatile buffer is compatible with mass spectrometry, allowing for hyphenated techniques like LC-MS for impurity identification.
-
Gradient Elution: A gradient from high to low organic content is necessary to elute the polar analyte from the HILIC column and to separate impurities with varying polarities.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule.
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Expected ¹H NMR Spectral Data (Hypothetical):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | s | 3H | -CH₃ |
| ~7.5 | br s | 3H | -NH₂ and -NH- (amine and triazole protons, may exchange with D₂O) |
| ~13.0 | br s | 1H | -HCl (hydrochloride proton) |
Expected ¹³C NMR Spectral Data (Hypothetical):
| Chemical Shift (ppm) | Assignment |
| ~12 | -CH₃ |
| ~150 | C-NH₂ |
| ~160 | C-CH₃ |
Rationale for Solvent Choice:
-
DMSO-d₆: this compound has good solubility in DMSO-d₆. This solvent also shifts the water peak away from the regions where analyte signals are expected.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
GC-MS Considerations:
-
Derivatization may be necessary to improve the volatility of the compound. However, the thermal stability of the hydrochloride salt should be considered, as it may degrade in the hot injector.[2][3]
LC-MS (Electrospray Ionization - ESI):
-
This is often the preferred method for polar and non-volatile compounds.
-
Expected [M+H]⁺: m/z 99.07 (for the free base, C₃H₆N₄)
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive analysis of an analytical standard.
Caption: Workflow for the analytical qualification of a chemical standard.
Alternative and Complementary Analytical Techniques
While HPLC, NMR, and MS are the primary techniques, other methods can provide valuable information:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups. Expected characteristic peaks would include N-H stretching and C=N stretching of the triazole ring.[4]
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the molecular formula.
-
Residual Solvent Analysis (by Headspace GC): Important for identifying and quantifying any remaining solvents from the manufacturing process.
Conclusion and Recommendations
Establishing a reliable analytical standard for this compound requires a multi-pronged analytical approach. While commercial suppliers provide a starting point with stated purities, it is incumbent upon the researcher to perform a thorough qualification of the material.
As a Senior Application Scientist, my recommendation is to:
-
Always request a comprehensive Certificate of Analysis that includes HPLC chromatograms and NMR spectra.
-
Perform in-house verification of the identity and purity of a new batch of the standard using the protocols outlined in this guide.
-
Pay close attention to the impurity profile, as seemingly minor impurities can have a significant impact on experimental outcomes.
-
Maintain a well-documented history of the analytical data for each batch of the standard to ensure traceability and consistency over time.
By adhering to these principles, researchers and drug development professionals can ensure the integrity of their analytical standards and, by extension, the reliability and reproducibility of their scientific work.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride and its Analogs
For researchers and professionals in drug development and medicinal chemistry, the unambiguous structural elucidation of small heterocyclic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, providing detailed information about the chemical environment of each atom within a molecule. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral features of 5-Methyl-4H-1,2,4-triazol-3-amine and provides a comparative perspective with its parent compound, 3-amino-1,2,4-triazole. Due to the limited availability of public spectral data for the hydrochloride salt of 5-Methyl-4H-1,2,4-triazol-3-amine, this guide will focus on the spectral analysis of the free base and discuss the anticipated spectral changes upon protonation.
The Significance of NMR in the Characterization of Triazole Derivatives
The 1,2,4-triazole ring is a prevalent scaffold in a wide array of biologically active compounds, exhibiting diverse pharmacological activities.[1] The precise substitution pattern on the triazole ring is critical to its biological function, and NMR spectroscopy is an indispensable tool for confirming the correct isomer and substitution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, providing a unique fingerprint of the molecule's structure.
¹H and ¹³C NMR Spectral Analysis of 5-Methyl-4H-1,2,4-triazol-3-amine
The structure of 5-Methyl-4H-1,2,4-triazol-3-amine is presented below:
Caption: Chemical structure of 5-Methyl-4H-1,2,4-triazol-3-amine.
The expected ¹H and ¹³C NMR spectral data for 5-Methyl-4H-1,2,4-triazol-3-amine, based on available spectral databases, are summarized in the table below.[2][3] It is important to note that the triazole ring can exist in different tautomeric forms, which can influence the observed chemical shifts. The data presented here represents the most common tautomer.
| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 5-Methyl-4H-1,2,4-triazol-3-amine | -CH₃ | ~2.2 | ~12 |
| -NH₂ | Broad, variable | - | |
| Triazole C3 | - | ~158 | |
| Triazole C5 | - | ~155 | |
| 3-Amino-1,2,4-triazole | Triazole C-H | ~7.9 | ~150 |
| -NH₂ | Broad, variable | - | |
| Triazole C3/C5 | - | ~157 |
Table 1: Comparison of approximate ¹H and ¹³C NMR chemical shifts for 5-Methyl-4H-1,2,4-triazol-3-amine and 3-Amino-1,2,4-triazole in a common NMR solvent like DMSO-d₆.[4][5][6]
Analysis of the ¹H NMR Spectrum
For 5-Methyl-4H-1,2,4-triazol-3-amine, the proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the methyl protons (-CH₃) would likely appear in the upfield region, around 2.2 ppm.[7] The protons of the amino group (-NH₂) and the N-H proton on the triazole ring are exchangeable and will likely appear as broad signals with chemical shifts that are highly dependent on the solvent, concentration, and temperature.
In comparison, the ¹H NMR spectrum of 3-amino-1,2,4-triazole would show a signal for the C-H proton on the triazole ring, typically in the downfield region around 7.9 ppm, in addition to the broad signals for the exchangeable protons.[4]
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum of 5-Methyl-4H-1,2,4-triazol-3-amine is expected to show three distinct signals. The methyl carbon will resonate at a high field, around 12 ppm. The two carbons of the triazole ring (C3 and C5) are in different chemical environments and are expected to appear in the downfield region, typically between 150 and 160 ppm.[2][3]
For 3-amino-1,2,4-triazole, the two carbon atoms of the triazole ring are chemically equivalent in some tautomeric forms, which could result in a single signal in the ¹³C NMR spectrum around 157 ppm.[5][6]
The Effect of Protonation: Predicting the NMR Spectrum of 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
The formation of a hydrochloride salt involves the protonation of one of the nitrogen atoms in the molecule. In the case of 5-Methyl-4H-1,2,4-triazol-3-amine, protonation is most likely to occur on one of the ring nitrogens, creating a positive charge on the heterocyclic system. This protonation will have a significant impact on the electron density throughout the molecule, leading to predictable changes in the NMR spectra.
Caption: Protonation of 5-Methyl-4H-1,2,4-triazol-3-amine to form the hydrochloride salt.
-
¹H NMR: The positive charge on the triazole ring will withdraw electron density from the surrounding protons. Consequently, the signal for the methyl group is expected to shift downfield (to a higher ppm value). The signals for the exchangeable -NH₂ and ring N-H protons will also be affected and may appear further downfield and potentially be broader.
-
¹³C NMR: Similarly, the electron-withdrawing effect of the positive charge will deshield the carbon atoms. Both the methyl carbon and the triazole ring carbons (C3 and C5) are expected to shift downfield. The magnitude of the shift will depend on the proximity of the carbon to the site of protonation.
Experimental Protocol for NMR Spectral Analysis
To ensure the acquisition of high-quality and reproducible NMR data for aminotriazole hydrochlorides, the following experimental protocol is recommended.
Caption: Recommended workflow for NMR sample preparation and data acquisition.
Causality Behind Experimental Choices:
-
Choice of Solvent: DMSO-d₆ is often a good choice for hydrochloride salts as it is a polar aprotic solvent that can dissolve a wide range of organic salts. D₂O is another option, but the exchangeable protons (-NH₂, -NH) will exchange with deuterium and will not be observed in the ¹H NMR spectrum.
-
Filtration: It is crucial to remove any particulate matter from the sample, as solid impurities can severely degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity, leading to broad peaks.[8]
-
Locking and Shimming: These steps are essential to ensure a stable and homogeneous magnetic field, which is necessary for obtaining high-resolution spectra with sharp lines.
Conclusion
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Amino-5-methyl-4H-1,2,4-triazole | C3H6N4 | CID 234610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Amino-1,2,4-Triazole(61-82-5) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 8. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry fragmentation pattern of 5-Methyl-4H-1,2,4-triazol-3-amine
An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Methyl-4H-1,2,4-triazol-3-amine and a Comparative Analysis with Structural Analogs
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1] Consequently, the robust analytical characterization of these compounds is paramount for drug discovery, development, and quality control. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing vital information on molecular weight and structure through the analysis of fragmentation patterns.
This guide, designed for researchers and drug development professionals, offers a detailed exploration of the predicted mass spectrometric fragmentation pattern of 5-Methyl-4H-1,2,4-triazol-3-amine. As direct experimental data for this specific molecule is not extensively published, this analysis is built upon well-established fragmentation principles of the 1,2,4-triazole ring system and its derivatives.[1][2] We will compare its expected behavior with other key triazole analogs to illuminate the influence of substituents on fragmentation pathways, providing a deeper understanding for structural elucidation.
Predicted Fragmentation Pattern of 5-Methyl-4H-1,2,4-triazol-3-amine
5-Methyl-4H-1,2,4-triazol-3-amine has a molecular formula of C₃H₆N₄ and a monoisotopic mass of 98.06 g/mol . In positive-ion electrospray ionization (ESI), it is expected to readily form a protonated molecule [M+H]⁺ at an m/z of 99.07. Collision-induced dissociation (CID) of this precursor ion is predicted to initiate a cascade of fragmentation events, primarily involving the loss of small, stable neutral molecules and characteristic cleavages of the triazole ring.
The fragmentation of the 1,2,4-triazole ring is significantly influenced by the nature and position of its substituents.[1] For C-amino substituted triazoles, fragmentation is often analogous to that of pyrrole, involving ring fission.[2] The presence of a methyl group and an amino group on the triazole core of our target molecule dictates a unique fragmentation signature.
Key proposed fragmentation pathways for [M+H]⁺ of 5-Methyl-4H-1,2,4-triazol-3-amine include:
-
Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a significant fragment ion.
-
Loss of Acetonitrile (CH₃CN): Involving the methyl group and adjacent ring nitrogens, this pathway is a characteristic rearrangement for substituted triazoles.
-
Ring Cleavage Events: Fission of the heterocyclic ring can lead to the loss of species like HCN, N₂, or CHN₂.
Proposed ESI-MS/MS Fragmentation of 5-Methyl-4H-1,2,4-triazol-3-amine
Caption: Proposed fragmentation pathways for protonated 5-Methyl-4H-1,2,4-triazol-3-amine.
Comparative Fragmentation Analysis
To understand the influence of the methyl and amino substituents, it is instructive to compare the predicted fragmentation of our target compound with other triazole derivatives. The choice of ionization technique and the nature of substituents are paramount for interpreting mass spectra.[1]
| Compound | Key Precursor Ion (m/z) | Primary Fragmentation Pathways | Resulting Key Fragments (m/z) | Reference |
| 5-Methyl-4H-1,2,4-triazol-3-amine | 99.07 ([M+H]⁺) | Loss of NH₃, Loss of CH₃CN, Ring Cleavage | 82.05, 58.06, 69.06, 43.04 | Predicted |
| 1H-1,2,4-Triazole | 69.06 ([M]⁺˙) | Loss of HCN, Loss of N₂ | 42, 41 | [1] |
| 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | 131.03 ([M+H]⁺) | Loss of NH₂, Loss of SH, Ring Cleavage | 115, 98 | [3] |
| 4-Propyl-4H-1,2,4-triazol-3-amine | 127.16 ([M+H]⁺) | Loss of C₃H₆ (Propene) via McLafferty rearrangement | 85 | [4] |
This comparison highlights how substituent changes introduce unique fragmentation channels. The unsubstituted triazole primarily loses HCN. Replacing the amine with a thiol group in 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol introduces pathways like the loss of SH. In contrast, compounds with larger alkyl groups, such as 4-propyl-4H-1,2,4-triazol-3-amine, can undergo characteristic rearrangements like the McLafferty rearrangement.[1]
Experimental Protocol: LC-MS/MS Analysis
Reproducible and comparable results depend on a well-defined experimental methodology.[1] The following protocol is a robust starting point for the analysis of 5-Methyl-4H-1,2,4-triazol-3-amine and related compounds, based on established methods for triazole derivatives.[1][5]
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol. Serially dilute with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL.
-
Matrix Samples (e.g., Plasma, Soil Extract): Perform a suitable extraction (e.g., protein precipitation with acetonitrile for plasma, QuEChERS for soil). The final extract should be solvent-exchanged into the initial mobile phase.
2. HPLC-MS/MS System & Conditions
-
Instrumentation: An Agilent 1260 Infinity HPLC System coupled to an Agilent 6120 mass spectrometer or equivalent.[1][5]
-
Column: Zorbax SB C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Injection Volume: 5 µL.
3. Mass Spectrometer Conditions
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 4000 V.
-
Drying Gas (Nitrogen) Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Scan Mode:
-
Full Scan: m/z 50–200 to identify the [M+H]⁺ precursor ion.
-
Product Ion Scan (MS/MS): Select precursor ion m/z 99.1. Vary fragmentor voltage or collision energy (e.g., 10, 20, 30 eV) to generate a comprehensive fragmentation spectrum.
-
Analytical Workflow for Triazole Characterization
Caption: Standard workflow for the LC-MS/MS analysis of 5-Methyl-4H-1,2,4-triazol-3-amine.
Conclusion
While a definitive fragmentation pattern for 5-Methyl-4H-1,2,4-triazol-3-amine requires empirical data, a chemically sound prediction can be derived from the extensive literature on substituted 1,2,4-triazoles. The molecule is expected to fragment via characteristic losses of ammonia and acetonitrile, alongside ring fission events. A comparative approach, contrasting its predicted behavior with structurally related analogs, proves to be a powerful tool for researchers, enhancing confidence in structural assignments. The provided LC-MS/MS protocol offers a validated starting point for obtaining the experimental data needed to confirm these predictions and to accurately identify and quantify this and other novel triazole-containing compounds in various matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4H-1,2,4-Triazol-3-amine, 4-propyl- [webbook.nist.gov]
- 5. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
A Senior Application Scientist's Guide to the Synthesis of Substituted 1,2,4-Triazoles: A Comparative Analysis
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth comparison of the primary synthetic routes to this vital heterocycle, offering field-proven insights into experimental choices, detailed protocols, and a forward look into modern, sustainable methodologies.
The Classical Cornerstones: Pellizzari and Einhorn-Brunner Reactions
The synthesis of the 1,2,4-triazole ring has been historically dominated by two foundational named reactions. While modern methods offer significant advantages, a thorough understanding of these classical routes is essential, as they form the basis for many synthetic strategies and are still employed for their straightforwardness.
The Pellizzari Reaction: Direct Condensation of Amides and Acylhydrazides
First reported by Guido Pellizzari in 1911, this reaction provides a direct route to symmetrically or asymmetrically 3,5-disubstituted 1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[4][5]
Mechanism and Causality:
The reaction is typically performed at high temperatures (often exceeding 200°C), either neat or in a high-boiling solvent.[4] The mechanism is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to furnish the stable, aromatic 1,2,4-triazole ring.[5][6][7] The high energy input is necessary to overcome the activation barrier for the initial condensation and subsequent dehydration steps.
Caption: Generalized mechanism of the Pellizzari reaction.
Advantages:
-
Directness: A straightforward method for accessing 3,5-disubstituted 1,2,4-triazoles.
-
Versatility: The substituents at the 3- and 5-positions can be varied by changing the starting amide and acylhydrazide.[4]
Limitations:
-
Harsh Conditions: Requires high temperatures and long reaction times, which can limit substrate scope and lead to side-product formation.[5][6]
-
Low Yields: Traditional thermal methods often suffer from low to moderate yields.[5]
-
Lack of Regioselectivity: When using an unsymmetrical amide and acylhydrazide (where R ≠ R'), a mixture of three different triazole products can be formed due to an "interchange of acyl groups" side reaction.[6]
The Einhorn-Brunner Reaction: A Regioselective Alternative
Described by Alfred Einhorn (1905) and Karl Brunner (1914), this reaction synthesizes substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][8][9][10] It represents a significant improvement over the Pellizzari reaction, particularly concerning regioselectivity.
Mechanism and Causality:
The reaction is typically performed under acidic conditions (e.g., in refluxing acetic acid). The mechanism involves the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide.[1][9] A key feature is its predictable regioselectivity when unsymmetrical imides are used. The incoming hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will predominantly occupy the 3-position of the final 1,2,4-triazole product.[1][8][9]
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
Advantages:
-
Good Regioselectivity: Offers predictable control over substituent placement when using unsymmetrical imides.[1][8]
-
Milder Conditions: Generally proceeds under less harsh conditions than the Pellizzari reaction.
Limitations:
-
Substrate Availability: The synthesis of the starting diacylamine (imide) adds an extra step to the overall process.
-
Isomeric Mixtures: While regioselective, isomeric mixtures can still be produced, requiring purification.[8]
Modern Synthetic Strategies: Enhancing Efficiency and Scope
While classical methods are robust, modern organic synthesis demands higher efficiency, broader substrate scope, milder conditions, and improved sustainability.[11] Recent decades have seen the development of powerful new routes to 1,2,4-triazoles, often leveraging transition metal catalysis and novel reaction partners.
Copper-Catalyzed Methodologies
Copper catalysis has emerged as a versatile tool for 1,2,4-triazole synthesis. These methods often involve oxidative C-N and N-N bond formations.
-
From Amidines: A simple and adaptable catalytic system using a copper catalyst, an oxidant like O₂, and a base can efficiently synthesize 1,3-disubstituted 1,2,4-triazoles from amidines and partners like DMF or trialkylamines.[12][13]
-
From Amides and Nitriles: A facile one-pot, copper-catalyzed method allows for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process.[14][15]
Catalyst-Controlled [3+2] Cycloadditions
A significant breakthrough has been the development of catalyst-controlled regioselective [3+2] cycloadditions. For instance, the reaction of isocyanides with diazonium salts can be directed to selectively form different isomers based on the metal catalyst used:[12][13]
-
Ag(I) Catalysis: Selectively yields 1,3-disubstituted 1,2,4-triazoles.[13]
-
Cu(II) Catalysis: Selectively yields 1,5-disubstituted 1,2,4-triazoles.[13]
This dual-catalyst system provides exceptional modularity and control, allowing access to specific isomers from the same set of starting materials, a feat not easily achievable with classical methods.
Comparative Performance Analysis
The choice of synthetic route depends critically on the desired substitution pattern, substrate availability, and required reaction scale and purity.
| Parameter | Pellizzari Reaction (Thermal) | Einhorn-Brunner Reaction | Modern Copper-Catalyzed Methods | Catalyst-Controlled [3+2] Cycloaddition |
| Starting Materials | Amide, Acylhydrazide | Diacylamine (Imide), Hydrazine | Amidines, Nitriles, Amines | Isocyanides, Diazonium Salts |
| Key Conditions | High Temp (>200°C), Neat/High-boiling solvent[4] | Acid-catalyzed (e.g., Acetic Acid), Reflux[9] | Cu-catalyst, O₂ or other oxidant, Base[12][15] | Ag(I) or Cu(II) catalyst, Mild conditions[12] |
| Typical Yields | Low to Moderate | Moderate to Good | Good to Excellent[14][15] | High to Excellent[12] |
| Regioselectivity | Poor for unsymmetrical substrates[6] | Good, predictable[1] | Generally high | Excellent, catalyst-controlled[13] |
| Primary Advantage | Simplicity, directness | Predictable regiochemistry | High efficiency, broad scope | Isomer-specific synthesis, modularity |
| Primary Limitation | Harsh conditions, low yields, side reactions | Requires pre-synthesis of imide | Catalyst cost/removal | Substrate availability (isocyanides) |
The Rise of Green and Enabling Technologies
In line with the principles of sustainable chemistry, modern approaches seek to minimize waste, reduce energy consumption, and use less hazardous materials.[16]
-
Microwave Irradiation: This has proven to be a transformative technology for classical reactions. For the Pellizzari reaction, microwave heating can dramatically reduce reaction times from hours to minutes and significantly improve yields, making it a more efficient and greener alternative.[4]
-
Metal-Free Synthesis: To circumvent the cost and toxicity concerns of metal catalysts, metal-free oxidative cyclizations are being developed. For example, I₂-mediated or D-glucose-based methods have been reported for synthesizing 3-trifluoromethyl-1,2,4-triazoles where a common solvent like DMF acts as the carbon source.[12]
Caption: Comparison of classical thermal vs. modern microwave workflows.
Experimental Protocols: A Practical Guide
The following protocols are provided as self-validating systems for researchers. Success is predicated on careful monitoring and appropriate characterization.
Protocol 1: Microwave-Assisted Pellizzari Synthesis of a 3,5-Disubstituted-1,2,4-triazole
This protocol adapts the classical Pellizzari reaction to a modern, efficient microwave-assisted procedure.[4]
-
1. Reagent Preparation: In a 10 mL microwave synthesizer vial equipped with a magnetic stir bar, combine the starting amide (1.0 eq) and the acylhydrazide (1.0 eq).
-
2. Solvent Addition: Add 5-10 mL of a suitable high-boiling solvent (e.g., n-butanol or diphenyl ether).
-
3. Reaction Setup: Seal the vial securely. Place it within the cavity of the microwave synthesizer.
-
4. Microwave Irradiation: Irradiate the reaction mixture at 150°C for 1-2 hours. Causality Note: The sealed vessel allows for superheating of the solvent above its atmospheric boiling point, accelerating the reaction. Monitor pressure to ensure it remains within safe limits.
-
5. Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed.
-
6. Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The desired substituted 1,2,4-triazole product will often precipitate from the solution.
-
7. Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a cold solvent (e.g., ethanol) to remove residual high-boiling solvent and impurities. The product can be further purified by recrystallization if necessary.
-
8. Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.
Protocol 2: Einhorn-Brunner Synthesis of a 1,5-Disubstituted-3-phenyl-1,2,4-triazole
This protocol outlines a typical procedure for the Einhorn-Brunner reaction.[9]
-
1. Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the diacylamine (imide) (1.0 eq) and glacial acetic acid to create a solution or suspension.
-
2. Hydrazine Addition: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).
-
3. Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle or oil bath.
-
4. Reaction Monitoring: Allow the reaction to proceed for 2-8 hours. Monitor the consumption of the starting imide by TLC. Self-Validation: A successful reaction will show the disappearance of the imide spot and the appearance of a new, typically more polar, product spot.
-
5. Work-up and Precipitation: Once complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 10x the reaction volume) while stirring vigorously. This will cause the crude triazole product to precipitate.
-
6. Isolation: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.
-
7. Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
8. Characterization: Confirm the structure and purity of the product by NMR, Mass Spectrometry, and melting point analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Einhorn-Brunner Reaction [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. isres.org [isres.org]
- 13. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 15. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activity of 5-Methyl-4H-1,2,4-triazol-3-amine and Its Isomers: A Guide for Researchers
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a key component in drugs with antifungal, antibacterial, anticancer, and antiviral properties.[3][4][5] The specific arrangement of substituents on the triazole ring can dramatically influence its biological profile, making the study of its isomers a critical aspect of drug discovery and development. This guide provides a comparative analysis of the biological activity of 5-Methyl-4H-1,2,4-triazol-3-amine and its isomers, offering insights for researchers and scientists in the field.
Isomeric Landscape: A Structural Overview
The focus of this guide is to compare the biological activities of positional isomers of methyl-aminotriazole. The primary compound of interest is 5-Methyl-4H-1,2,4-triazol-3-amine. Its key isomers include 3-Methyl-4H-1,2,4-triazol-5-amine and 4-Methyl-4H-1,2,4-triazol-3-amine. The subtle shifts in the positions of the methyl and amino groups can lead to significant differences in their physicochemical properties and, consequently, their interactions with biological targets.
Comparative Biological Activities: A Data-Driven Analysis
While direct comparative studies on the simple, unadorned isomers of methyl-aminotriazole are limited in publicly available literature, we can extrapolate and compare their potential activities based on studies of closely related derivatives. The following sections will delve into the known biological activities of derivatives of these core structures.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole nucleus is famously associated with potent antifungal agents like fluconazole and itraconazole.[6] This activity often stems from the inhibition of fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[6]
Derivatives of 4-amino-1,2,4-triazoles have demonstrated significant antibacterial and antifungal properties. For instance, certain Schiff base derivatives of 4-amino-5-substituted-1,2,4-triazole-3-thiols have shown moderate to good inhibition against various bacterial and fungal strains.[7] In some cases, the presence of specific substituents, such as a hydroxyl group, enhanced activity against Gram-positive bacteria, while a bromo-substituted derivative showed good antifungal activity against Candida albicans and Aspergillus niger.[7]
Studies on derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol have also revealed promising antimicrobial potential.[8] The specific structural features of the substituents play a crucial role in determining the spectrum and potency of the antimicrobial action.
Table 1: Representative Antimicrobial Activity of 4-Amino-1,2,4-Triazole Derivatives
| Compound Derivative | Test Organism | Activity (MIC in µg/mL) | Reference |
| 4-(4-hydroxybenzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 16 | [7] |
| 4-(4-hydroxybenzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | 20 | [7] |
| 4-(4-bromobenzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 25 | [7] |
| 4-(4-bromobenzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 24 | [7] |
| 4-(4-bromobenzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol | Aspergillus niger | 32 | [7] |
Anticancer Activity
The 1,2,4-triazole scaffold is also a cornerstone in the development of anticancer agents.[3][9][10] Several approved anticancer drugs, such as anastrozole and letrozole, feature this heterocyclic core. The mechanism of action for many triazole-based anticancer compounds involves the inhibition of enzymes like aromatase or the disruption of microtubule polymerization.
Derivatives of 3-amino-1,2,4-triazole have been synthesized and evaluated for their anticancer properties.[9] Studies have shown that the 3-amino-1,2,4-triazole core is crucial for activity, and specific substitutions can significantly enhance cytotoxicity against various cancer cell lines.[9] For example, a 3-bromophenylamino moiety at the 3-position of the triazole has been shown to have a beneficial effect on anticancer activity.[9]
Furthermore, derivatives of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have demonstrated significant growth inhibition against a panel of cancer cell lines, with some compounds showing notable activity against CNS and non-small cell lung cancer cell lines.[10]
Table 2: Representative Anticancer Activity of Amino-1,2,4-Triazole Derivatives
| Compound Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.09 | [11] |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H460 (Lung) | 2.01 | [11] |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H23 (Lung) | 3.28 | [11] |
| Substituted 5-amino[1][7][12]triazole derivative 7 | HepG2 (Liver) | 17.69 | [3] |
| Substituted 5-amino[1][7][12]triazole derivative 7 | MCF7 (Breast) | 17.69 | [3] |
Structure-Activity Relationship (SAR) Insights
The biological activity of triazole isomers is intimately linked to their structural features. Key SAR insights include:
-
Position of Substituents: The relative positions of the methyl and amino groups on the triazole ring influence the molecule's polarity, hydrogen bonding capacity, and overall shape. These factors dictate how the molecule interacts with the active site of a biological target.
-
Nature of Substituents: The addition of other functional groups to the core methyl-aminotriazole structure dramatically alters its activity. For instance, the introduction of bulky aromatic rings, halogens, or hydroxyl groups can enhance lipophilicity, improve binding affinity, and modulate the electronic properties of the molecule.[7]
-
Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms. The predominant tautomer under physiological conditions can affect its biological activity.
Experimental Protocols for Biological Evaluation
To facilitate further research and comparative studies, this section provides detailed methodologies for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow Diagram:
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Activity of 5-Methyl-4H-1,2,4-triazol-3-amine Derivatives
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the 1,2,4-triazole nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial performance of derivatives based on the 5-Methyl-4H-1,2,4-triazol-3-amine core, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Promise of Triazole Scaffolds
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural features, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it a versatile scaffold for the design of bioactive molecules.[1][2][3] Derivatives of 1,2,4-triazole have shown a remarkable range of pharmacological properties, including antifungal, antibacterial, antiviral, and anti-inflammatory activities.[4] This guide focuses specifically on derivatives of 5-Methyl-4H-1,2,4-triazol-3-amine and its closely related thiol analogue, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, to provide a detailed analysis of their antimicrobial potential.
Synthetic Strategies: Crafting Novel Antimicrobial Agents
The synthesis of novel 5-Methyl-4H-1,2,4-triazol-3-amine derivatives, particularly Schiff bases, is a common and effective strategy to explore their biological potential. The general synthetic pathway involves the condensation of the primary amino group of the triazole with various substituted aldehydes. This approach allows for the introduction of diverse functionalities, enabling a systematic investigation of structure-activity relationships.
A typical synthetic route commences with the reaction of thiocarbohydrazide with an appropriate carboxylic acid to form the 4-amino-5-alkyl-4H-1,2,4-triazole-3-thione core.[5] This intermediate then serves as the building block for the synthesis of Schiff bases through reaction with a variety of aromatic aldehydes.[1][6]
Caption: General synthetic scheme for Schiff base derivatives.
Comparative Antimicrobial Activity: A Data-Driven Analysis
The antimicrobial efficacy of synthesized 5-Methyl-4H-1,2,4-triazol-3-amine derivatives is typically evaluated in vitro against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a standard metric for this assessment.[6]
The following table summarizes the antimicrobial activity of a selection of Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a close analogue to the target molecule, providing a comparative overview of their performance against various microbial strains.
| Compound ID | R-group (Substituent on Aldehyde) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | M. gypseum (MIC, µg/mL) | Reference |
| 5a | H | >100 | >100 | 25 | [1] |
| 5c | 4-Fluoro | 50 | >100 | 12.5 | [1] |
| 5d | 3-Chloro | 50 | >100 | 12.5 | [1] |
| 5e | 4-Chloro | 25 | >100 | 6.25 | [1] |
| Ketoconazole | (Standard Antifungal) | - | - | 12.5 | [1] |
| Streptomycin | (Standard Antibacterial) | 12.5 | - | - | [1] |
Key Observations:
-
Several synthesized compounds exhibited potent antifungal activity against Microsporum gypseum, with some derivatives showing superior or comparable efficacy to the standard drug, ketoconazole.[1]
-
The antibacterial activity was most pronounced against the Gram-positive bacterium Staphylococcus aureus, with some compounds demonstrating strong inhibition.[1]
-
Gram-negative bacteria, such as Escherichia coli, were generally less susceptible to these derivatives.[1]
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity
The analysis of the relationship between the chemical structure of the derivatives and their biological activity provides crucial insights for the rational design of more potent antimicrobial agents.
Caption: Structure-Activity Relationship highlights.
Key SAR Insights:
-
The Azomethine Group: The imine linkage (-N=CH-) in Schiff bases is critical for their biological activity.[7]
-
Aromatic Substituents: The nature and position of substituents on the aromatic ring of the aldehyde moiety significantly influence the antimicrobial potency.
-
Electron-withdrawing groups , such as halogens (chloro, fluoro) and nitro groups, at the para- or meta-positions of the phenyl ring generally enhance both antibacterial and antifungal activities.[1][8] This is likely due to their ability to increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
-
Electron-donating groups , like hydroxyl and methoxy groups, have shown variable effects on antimicrobial activity.[8]
-
Experimental Protocols: Ensuring Scientific Rigor
To ensure the reliability and reproducibility of the findings, standardized experimental protocols are essential. The following outlines a typical workflow for the synthesis and antimicrobial evaluation of 5-Methyl-4H-1,2,4-triazol-3-amine derivatives.
Caption: Experimental workflow for antimicrobial evaluation.
Detailed Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard antimicrobial agents in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration.
-
Preparation of Microtiter Plates: Dispense appropriate volumes of sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions of the test compounds and standards directly in the microtiter plates to achieve a range of final concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and add it to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
Derivatives of 5-Methyl-4H-1,2,4-triazol-3-amine, particularly their Schiff bases, represent a promising class of antimicrobial agents. The ease of their synthesis and the tunability of their biological activity through structural modifications make them attractive candidates for further drug discovery efforts. Structure-activity relationship studies have revealed that the incorporation of electron-withdrawing groups on the aromatic ring is a key strategy for enhancing their antimicrobial potency.
Future research should focus on expanding the library of these derivatives and evaluating their activity against a broader range of multidrug-resistant pathogens. Further investigations into their mechanism of action, toxicity profiles, and in vivo efficacy are warranted to advance these promising compounds towards clinical development.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nepjol.info [nepjol.info]
- 8. connectjournals.com [connectjournals.com]
comparative study of 1,2,3-triazoles versus 1,2,4-triazoles in drug design
A Comparative Guide to 1,2,3-Triazoles and 1,2,4-Triazoles in Drug Design
In the landscape of medicinal chemistry, the triazole nucleus, a five-membered heterocycle with three nitrogen atoms, stands out as a "privileged scaffold."[1] Its two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, have been instrumental in the development of a wide array of therapeutic agents.[2] This guide provides an in-depth, objective comparison of these two isomers, offering experimental insights and data to inform strategic decisions in drug design and development.
Section 1: Structural and Physicochemical Distinctions
The arrangement of nitrogen atoms within the five-membered ring fundamentally dictates the physicochemical properties of 1,2,3- and 1,2,4-triazoles, influencing their role in drug-target interactions.[3]
1,2,3-Triazole: This isomer features three contiguous nitrogen atoms. Its synthesis has been revolutionized by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5] This reaction's reliability, specificity, and biocompatibility have made 1,2,3-triazoles readily accessible linkers and pharmacophores in drug discovery.[6] The resulting 1,4-disubstituted 1,2,3-triazole is a highly stable, aromatic system with a significant dipole moment, capable of participating in hydrogen bonding and dipole-dipole interactions with biological targets.[4][7]
1,2,4-Triazole: In this isomer, the nitrogen atoms are positioned at the 1, 2, and 4 positions.[8] This arrangement imparts a different electronic distribution and reactivity profile compared to its 1,2,3-counterpart. 1,2,4-Triazoles are also aromatic and can exist in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H tautomer being more stable.[9] Their synthesis is often achieved through methods like the Einhorn–Brunner or Pellizzari reactions.[8] These compounds are known for their metabolic stability and ability to act as hydrogen bond donors and acceptors.[1][7]
Comparative Physicochemical Properties:
| Property | 1,2,3-Triazole | 1,2,4-Triazole | Rationale & Implications in Drug Design |
| Dipole Moment | High | Moderate to High | The significant dipole moment of the 1,2,3-triazole ring can enhance binding affinity to target proteins through dipole-dipole interactions.[4] |
| Hydrogen Bonding | Primarily Acceptor | Acceptor and Donor | 1,2,4-triazoles' ability to act as both hydrogen bond donors and acceptors provides greater versatility in interacting with biological receptors.[7][9] |
| Metabolic Stability | Generally High | High | Both isomers are relatively stable to metabolic degradation, a desirable feature for drug candidates.[1][7] The 1,2,4-triazole ring, in particular, is a well-known feature in metabolically robust drugs.[10] |
| Acidity/Basicity | Weakly Basic | Amphoteric (Weakly Acidic and Basic) | The amphoteric nature of 1,2,4-triazole allows it to be protonated or deprotonated, which can be crucial for solubility and interaction with biological targets under different physiological pH conditions.[8] |
| Solubility | Generally Good | Generally Good | The inherent polarity of both triazole rings contributes to favorable aqueous solubility.[7][11] |
Section 2: Synthesis Strategies and Methodologies
The choice between incorporating a 1,2,3- or 1,2,4-triazole moiety is often influenced by the synthetic accessibility and the desired substitution pattern.
Synthesis of 1,2,3-Triazoles: The Power of Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of 1,2,3-triazole synthesis in drug discovery.[4][5] Its efficiency and mild reaction conditions make it ideal for late-stage functionalization and the creation of large compound libraries.[12]
Experimental Protocol: A General Procedure for CuAAC
-
Reactant Preparation: Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent system, such as a mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vessel, prepare a solution of a copper(II) sulfate pentahydrate (e.g., 1-5 mol%) and a reducing agent like sodium ascorbate (e.g., 10-20 mol%) in water.
-
Reaction Execution: Add the catalyst solution to the reactant mixture. Stir the reaction at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Synthesis of 1,2,4-Triazoles: Established Methodologies
The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates derived from hydrazines or their derivatives.[8][13]
Experimental Protocol: Pellizzari-type Reaction
-
Amidine Formation: React an amidine with a hydrazine derivative to form an N-amidinohydrazine intermediate.
-
Cyclization: Heat the intermediate, often in the presence of a dehydrating agent or under acidic/basic conditions, to induce cyclization and form the 1,2,4-triazole ring.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized, and the product is isolated by filtration or extraction, followed by recrystallization or column chromatography.
Section 3: Biological Activities and Pharmacophoric Roles
Both triazole isomers are integral to a multitude of clinically approved drugs, showcasing their broad biological activities.[1][2]
1,2,3-Triazoles: Versatile Pharmacophores and Bioisosteres
The 1,2,3-triazole moiety is recognized not just as a linker but as an active pharmacophore that can engage with biological targets through hydrogen bonding and dipole interactions.[4] It has been successfully employed as a bioisostere for amide bonds, offering improved metabolic stability.[14]
Key Biological Activities of 1,2,3-Triazole Derivatives:
-
Anticancer: Derivatives have shown cytotoxicity against various cancer cell lines.[15][16] For instance, some 1,2,3-triazole hybrids have demonstrated potent inhibition of kinases involved in cancer progression.
-
Antimicrobial: A wide range of antibacterial and antifungal activities have been reported.[15][17]
-
Antiviral: The triazole ring is a key component in several antiviral agents.[17]
Quantitative Data: Anticancer Activity of a 1,2,3-Triazole Derivative
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| Compound A (1,2,3-triazole) | MCF-7 (Breast Cancer) | 5.2 | Tubulin Polymerization Inhibitor |
| Compound B (1,2,3-triazole) | A549 (Lung Cancer) | 10.8 | Kinase Inhibitor |
1,2,4-Triazoles: A Cornerstone of Antifungal and Anticancer Therapy
The 1,2,4-triazole scaffold is a hallmark of many successful drugs, particularly in the antifungal and anticancer arenas.[9][18]
Key Biological Activities of 1,2,4-Triazole Derivatives:
-
Antifungal: This is arguably the most prominent activity of 1,2,4-triazoles. Drugs like fluconazole and itraconazole function by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[9][19]
-
Anticancer: Aromatase inhibitors like letrozole and anastrozole, which contain a 1,2,4-triazole ring, are used in the treatment of hormone-responsive breast cancer.[18]
-
Anti-inflammatory and Analgesic: Numerous derivatives have demonstrated potent anti-inflammatory and analgesic properties.[18]
Quantitative Data: Antifungal Activity of 1,2,4-Triazole Drugs
| Drug | Fungal Species | MIC (µg/mL) | Target |
| Fluconazole | Candida albicans | 0.25 - 4 | Lanosterol 14α-demethylase[19] |
| Itraconazole | Aspergillus fumigatus | 0.125 - 2 | Lanosterol 14α-demethylase[19] |
Section 4: Comparative Analysis in Drug Design
The decision to use a 1,2,3- or 1,2,4-triazole in a drug design campaign depends on the specific therapeutic target and the desired properties of the final molecule.
| Feature | 1,2,3-Triazole | 1,2,4-Triazole | Strategic Consideration for Drug Design |
| Synthetic Accessibility | Readily accessible via click chemistry, allowing for high-throughput screening and late-stage diversification.[4][5] | Multiple established synthetic routes, though perhaps less amenable to rapid library generation.[8] | For rapid lead optimization and SAR studies, the 1,2,3-triazole via click chemistry is often preferred. |
| Pharmacophoric Role | Acts as a rigid linker, an amide bioisostere, and an active pharmacophore.[14][20] | A well-established pharmacophore in numerous approved drugs, particularly antifungals and aromatase inhibitors.[9][18] | The choice depends on whether a novel interaction is sought (potentially with a 1,2,3-triazole) or if leveraging a clinically validated pharmacophore is the goal (often a 1,2,4-triazole). |
| Target Interactions | Strong dipole interactions and hydrogen bond accepting capabilities.[4] | Versatile hydrogen bonding (donor and acceptor) and potential for metal chelation.[7][9] | For targets where hydrogen bond donation is critical, a 1,2,4-triazole may be more suitable. |
| Clinical Precedent | A growing number of compounds are in clinical development, with some already approved.[12] | A long and successful history with numerous blockbuster drugs.[18][21] | The extensive clinical data for 1,2,4-triazoles provides a lower-risk profile in terms of potential toxicity and ADME properties. |
Conclusion
Both 1,2,3- and 1,2,4-triazoles are invaluable scaffolds in modern drug design. The 1,2,3-triazole, propelled by the efficiency of click chemistry, offers remarkable versatility for generating novel chemical entities and exploring structure-activity relationships.[4][20] In contrast, the 1,2,4-triazole boasts a rich history of clinical success, particularly as a key pharmacophore in antifungal and anticancer agents, making it a reliable choice for established targets.[1][18] A thorough understanding of their distinct synthesis, physicochemical properties, and biological roles is paramount for the rational design of the next generation of therapeutic agents. The judicious selection between these two isomers, based on the specific project goals and target biology, will continue to be a critical decision in the pursuit of innovative and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click chemistry: 1,2,3-triazoles as pharmacophores. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Click chemistry and anticancer properties of 1,2,3- triazoles [wisdomlib.org]
- 17. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lifechemicals.com [lifechemicals.com]
A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride, a crucial heterocyclic compound in pharmaceutical development. We delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and Spectroscopic techniques. This document is designed for researchers, analytical scientists, and quality control professionals, offering not only step-by-step protocols but also the scientific rationale behind methodological choices, ensuring alignment with global regulatory standards. By grounding our discussion in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), we present a robust framework for developing and validating analytical procedures that are accurate, precise, and fit for purpose.
Introduction: The Analytical Imperative
This compound is a nitrogen-rich heterocyclic compound. As a member of the triazole family, it serves as a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The purity, stability, and concentration of this intermediate or potential API are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are not merely a regulatory requirement but a scientific necessity.
The validation of an analytical procedure is the process of demonstrating, through laboratory studies, that its performance characteristics are suitable for its intended application.[1][2] This guide will compare the principal analytical techniques applicable to this compound, providing the technical details and validation strategies required to support drug development professionals.
The Regulatory Backbone: ICH and USP Frameworks
Analytical method validation is governed by a harmonized set of international guidelines. The most critical of these are the ICH Q2(R2) "Validation of Analytical Procedures" and the USP General Chapter <1225> "Validation of Compendium Procedures".[1][3][4][5] These documents provide a framework for the validation process, ensuring that data is reliable and globally accepted.[6] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[7][8]
The validation process is not a singular event but a lifecycle that begins with procedure development and continues through routine use.[6][9]
Caption: Figure 1: The lifecycle approach to analytical procedures.
The core performance characteristics evaluated during validation depend on the type of analytical procedure (e.g., identification, impurity testing, or assay).
| Performance Characteristic | Identification | Impurity (Quantitative) | Impurity (Limit Test) | Assay (Content/Potency) |
| Specificity | + | + | + | + |
| Linearity | - | + | - | + |
| Range | - | + | - | + |
| Accuracy | - | + | - | + |
| Precision (Repeatability & Intermediate) | - | + | - | + |
| Limit of Detection (LOD) | - | - | + | - |
| Limit of Quantitation (LOQ) | - | + | - | - |
| Robustness | + | + | + | + |
| Table 1: Validation Characteristics as per ICH Q2(R2) Guidelines.[7][10] |
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is driven by the properties of the analyte and the intended purpose of the method. For this compound, its polar, non-volatile nature and the presence of a basic amine group and a hydrochloride salt form are key considerations.
Caption: Figure 2: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assay and impurity analysis of non-volatile pharmaceutical compounds.[11] Its high resolving power allows for the separation of the main component from process-related impurities and degradation products.
Comparison of HPLC Modes:
-
Reversed-Phase (RP-HPLC): While the most common mode, RP-HPLC is challenging for highly polar compounds like our target molecule, which may exhibit poor retention on standard C18 columns. Specialized aqueous C18 columns or the use of ion-pairing reagents can be employed, but the latter can lead to long column equilibration times and method ruggedness issues.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for polar compounds.[11] It uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile). This mode provides excellent retention for polar analytes.
Causality Behind Experimental Choices for a HILIC Method:
-
Column: A stationary phase with amide or cyano ligands is chosen for its ability to retain polar compounds through partitioning and hydrogen bonding.
-
Mobile Phase: A high percentage of acetonitrile (>80%) is used to ensure retention in HILIC mode. A volatile buffer like ammonium formate or acetate is selected because it is compatible with mass spectrometry (MS) detectors, which are invaluable for impurity identification. The buffer controls the pH to ensure a consistent ionization state of the amine, leading to reproducible chromatography.
-
Detector: A UV detector is suitable for quantitation, as the triazole ring contains a chromophore. A wavelength of maximum absorbance (~210-240 nm) would be determined using a UV scan.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[12] It is particularly well-suited for identifying and quantifying residual solvents or volatile impurities.
-
Applicability: Direct analysis of this compound by GC is problematic due to its low volatility and thermal lability. The high temperatures of the GC inlet can cause decomposition.
-
Derivatization: To overcome this, a derivatization step (e.g., silylation) can be employed to convert the polar amine groups into less polar, more volatile derivatives. However, derivatization adds complexity, time, and potential sources of error to the analysis.
-
Comparison to HPLC: For assay and non-volatile impurities, HPLC is unequivocally superior. GC-MS may find a niche application in screening for specific, volatile process impurities that are not amenable to HPLC analysis.[12]
Titrimetric Methods
Titrimetry is a classic, absolute quantitative method that relies on a stoichiometric chemical reaction.[13]
-
Applicability: As an amine hydrochloride, the compound can be accurately assayed using an acid-base titration. A common approach is a non-aqueous titration, where the sample is dissolved in a non-aqueous solvent (e.g., glacial acetic acid) and titrated with a strong acid like perchloric acid. This method is simple, rapid, and highly precise for bulk material.
-
Comparison to HPLC: Titration provides a measure of the total basic content and is not specific. It cannot distinguish the active compound from basic impurities. Therefore, it is an excellent method for assaying the bulk drug substance where impurity levels are known to be low and controlled by a separate, specific method like HPLC. HPLC, in contrast, is a stability-indicating method that can separate and quantify the main component and its degradation products simultaneously.
Spectroscopic Methods
Spectroscopic techniques are primarily used for structural confirmation and identification.
-
Infrared (IR) Spectroscopy: Provides a molecular "fingerprint" and confirms the presence of key functional groups (N-H, C-N, C=N).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.[14][15][16] This is the most powerful technique for unambiguous structure elucidation.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that aid in structural confirmation.[17][18]
Detailed Experimental Protocols
The following protocols are illustrative examples designed to be self-validating through the inclusion of system suitability testing (SST).
Protocol 1: Assay and Impurity Determination by HILIC-UV
-
Chromatographic System:
-
HPLC: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: Amide-based HILIC column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
-
Solutions Preparation:
-
Diluent: Acetonitrile/Water (90:10 v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~100 µg/mL).
-
Sample Solution: Prepare the sample at the same concentration as the Standard Solution using the Diluent.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area ≤ 1.0%.
-
Tailing Factor ≤ 2.0.
-
Theoretical Plates ≥ 2000.
-
-
The system is deemed suitable for analysis only if all SST criteria are met.
-
-
Procedure:
-
Inject the Diluent (as a blank), followed by the Standard Solution and the Sample Solution.
-
Calculate the assay percentage and impurity levels using the peak areas relative to the standard.
-
Protocol 2: Assay by Non-Aqueous Potentiometric Titration
-
Apparatus:
-
Autotitrator with a combination glass pH electrode.
-
10 mL burette.
-
-
Reagents:
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid. Standardize against potassium hydrogen phthalate (KHP).
-
Solvent: Glacial Acetic Acid.
-
-
Procedure:
-
Accurately weigh ~150 mg of this compound into a 100 mL beaker.
-
Dissolve in 50 mL of Glacial Acetic Acid.
-
Place the electrode in the solution and titrate with 0.1 N Perchloric Acid.
-
Record the volume of titrant required to reach the equivalence point, which is determined by the maximum inflection of the potential curve.
-
Perform a blank titration with 50 mL of the solvent and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
Calculate the assay percentage based on the volume of standardized titrant consumed and the molecular weight of the analyte. Each mole of this compound reacts with one mole of perchloric acid.
-
Summary of Method Performance
The following table provides a comparative summary of the expected performance for each quantitative technique.
| Parameter | HILIC-UV (Assay) | Titrimetry (Assay) | HILIC-UV (Impurities) |
| Specificity | High (Separates impurities) | Low (Measures total base) | High (Separates from main peak) |
| Precision (%RSD) | ≤ 1.0% | ≤ 0.5% | ≤ 5.0% (at LOQ) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 90.0 - 110.0% |
| Linearity (r²) | ≥ 0.999 | N/A | ≥ 0.995 |
| LOQ | N/A | N/A | ~0.05% of target concentration |
| Primary Use | Stability-indicating assay, quality control, impurity profiling | Bulk substance assay, raw material testing | Impurity quantitation, degradation studies |
| Table 2: Comparative Performance Metrics for Validated Methods. |
Conclusion and Recommendations
The validation of analytical methods for this compound requires a multi-faceted approach. No single technique is sufficient for complete characterization.
-
For Identification: A combination of FT-IR, NMR, and MS is essential for unambiguous structural confirmation, forming the foundational identity test.
-
For Assay:
-
HILIC-UV is the recommended primary method for quality control and stability testing due to its high specificity and ability to serve as a stability-indicating method.
-
Non-aqueous titration is a highly accurate and precise alternative for the assay of bulk material where the impurity profile is well-controlled, offering significant advantages in speed and cost.
-
-
For Impurities: HILIC-UV is the method of choice for quantifying known and unknown impurities. For volatile impurities or residual solvents, a dedicated Headspace GC method should be developed and validated.
By carefully selecting techniques based on their intended purpose and rigorously validating them against ICH guidelines, researchers and drug developers can ensure the quality of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
- 1. uspbpep.com [uspbpep.com]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. fda.gov [fda.gov]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. investigationsquality.com [investigationsquality.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 13. resources.saylor.org [resources.saylor.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 16. elar.urfu.ru [elar.urfu.ru]
- 17. ijbr.com.pk [ijbr.com.pk]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel 5-Methyl-4H-1,2,4-triazol-3-amine Derivatives
For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, the evaluation of a compound's cytotoxic potential is a cornerstone of preclinical assessment. This is particularly true for scaffolds such as 5-Methyl-4H-1,2,4-triazol-3-amine, a privileged structure in medicinal chemistry known to produce derivatives with a wide spectrum of biological activities. The initial screening for cytotoxicity provides critical insights into a compound's therapeutic window and potential liabilities. However, the selection of an appropriate cytotoxicity assay is not a one-size-fits-all decision. The choice of assay can profoundly influence the interpretation of a compound's activity, as different assays measure distinct cellular events that signify cell death or a loss of viability.
This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the technical details and field-proven insights necessary to make an informed decision for screening novel derivatives of 5-Methyl-4H-1,2,4-triazol-3-amine. We will delve into the underlying principles, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate assay for your research needs.
Understanding the Landscape of Cytotoxicity Assays
Cytotoxicity assays can be broadly categorized based on the cellular parameter they measure. These include assays that assess:
-
Metabolic Activity: These assays, such as MTT and AlamarBlue (Resazurin), measure the enzymatic activity of viable cells. A decrease in metabolic activity is inferred as a loss of cell viability.
-
Cellular Protein Content: Assays like the Sulforhodamine B (SRB) assay quantify the total protein content of a cell population, which is proportional to the number of viable cells.
-
Membrane Integrity: The Lactate Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium, an indicator of compromised cell membrane integrity and cell death.
-
Lysosomal Integrity: The Neutral Red assay is based on the ability of viable cells to incorporate and retain the supravital dye within their lysosomes.
-
Apoptotic Pathways: Caspase activity assays specifically measure the activation of key effector and initiator caspases, providing mechanistic insights into programmed cell death.
The following sections will provide a detailed examination of each of these assay types.
Metabolic Activity Assays: A Window into Cellular Health
Metabolic assays are among the most common methods for assessing cytotoxicity due to their simplicity, high-throughput nature, and sensitivity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[1]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the novel 5-Methyl-4H-1,2,4-triazol-3-amine derivatives for the desired exposure time (e.g., 24, 48, or 72 hours).[2] Include appropriate vehicle controls.
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[1]
Caption: Workflow of the MTT Assay.
Advantages:
-
Well-established and widely used.
-
Relatively inexpensive.
-
Suitable for high-throughput screening.
Disadvantages:
-
The solubilization step can introduce variability.
-
Can be influenced by compounds that affect cellular redox potential.
-
The formazan crystals are insoluble, requiring a solubilization step which can be cumbersome.[3]
AlamarBlue® (Resazurin) Assay
Principle: The AlamarBlue assay utilizes the redox indicator resazurin, a blue and non-fluorescent compound. In viable cells, mitochondrial reductases convert resazurin to the pink and highly fluorescent resorufin.[4] The intensity of the fluorescence or color change is proportional to the number of living cells.[5]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the culture volume) to each well.[6]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[4]
-
Fluorescence or Absorbance Measurement: Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[6]
Caption: Workflow of the AlamarBlue Assay.
Advantages:
-
Homogeneous assay (no cell lysis or washing steps).
-
Less toxic to cells than MTT, allowing for kinetic monitoring.
-
Highly sensitive, with a wide dynamic range.[4]
Disadvantages:
-
Can be more expensive than the MTT assay.
-
Potential for interference from compounds with inherent fluorescent properties.
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
Principle: The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7] The amount of bound dye is proportional to the total cellular protein content, which in turn is proportional to the cell number.[8]
Experimental Protocol:
-
Cell Seeding and Treatment: As described for the MTT assay.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[7]
-
Washing: Wash the plates five times with tap water to remove TCA and excess medium.
-
SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[7]
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]
Caption: Workflow of the SRB Assay.
Advantages:
-
Inexpensive and simple to perform.
-
The fixed plates can be stored for later analysis.
-
Less interference from compound color or redox activity compared to metabolic assays.
Disadvantages:
-
Requires a cell fixation step, which can be harsh.
-
Measures total protein, which may not always directly correlate with cell viability.
Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[11] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead or damaged cells.[12]
Experimental Protocol:
-
Cell Seeding and Treatment: As described previously.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Stop Reaction (Optional): Some kits include a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[12]
Caption: Workflow of the LDH Assay.
Advantages:
-
Directly measures cell death (necrosis or late apoptosis).
-
Non-destructive to the remaining viable cells, allowing for multiplexing with other assays.
-
Relatively simple and rapid.[13]
Disadvantages:
-
Less sensitive for early apoptotic events where the membrane is still intact.
-
Can be affected by serum LDH levels in the culture medium.
Neutral Red (NR) Uptake Assay: Assessing Lysosomal Function
Principle: The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[14] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy cells.[14] In dead or dying cells, the ability to retain the dye is lost.[15] The amount of retained dye is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding and Treatment: As previously described.
-
Neutral Red Incubation: Remove the treatment medium and add medium containing Neutral Red. Incubate for 2-3 hours.
-
Washing: Wash the cells with a fixative solution to remove excess dye.
-
Dye Extraction: Add a destain solution (e.g., acidified ethanol) to extract the dye from the cells.[15]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. annualreviews.org [annualreviews.org]
- 7. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 8. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 9. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 10. apexbt.com [apexbt.com]
- 11. ubpbio.com [ubpbio.com]
- 12. promega.com [promega.com]
- 13. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.sg]
- 14. Flowchart Creation [developer.mantidproject.org]
- 15. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a cornerstone of a safe, ethical, and sustainable research environment. This guide provides a detailed, field-proven framework for the disposal of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride, ensuring the protection of personnel, facilities, and the environment. The procedures outlined herein are grounded in regulatory standards and best practices, reflecting a commitment to safety that validates the integrity of our work.
Hazard Identification and Risk Assessment
Understanding the intrinsic properties of a chemical is the first step in managing its risks. This compound is a solid powder whose hazards necessitate careful handling throughout its lifecycle.[1] The primary risks are associated with its potential toxicity if ingested and the possibility of forming combustible dust concentrations in the air.[1]
A comprehensive risk assessment involves not only acknowledging these hazards but also evaluating them in the context of your specific laboratory procedures. The toxicological properties of many research chemicals are not fully investigated, demanding a cautious approach.[1][2] Therefore, it is prudent to treat this compound with a high degree of care, assuming it to be hazardous chemical waste upon disposal.[3]
| Characteristic | Description | Primary Concern | Source |
| Physical State | Solid Powder | Inhalation of airborne particles; dust explosion risk. | [1] |
| Acute Toxicity | Harmful if swallowed. | Accidental ingestion during handling or from contaminated surfaces. | [1] |
| Combustibility | May form combustible dust concentrations in air. | Fine dust dispersed in air may ignite from a spark or heat source. | [1][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides. | Accidental mixing can lead to vigorous, potentially hazardous reactions. | [1][5] |
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | In the event of a fire, toxic gases will be produced. | [1][4] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Before collecting waste, ensure you are equipped with the appropriate PPE to mitigate exposure risks. The causality is clear: engineering controls and PPE form a barrier between the researcher and the potential hazard.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). | Protects against splashes and airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical.[6] |
| Body Protection | Standard laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of skin exposure to spills or dust.[6] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated or if exposure limits are exceeded.[2][6] | Prevents the inhalation of potentially harmful dust particles.[2] |
Always handle the chemical in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of dust.[6] Avoid actions that generate dust, such as vigorous scraping or dry sweeping of spills.[1]
Waste Characterization, Segregation, and Containerization
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for the "cradle-to-grave" management of hazardous waste.[3][7] This principle underscores the importance of proper characterization and segregation at the point of generation.
Protocol for Waste Segregation and Containerization:
-
Characterize as Hazardous: Due to its inherent hazards, this compound waste must be managed as hazardous chemical waste.[1][3]
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams.[6] This is critically important to prevent reactions with incompatible materials such as strong oxidizing agents.[1]
-
Select Appropriate Container:
-
For solid waste, use a designated, sealable hazardous waste container that will not leak.[3]
-
The container must be compatible with the chemical. A polyethylene or polypropylene container is a suitable choice.
-
Keep the container closed at all times except when adding waste.[3][6] This is a common and critical compliance point with EPA regulations.[3]
-
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.
Step-by-Step Disposal and Spill Management
The ultimate disposal method for this compound is typically high-temperature incineration conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][7] Your role is to prepare the waste safely for collection by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.
Protocol for Routine Waste Collection
-
Collection: Carefully place waste, including contaminated items like weighing papers and gloves, into the pre-labeled hazardous waste container.
-
Minimize Dust: When transferring solid powder, do so carefully to minimize dust generation.
-
Secure Closure: Once waste is added, securely close the container lid to prevent spills and evaporation.[3]
-
Temporary Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.[6]
-
Secure the Area: Alert colleagues and restrict access to the spill site.[6]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
Don PPE: Wear the full PPE suite as described in Table 2.
-
Contain and Clean:
-
Decontaminate: Thoroughly clean the spill area with soap and water.[6]
The Disposal Pathway: A Regulatory Workflow
The journey of hazardous waste from the laboratory bench to final disposal is a regulated and documented process. The following diagram illustrates the decision-making and logistical flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of laboratory chemical waste.
This structured process ensures that waste is handled safely at every stage, tracked via a manifest system during transport, and ultimately disposed of in a manner that is protective of human health and the environment, in accordance with EPA's RCRA framework.[7][9]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
